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  • Product: 2-(2-Chloro-6-fluorophenyl)acetohydrazide
  • CAS: 669740-15-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

This guide provides a comprehensive technical overview for the synthesis of 2-(2-chloro-6-fluorophenyl)acetohydrazide, a key intermediate in contemporary drug discovery and development. The document is structured to prov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 2-(2-chloro-6-fluorophenyl)acetohydrazide, a key intermediate in contemporary drug discovery and development. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and critical considerations for successful and reproducible synthesis.

Introduction and Strategic Importance

2-(2-Chloro-6-fluorophenyl)acetohydrazide is a valuable building block in medicinal chemistry, primarily owing to the presence of the 2-chloro-6-fluorophenyl moiety. This particular substitution pattern is of significant interest as the halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. The acetohydrazide functional group is a versatile handle for further chemical transformations, enabling the construction of a diverse array of heterocyclic compounds with potential therapeutic applications.

This guide will focus on the most direct and efficient synthetic pathways starting from commercially available precursors. We will delve into two primary, field-proven routes:

  • Route A: Conversion of 2-(2-chloro-6-fluorophenyl)acetic acid to the corresponding acyl chloride, followed by hydrazinolysis.

  • Route B: Fischer esterification of 2-(2-chloro-6-fluorophenyl)acetic acid, followed by hydrazinolysis of the resulting ester.

While both routes are viable, Route A is often preferred for its generally faster reaction times and high yields, as acyl chlorides are significantly more reactive towards nucleophiles than their corresponding carboxylic acids or esters.

Recommended Synthesis Pathway: Acyl Chloride Route (Route A)

This pathway is a robust and scalable method for the preparation of 2-(2-chloro-6-fluorophenyl)acetohydrazide. The overall transformation is depicted below:

Synthesis_Pathway_A start 2-(2-Chloro-6-fluorophenyl)acetic acid intermediate 2-(2-Chloro-6-fluorophenyl)acetyl chloride start->intermediate Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) DMF (cat.), Anhydrous Solvent product 2-(2-Chloro-6-fluorophenyl)acetohydrazide intermediate->product Hydrazine hydrate (N₂H₄·H₂O) Base (e.g., Et₃N), Anhydrous Solvent

Caption: Route A: Synthesis via the acyl chloride intermediate.

Step 1: Synthesis of 2-(2-Chloro-6-fluorophenyl)acetyl chloride

Principle: The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, driving the reaction to completion. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

Detailed Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube containing calcium chloride, add 2-(2-chloro-6-fluorophenyl)acetic acid (1.0 eq).

  • Add an anhydrous solvent such as toluene or dichloromethane.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution at room temperature.[1] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the addition is complete, heat the reaction mixture to reflux (typically 50-70°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and confirmed by techniques such as IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-(2-chloro-6-fluorophenyl)acetyl chloride is a moisture-sensitive oil and is typically used in the next step without further purification.[1][2]

Step 2: Synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

Principle: The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with the nucleophilic hydrazine to form the stable hydrazide. The reaction is typically carried out at low temperatures to control its exothermicity and to minimize the formation of the 1,2-diacylhydrazine byproduct.[3][4] An inert solvent and a base to neutralize the HCl generated are standard.

Detailed Protocol:

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydrazine hydrate (1.5-2.0 eq) in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF).

  • Cool the hydrazine solution to 0°C in an ice bath.

  • Dissolve the crude 2-(2-chloro-6-fluorophenyl)acetyl chloride from the previous step in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled, stirred hydrazine solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically quenched with water. The product may precipitate out of the solution.

  • If a precipitate forms, it can be collected by vacuum filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum.

  • If the product remains in the organic layer, the layers are separated, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 2-(2-chloro-6-fluorophenyl)acetohydrazide can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Alternative Synthesis Pathway: Fischer Esterification and Hydrazinolysis (Route B)

This two-step process provides a reliable alternative, particularly if milder reaction conditions are preferred for the first step.

Synthesis_Pathway_B start 2-(2-Chloro-6-fluorophenyl)acetic acid intermediate Ethyl 2-(2-Chloro-6-fluorophenyl)acetate start->intermediate Ethanol (excess) Catalytic H₂SO₄ or HCl Reflux product 2-(2-Chloro-6-fluorophenyl)acetohydrazide intermediate->product Hydrazine hydrate (N₂H₄·H₂O) Ethanol, Reflux

Caption: Route B: Synthesis via the ester intermediate.

Step 1: Synthesis of Ethyl 2-(2-Chloro-6-fluorophenyl)acetate

Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] To drive the equilibrium towards the product, the alcohol is typically used in a large excess, often serving as the solvent. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[5][7]

Detailed Protocol:

  • In a round-bottom flask, dissolve 2-(2-chloro-6-fluorophenyl)acetic acid (1.0 eq) in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ethyl 2-(2-chloro-6-fluorophenyl)acetate. The product can be purified by vacuum distillation if necessary.

Step 2: Hydrazinolysis of Ethyl 2-(2-Chloro-6-fluorophenyl)acetate

Principle: The ester is converted to the hydrazide by nucleophilic acyl substitution with hydrazine hydrate. This reaction is typically slower than the reaction with an acyl chloride and may require heating.

Detailed Protocol:

  • Dissolve the ethyl 2-(2-chloro-6-fluorophenyl)acetate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.[7]

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford 2-(2-chloro-6-fluorophenyl)acetohydrazide.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

ParameterRoute A (Acyl Chloride)Route B (Esterification)
Starting Material 2-(2-Chloro-6-fluorophenyl)acetic acid2-(2-Chloro-6-fluorophenyl)acetic acid
Key Reagents Thionyl chloride, Hydrazine hydrateEthanol, Sulfuric acid, Hydrazine hydrate
Reaction Time Typically shorter (4-6 hours total)Typically longer (12-18 hours total)
Reaction Conditions Step 1: Reflux; Step 2: 0°C to RTStep 1: Reflux; Step 2: Reflux
Typical Yields Generally highGood to high
Key Considerations Requires handling of corrosive and moisture-sensitive reagents.Equilibrium reaction in Step 1 requires driving to completion.

Characterization and Quality Control

The identity and purity of the synthesized 2-(2-chloro-6-fluorophenyl)acetohydrazide should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

    • FT-IR: To identify key functional groups (e.g., N-H stretches, C=O stretch of the hydrazide).

    • Mass Spectrometry: To confirm the molecular weight of the compound.[8]

  • Chromatography:

    • TLC: For monitoring reaction progress and assessing purity.

    • HPLC: For quantitative purity analysis.

Safety Considerations

  • Thionyl chloride and acyl chlorides are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with extreme care in a fume hood, avoiding inhalation and skin contact.

  • All reactions should be performed with appropriate caution, and waste should be disposed of according to institutional guidelines.

Conclusion

The synthesis of 2-(2-chloro-6-fluorophenyl)acetohydrazide is readily achievable through well-established synthetic organic chemistry methodologies. The acyl chloride route (Route A) is often the more efficient pathway, offering high yields and shorter reaction times. However, the Fischer esterification route (Route B) provides a milder alternative for the initial activation of the carboxylic acid. The choice of route may depend on the scale of the synthesis, available reagents, and specific laboratory capabilities. Careful execution of the experimental procedures and adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate.

References

  • Appchem. (n.d.). 2-(2-chloro-6-fluorophenyl)acetohydrazide. Retrieved from [Link]

  • MasterOrganicChemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.
  • PubChem. (n.d.). Acetyl chloride, 2-(2-chlorophenyl)-. Retrieved from [Link]

  • MasterOrganicChemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

Exploratory

physicochemical properties of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

An In-depth Technical Guide: Physicochemical Properties of 2-(2-Chloro-6-fluorophenyl)acetohydrazide Executive Summary 2-(2-Chloro-6-fluorophenyl)acetohydrazide is a substituted phenylacetohydrazide that serves as a valu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Physicochemical Properties of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

Executive Summary

2-(2-Chloro-6-fluorophenyl)acetohydrazide is a substituted phenylacetohydrazide that serves as a valuable precursor and structural motif in medicinal chemistry and drug discovery. The strategic placement of chloro and fluoro substituents on the phenyl ring significantly influences its electronic and steric properties, which in turn dictate its reactivity and potential biological interactions. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthesis, design novel analogues, and predict its pharmacokinetic behavior. This guide provides a comprehensive technical overview of the key physicochemical characteristics of 2-(2-Chloro-6-fluorophenyl)acetohydrazide, detailing both the theoretical importance and the practical experimental methodologies for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of 2-(2-Chloro-6-fluorophenyl)acetohydrazide, particularly the ortho-disubstituted phenyl ring, create a unique conformational and electronic landscape that is critical to its function as a synthetic intermediate.

IdentifierValueSource
IUPAC Name 2-(2-chloro-6-fluorophenyl)acetohydrazideN/A
CAS Number 669740-15-2[1]
Molecular Formula C₈H₈ClFN₂O[1][2]
Molecular Weight 202.61 g/mol [1][3]
Canonical SMILES C1(=C(C=CC=C1Cl)F)CC(=O)NN[1]
Chemical Structure of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

Figure 1. 2D Chemical Structure of 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

Synthesis and Purification Workflow

The reliable characterization of a compound's properties is contingent upon the purity of the sample. The most common route to acetohydrazides involves the hydrazinolysis of a corresponding ester. This nucleophilic acyl substitution reaction is typically high-yielding and straightforward.

The rationale for using an ester intermediate, such as ethyl 2-(2-chloro-6-fluorophenyl)acetate, is its enhanced reactivity towards nucleophiles compared to the parent carboxylic acid, and its ease of preparation. Hydrazine hydrate is used in excess to drive the reaction to completion and minimize the formation of di-acylated byproducts. Ethanol is a common solvent choice as it readily dissolves both the ester and hydrazine hydrate, and its boiling point is suitable for reflux conditions without promoting degradation.

SynthesisWorkflow cluster_synthesis Step 1: Synthesis cluster_workup Step 2: Work-up & Isolation cluster_purification Step 3: Purification Ester Ethyl 2-(2-chloro-6- fluorophenyl)acetate in Ethanol Reflux Reflux (6-8 hours) Monitor by TLC Ester->Reflux Hydrazine Hydrazine Hydrate (80%) Hydrazine->Reflux Cooling Cool to Room Temp. then Ice Bath (1 hr) Reflux->Cooling Precipitation Product Precipitation Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash with Cold Ethanol Filtration->Wash Drying Dry Under Vacuum Wash->Drying Crude Crude Product Drying->Crude Recrystallization Recrystallization (e.g., from Ethanol/Water) Crude->Recrystallization Pure Pure Crystalline Solid (>98% Purity by HPLC) Recrystallization->Pure

Diagram 1: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for acetohydrazide synthesis.[4][5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(2-chloro-6-fluorophenyl)acetate (0.1 mol) in absolute ethanol (100 mL).

  • Reagent Addition: To this solution, add hydrazine hydrate (80% solution, 0.2 mol) dropwise while stirring at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.

  • Precipitation: After completion, cool the mixture to room temperature, followed by chilling in an ice bath for 1 hour to maximize product precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small volume of cold ethanol to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethanol/water mixture) to yield a pure crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR.

Core Physicochemical Properties

Melting Point and Thermal Stability

The melting point is a critical indicator of purity and provides insight into the crystalline lattice energy. For drug development, thermal stability is crucial for formulation, processing, and storage. Differential Scanning Calorimetry (DSC) is the preferred method as it provides a precise melting endotherm and can reveal other thermal events like polymorphic transitions or decomposition.

Methodology: Differential Scanning Calorimetry (DSC) The causality behind this choice is its ability to quantify the energy absorbed (endotherm) during melting, providing a sharp, well-defined peak (Tonset, Tpeak) for a pure substance. A broad melting range often indicates impurities.

  • Sample Preparation: Accurately weigh 2-3 mg of the compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place both pans in the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate 50 mL/min) from ambient temperature to a temperature beyond the melting point (e.g., 250 °C).

  • Data Analysis: The melting point is determined from the onset and peak of the endothermic event on the resulting thermogram.

Thermogravimetric Analysis (TGA) should be run concurrently to distinguish melting from decomposition. TGA measures mass loss as a function of temperature, and a stable compound will show no significant mass loss around its melting point.

Solubility Profile

Solubility is a gatekeeper property in drug discovery, directly impacting bioavailability, formulation, and the design of in vitro assays. The compound's polarity, driven by the hydrazide group capable of hydrogen bonding, is counterbalanced by the lipophilic, halogenated phenyl ring.

Methodology: Kinetic and Equilibrium Solubility Determination A kinetic solubility assay using DMSO as a co-solvent is often used for high-throughput screening, but for definitive characterization, equilibrium solubility in pharmaceutically relevant media is required.

  • Preparation: Add an excess of the compound to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, DMSO) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The extended time is crucial to allow the dissolution of the most stable crystalline form.

  • Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 min).

  • Quantification: Carefully take an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration using a pre-validated HPLC-UV method against a standard curve.

Table of Expected Solubility (Note: These are qualitative predictions. Experimental determination is required.)

SolventExpected SolubilityRationale
Water (neutral pH)LowThe lipophilic phenyl ring dominates.
PBS (pH 7.4)LowMinimal ionization expected at this pH.
EthanolModerateBalances polar and non-polar interactions.
DMSO / DMFHighAprotic polar solvents are effective for this class of compounds.
Acidity/Basicity (pKa)

The pKa value governs the ionization state of a molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding. The acetohydrazide moiety has both weakly acidic (N-H) and weakly basic (terminal -NH₂) protons. For a related isomer, 2-(2-chloro-4-fluorophenyl)acetohydrazide, a predicted pKa is approximately 12.53, suggesting the N-H proton is very weakly acidic[3]. The basicity of the terminal nitrogen is also expected to be low.

Methodology: Potentiometric Titration This classic technique directly measures changes in pH upon the addition of a titrant, allowing for the empirical determination of pKa values. The choice of a co-solvent is critical for compounds with low aqueous solubility.

pKaWorkflow start Dissolve Compound in Water/Co-solvent (e.g., Methanol) titration Titrate with Standard Acid (e.g., 0.1M HCl) to protonate all basic sites start->titration back_titration Back-titrate with Standard Base (e.g., 0.1M NaOH) while recording pH and Volume titration->back_titration plot Plot pH vs. Volume of Titrant back_titration->plot analysis Analyze Titration Curve: - Identify inflection points - Determine half-equivalence points plot->analysis pKa Calculate pKa (pH at half-equivalence point) analysis->pKa

Diagram 2: Workflow for pKa determination via potentiometric back-titration.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a master parameter in pharmacokinetics, governing absorption, distribution, metabolism, and excretion (ADME).[6] It is typically expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (commonly 7.4) is more physiologically relevant. A predicted XLogP3-AA value for the 2-chloro-4-fluoro isomer is 1.1, suggesting moderate lipophilicity[3].

Methodology: Shake-Flask Method for LogD7.4 This is the gold-standard method for determining lipophilicity.

  • Preparation: Prepare a stock solution of the compound in the solvent of higher solubility (likely octan-1-ol).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing pre-saturated octan-1-ol and pre-saturated pH 7.4 buffer. The system is vortexed vigorously to facilitate partitioning and then allowed to equilibrate (often with gentle agitation for several hours) until the two phases are fully separated.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Accurately sample both the octan-1-ol and the buffer layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log ( [Concentration]octanol / [Concentration]buffer )

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation in solution. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Expected signals would include aromatic protons (multiplets in the ~7.0-7.5 ppm range), a singlet for the CH₂ group (~3.5-4.0 ppm), and broad signals for the N-H protons which may exchange with deuterium in solvents like DMSO-d₆.

  • ¹³C NMR: Will show distinct signals for each of the 8 unique carbon atoms, including the carbonyl carbon (~170 ppm) and aromatic carbons, with their chemical shifts influenced by the halogen substituents.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • N-H Stretching: Two bands expected in the 3200-3400 cm⁻¹ region for the -NHNH₂ group.

  • C=O (Amide I) Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl and C-F Stretching: Found in the fingerprint region (< 1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable fragmentation data. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 203.61. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will result in a corresponding [M+2+H]⁺ peak at m/z 205.61, providing definitive confirmation of the presence of one chlorine atom.

Summary of Physicochemical Data

The following table summarizes the key . Experimentally determined values should be populated for precise characterization.

ParameterValue / Expected ValueMethodology
Molecular Formula C₈H₈ClFN₂ON/A
Molecular Weight 202.61 g/mol Mass Spectrometry
Physical State White to off-white crystalline solidVisual Inspection
Melting Point To be determinedDSC
Solubility (PBS, pH 7.4) To be determinedHPLC-UV after Equilibration
pKa To be determinedPotentiometric Titration
LogD (pH 7.4) To be determined (Predicted ~1.1 for isomer[3])Shake-Flask HPLC-UV
¹H NMR Conforms to structure400 MHz NMR
Mass Spectrum [M+H]⁺ m/z 203.61ESI-MS

Conclusion

The define its potential and limitations as a molecular building block. Its moderate lipophilicity, hydrogen bonding capabilities, and specific conformational constraints imposed by the ortho-substituents are critical data points for rational drug design. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to fully characterize this compound, enabling its effective application in the synthesis of novel therapeutic agents and advancing programs in drug discovery.

References

  • PubChem. 2-(2-Chloro-6-fluorophenyl)acetohydrazide. National Center for Biotechnology Information. [Link]

  • Appchem. 2-(2-chloro-6-fluorophenyl)acetohydrazide | 669740-15-2. [Link]

  • Fun, H. K., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3199. [Link]

  • Popović-Bijelić, A., et al. (2018). Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. Iranian Journal of Pharmaceutical Research, 17(1), 100–113. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: The Emerging Significance of Hydrazide Scaffolds in Medicinal Chemistry The hydrazide functional group represents a cornerstone in t...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Emerging Significance of Hydrazide Scaffolds in Medicinal Chemistry

The hydrazide functional group represents a cornerstone in the synthesis of a multitude of heterocyclic compounds, which are prevalent in numerous biologically active molecules. This has positioned hydrazide derivatives as a focal point of intensive research in the quest for novel therapeutic agents. The compound 2-(2-Chloro-6-fluorophenyl)acetohydrazide emerges from this promising class of molecules, possessing a unique combination of a reactive hydrazide moiety and a halogen-substituted phenyl ring. While the definitive mechanism of action for this specific molecule is yet to be fully elucidated in peer-reviewed literature, this guide synthesizes the current understanding of related compounds to postulate its most probable biological activities and molecular targets. This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

Molecular Profile of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

PropertyValue
Molecular Formula C₈H₈ClFN₂O
Molecular Weight 202.61 g/mol
CAS Number 669740-15-2
Chemical Structure The molecule consists of a 2-chloro-6-fluorophenyl ring linked to an acetohydrazide functional group.

Hypothesized Mechanisms of Action

Drawing from the extensive body of research on hydrazide derivatives and compounds bearing halogenated phenyl rings, two primary avenues of biological activity are proposed for 2-(2-Chloro-6-fluorophenyl)acetohydrazide: antimicrobial and anticancer effects.

Postulated Antimicrobial Activity

The hydrazide-hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[1]

a. Putative Molecular Targets and Mechanisms:

The antimicrobial efficacy of hydrazone derivatives is often attributed to their ability to inhibit essential microbial enzymes. The azomethine group (-NHN=CH-) present in hydrazones is crucial for their biological activity.[2] For 2-(2-Chloro-6-fluorophenyl)acetohydrazide, it is hypothesized that it may act as a pro-drug, being converted to a bioactive hydrazone intracellularly, or that the hydrazide moiety itself interacts with microbial targets.

Potential mechanisms include:

  • Inhibition of Microbial Enzymes: The compound could potentially inhibit a range of microbial enzymes, such as those involved in cell wall synthesis, DNA replication (like DNA gyrase), or metabolic pathways essential for pathogen survival.[3] The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring can enhance the molecule's interaction with the active sites of target enzymes.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the halogenated phenyl ring may facilitate the compound's insertion into the microbial cell membrane, leading to a disruption of its structure and function, ultimately causing cell death.

antimicrobial_mechanism Compound 2-(2-Chloro-6-fluorophenyl)acetohydrazide MicrobialCell Microbial Cell Compound->MicrobialCell Uptake Enzyme Essential Microbial Enzyme (e.g., DNA Gyrase) Compound->Enzyme Binding CellMembrane Cell Membrane Compound->CellMembrane Interaction MicrobialCell->Enzyme MicrobialCell->CellMembrane Inhibition Enzyme Inhibition Enzyme->Inhibition Disruption Membrane Disruption CellMembrane->Disruption CellDeath Bacterial/Fungal Cell Death Inhibition->CellDeath Disruption->CellDeath

Caption: Postulated antimicrobial mechanism of action.

Postulated Anticancer Activity

Hydrazide and hydrazone derivatives have demonstrated significant potential as anticancer agents, with several compounds progressing through preclinical and clinical development.[4][5][6] The anticancer effects of these compounds are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7]

a. Putative Molecular Targets and Mechanisms:

The 2-chloro-6-fluorophenyl moiety is a key structural feature in several known kinase inhibitors, such as the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825).[5] This strongly suggests that 2-(2-Chloro-6-fluorophenyl)acetohydrazide could exert its anticancer effects through the inhibition of protein kinases.

Potential mechanisms include:

  • Kinase Inhibition: The compound may act as an inhibitor of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. The 2-chloro-6-fluorophenyl group could facilitate binding to the ATP-binding pocket of kinases, leading to the downregulation of their activity.

  • Induction of Apoptosis: Many hydrazone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7] This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.

  • Cell Cycle Arrest: It is plausible that 2-(2-Chloro-6-fluorophenyl)acetohydrazide could induce cell cycle arrest, a common mechanism for hydrazone-based anticancer agents.[7] This often occurs at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.

anticancer_mechanism cluster_cellular_effects Cellular Effects Kinase Protein Kinase (e.g., Src/Abl) Proliferation Inhibition of Proliferation & Tumor Growth Kinase->Proliferation Blocks Signaling Apoptosis Apoptosis Induction Apoptosis->Proliferation Induces Cell Death CellCycle Cell Cycle Arrest (G2/M Phase) CellCycle->Proliferation Prevents Division Compound 2-(2-Chloro-6-fluorophenyl)acetohydrazide Compound->Kinase Inhibition CancerCell Cancer Cell Compound->CancerCell Cellular Uptake CancerCell->Kinase CancerCell->Apoptosis CancerCell->CellCycle

Caption: Postulated anticancer mechanisms of action.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms of action for 2-(2-Chloro-6-fluorophenyl)acetohydrazide, a systematic experimental approach is required. The following protocols provide a framework for these investigations.

Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Microbial Inoculum: Culture the selected bacterial and fungal strains in their respective optimal broth overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of 2-(2-Chloro-6-fluorophenyl)acetohydrazide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of the compound on various human cancer cell lines.

Methodology: MTT Assay

  • Cell Seeding: Seed the selected cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 2-(2-Chloro-6-fluorophenyl)acetohydrazide for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Apoptosis and Cell Cycle Analysis

Objective: To investigate the induction of apoptosis and cell cycle arrest in cancer cells treated with the compound.

Methodology: Flow Cytometry

  • Cell Treatment: Treat the cancer cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Harvest and wash the treated cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Harvest and fix the treated cells in cold 70% ethanol.

    • Treat the cells with RNase A and stain with propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity MIC Broth Microdilution Assay (Determine MIC) Cytotoxicity MTT Assay (Determine IC50) Apoptosis Flow Cytometry (Annexin V/PI) Cytotoxicity->Apoptosis Based on IC50 CellCycle Flow Cytometry (PI Staining) Cytotoxicity->CellCycle Based on IC50 Compound 2-(2-Chloro-6-fluorophenyl)acetohydrazide Compound->MIC Compound->Cytotoxicity

Caption: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions

2-(2-Chloro-6-fluorophenyl)acetohydrazide stands as a molecule of significant interest within the domain of medicinal chemistry. Based on the extensive literature on structurally related hydrazides and halogenated phenyl compounds, it is plausible to hypothesize that its primary mechanisms of action involve antimicrobial and anticancer activities, likely mediated through enzyme inhibition, induction of apoptosis, and cell cycle arrest. The presence of the 2-chloro-6-fluorophenyl moiety is particularly suggestive of an interaction with protein kinases.

The experimental protocols outlined in this guide provide a clear and robust framework for the systematic investigation of these hypothesized mechanisms. Elucidation of the precise molecular targets and signaling pathways affected by 2-(2-Chloro-6-fluorophenyl)acetohydrazide will be pivotal in unlocking its full therapeutic potential and will undoubtedly pave the way for the rational design of more potent and selective analogs.

References

  • Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Bentham Science. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Semantic Scholar. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]

  • Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega. [Link]

  • 2-(2-Chloro-6-fluorophenyl)acetohydrazide. PubChem. [Link]

  • 2-(2-chloro-6-fluorophenyl)acetohydrazide. Appchem. [Link]

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  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC. [Link]

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  • Molecules that Inhibit Bacterial Resistance Enzymes. MDPI. [Link]

  • Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. [Link]

  • 2-(4-chlorophenyl)acetohydrazide (C8H9ClN2O). PubChemLite. [Link]

  • 2-(4-benzylpiperazin-1-yl)-N'-[(2-chloro-6-fluorophenyl)methylidene]acetohydrazide. MolPort. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

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  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. [Link]

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]

  • INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

Introduction In the landscape of modern drug discovery and development, the hydrazide moiety stands out as a critical pharmacophore. Hydrazides are key structural motifs in a wide array of therapeutic agents and serve as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the hydrazide moiety stands out as a critical pharmacophore. Hydrazides are key structural motifs in a wide array of therapeutic agents and serve as versatile synthetic intermediates for constructing complex heterocyclic systems. The compound 2-(2-Chloro-6-fluorophenyl)acetohydrazide (Molecular Formula: C₈H₈ClFN₂O, Molecular Weight: 202.61 g/mol ) represents a molecule of significant interest.[1] Its structure combines the reactive acetohydrazide group with a disubstituted phenyl ring, featuring both chloro and fluoro substituents. This unique combination suggests potential for novel pharmacological activities and makes it a valuable building block for medicinal chemists.

This technical guide provides a comprehensive framework for the complete spectroscopic characterization of 2-(2-Chloro-6-fluorophenyl)acetohydrazide. As direct, published spectral data for this specific molecule is not extensively available, this document serves as an expert guide, outlining robust experimental protocols and detailing the theoretically predicted spectroscopic data based on established principles and analysis of analogous structures. This guide is designed for researchers, scientists, and drug development professionals to enable unambiguous structural elucidation and quality control.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Structure of 2-(2-Chloro-6-fluorophenyl)acetohydrazide with atom numbering.

Synthesis Pathway

Characterization begins with synthesis. A reliable method to produce 2-(2-Chloro-6-fluorophenyl)acetohydrazide is via a two-step process starting from 2-(2-chloro-6-fluorophenyl)acetic acid. This established methodology ensures a high-purity final product suitable for analysis.[2][3]

SynthesisWorkflow start 2-(2-Chloro-6-fluorophenyl)acetic Acid step1 Esterification (e.g., SOCl₂, Ethanol) start->step1 intermediate Ethyl 2-(2-chloro-6-fluorophenyl)acetate step1->intermediate step2 Hydrazinolysis (Hydrazine Hydrate) intermediate->step2 product 2-(2-Chloro-6-fluorophenyl)acetohydrazide step2->product purify Purification (Recrystallization) product->purify final Pure Product for Analysis purify->final

Caption: Synthetic workflow for 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

Detailed Synthesis Protocol
Step 1: Synthesis of Ethyl 2-(2-chloro-6-fluorophenyl)acetate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(2-chloro-6-fluorophenyl)acetic acid (1 equivalent) in anhydrous ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester. This can be purified further by vacuum distillation if necessary.[3]

Step 2: Synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide
  • Reaction Setup: Dissolve the ethyl 2-(2-chloro-6-fluorophenyl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 8-12 hours, monitoring by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The final product can be purified by recrystallization from a suitable solvent like ethanol.[2][3]

Spectroscopic Data & Interpretation

¹H NMR Spectroscopy

Theoretical Basis: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, it is crucial for confirming the presence of the aromatic, methylene (CH₂), and hydrazide (NH, NH₂) protons.

Predicted ¹H NMR Data
  • Solvent: DMSO-d₆ is the solvent of choice. Its ability to form hydrogen bonds minimizes the rapid exchange of the NH and NH₂ protons, allowing them to appear as distinct, albeit sometimes broad, signals.

  • Expected Signals:

    • Aromatic Protons (H3, H4, H5): These three protons are in unique environments and will appear in the aromatic region, typically δ 7.0-7.5 ppm . The proton at H4, situated between the chloro and fluoro-substituted carbons, is expected to be a triplet. The H3 and H5 protons will likely appear as complex multiplets or a doublet of doublets due to coupling with each other and with the fluorine atom.

    • Methylene Protons (Cα-H): These two protons are adjacent to the aromatic ring and the carbonyl group. They are chemically equivalent and should appear as a sharp singlet around δ 3.6-3.8 ppm .

    • Amine Protons (Nγ-H₂): This signal, representing the terminal NH₂ group, is expected to be a broad singlet around δ 4.3-4.5 ppm . Its chemical shift and broadness are highly dependent on concentration and temperature.

    • Amide Proton (Nβ-H): The amide proton is deshielded by the adjacent carbonyl group and is expected to appear significantly downfield as a broad singlet, likely around δ 9.5-10.0 ppm .[4][5]

Experimental Protocol for ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆.[6][7]

  • Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) for spectral calibration. For highly accurate work, tetramethylsilane (TMS) can be used.[7]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Use a standard 1D proton pulse sequence. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for full relaxation of all protons, which is critical for accurate integration.[8]

  • Data Processing: Process the raw data (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline the spectrum correctly. Integrate all peaks.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. It is essential for confirming the carbon skeleton, including the carbonyl carbon and the six distinct aromatic carbons, which will show characteristic splitting due to coupling with the fluorine atom (C-F coupling).

Predicted ¹³C NMR Data
  • Solvent: DMSO-d₆

  • Expected Signals:

    • Carbonyl Carbon (C=O): This carbon will appear as a singlet in the downfield region, characteristic of amide carbonyls, around δ 168-172 ppm .

    • Aromatic Carbons (C1-C6): Six distinct signals are expected in the range of δ 110-165 ppm .

      • C-F (C6): The carbon directly bonded to fluorine will be a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz) and will appear far downfield, likely around δ 158-162 ppm .[9]

      • C-Cl (C2): The carbon bonded to chlorine will be a singlet around δ 130-135 ppm .

      • Other aromatic carbons will appear as singlets or doublets (due to ²JCF, ³JCF) in the typical aromatic region.[10][11][12]

    • Methylene Carbon (Cα): This aliphatic carbon will appear as a singlet further upfield, estimated around δ 40-45 ppm .

Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample is required. Use 20-50 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[7]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher spectrometer equipped with a broadband probe.

  • Parameters: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) will be needed to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts should be referenced to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this molecule, MS is critical for confirming the molecular formula and observing the characteristic isotopic pattern of chlorine.

Predicted Mass Spectrum Data
  • Ionization Mode: Electrospray Ionization (ESI) is a suitable soft ionization technique.

  • Molecular Ion Peak ([M+H]⁺): The protonated molecule is expected at m/z 203.03 .

  • Isotopic Pattern: A key diagnostic feature will be the presence of an isotopic peak at m/z 205.03 ([M+2+H]⁺) with an intensity approximately one-third of the main peak. This is the signature pattern for a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

  • Key Fragmentation Patterns: Under higher energy conditions (e.g., MS/MS or in-source fragmentation), characteristic fragments are expected from the cleavage of the amide and benzyl bonds.[13][14]

    • Loss of the hydrazide group (-NHNH₂) would lead to a fragment at m/z 171.01 .

    • Cleavage of the Cα-C(O) bond could yield a fragment corresponding to the 2-chloro-6-fluorobenzyl cation at m/z 143.00 .

Experimental Protocol for LC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.[15]

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).

  • LC Method: Use a C18 reverse-phase column. A simple gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote protonation) is typically effective.

  • MS Parameters: Acquire data in positive ion mode (ESI+). Set the mass range to scan from m/z 50 to 500. For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the precursor ion (m/z 203) and subjecting it to collision-induced dissociation (CID).[16][17]

Infrared (IR) Spectroscopy

Theoretical Basis: Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Data
  • N-H Stretching (Amide & Amine): Two or more bands are expected in the 3200-3400 cm⁻¹ region. These are typically of medium intensity and can be broadened due to hydrogen bonding.[18]

  • Aromatic C-H Stretching: A sharp, medium-intensity peak should appear just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .[19][20][21]

  • Aliphatic C-H Stretching: Peaks corresponding to the CH₂ group will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.[22]

  • C=O Stretching (Amide I band): A very strong, sharp absorption is the hallmark of the carbonyl group. For a secondary amide like this, it is expected around 1650-1680 cm⁻¹ .[23][24]

  • N-H Bending (Amide II band): A medium to strong absorption is expected around 1550-1640 cm⁻¹ .

  • Aromatic C=C Stretching: Medium intensity peaks will be present in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.[19][21]

  • C-F and C-Cl Stretching: Strong absorptions corresponding to the carbon-halogen bonds are expected in the fingerprint region, typically 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Experimental Protocol for FTIR
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the purified, dry powder directly onto the ATR crystal.

  • Instrumentation: Use any modern FTIR spectrometer.

  • Parameters: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Summary of Predicted Spectroscopic Data

TechniqueFeaturePredicted Position/ValueRationale & Key Characteristics
¹H NMR Aromatic Protonsδ 7.0 - 7.5 ppm3H, complex multiplet patterns due to H-H and H-F coupling.
Methylene (Cα-H₂)δ 3.6 - 3.8 ppm2H, sharp singlet.
Amine (Nγ-H₂)δ 4.3 - 4.5 ppm2H, broad singlet, exchangeable with D₂O.
Amide (Nβ-H)δ 9.5 - 10.0 ppm1H, broad singlet, deshielded by C=O, exchangeable with D₂O.
¹³C NMR Carbonyl (C=O)δ 168 - 172 ppmSinglet, characteristic of secondary amide.
C-F (Aromatic)δ 158 - 162 ppmDoublet, large ¹JCF coupling constant (~245 Hz).
C-Cl (Aromatic)δ 130 - 135 ppmSinglet, influenced by electronegative Cl.
Other Aromatic Cδ 110 - 140 ppmMultiple signals, some showing smaller C-F coupling.
Methylene (Cα)δ 40 - 45 ppmSinglet, aliphatic region.
MS (ESI+) [M+H]⁺m/z 203.03Confirms molecular weight.
[M+2+H]⁺m/z 205.03Isotopic peak, ~33% intensity of [M+H]⁺, confirms one Cl atom.
FTIR N-H Stretch3200 - 3400 cm⁻¹Medium, potentially broad peaks from NH₂ and NH groups.
C=O Stretch1650 - 1680 cm⁻¹Strong, sharp peak, characteristic of Amide I band.
Aromatic C=C1450 - 1600 cm⁻¹Multiple medium peaks.
C-F Stretch1000 - 1300 cm⁻¹Strong absorption in the fingerprint region.

Conclusion

The structural elucidation of 2-(2-Chloro-6-fluorophenyl)acetohydrazide is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. While publicly curated spectra for this specific compound are sparse, this guide provides a scientifically rigorous framework based on the analysis of its constituent functional groups and data from analogous molecules. By following the detailed experimental protocols and using the predicted data as a benchmark, researchers can confidently synthesize and characterize this compound. The combination of ¹H and ¹³C NMR confirms the carbon-hydrogen framework, mass spectrometry validates the molecular formula and elemental composition, and FTIR spectroscopy provides a rapid check for key functional groups. This comprehensive approach is fundamental to ensuring the identity, purity, and quality of this and other novel chemical entities in the pharmaceutical development pipeline.[]

References

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  • Harvey, D. J. (2012). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Glycoconjugate Journal. Available at: [Link]

  • Badawi, H. M. (2007). Vibrational spectra and analysis of acetohydrazide CH3-CO-NH-NH2. PubMed. Available at: [Link]

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Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(2-Chloro-6-fluorophenyl)acetohydrazide and its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the crystal structure of 2-(2-chloro-6-fluorophenyl)acetohydrazide and its analogs, a clas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure of 2-(2-chloro-6-fluorophenyl)acetohydrazide and its analogs, a class of compounds of significant interest in medicinal chemistry. While a definitive crystal structure for the parent compound is not publicly available, this guide synthesizes data from closely related analogs to elucidate its probable solid-state conformation, intermolecular interactions, and the critical role these features play in its physicochemical properties and biological activity. We will delve into the synthetic pathways, experimental protocols for crystallization and X-ray diffraction, and the interpretation of crystallographic data, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on this scaffold.

Introduction: The Significance of the Hydrazide Scaffold in Medicinal Chemistry

Hydrazide and its derivatives, particularly acetohydrazides, represent a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The 2-(2-chloro-6-fluorophenyl)acetohydrazide moiety combines the versatile reactivity of the hydrazide group with the electronic and steric influences of a di-substituted phenyl ring. The presence of both a chloro and a fluoro substituent can significantly impact the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. The crystal structure provides invaluable insights into:

  • Molecular Conformation: The preferred spatial arrangement of atoms, which directly influences how the molecule interacts with its biological target.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonding, π-π stacking) that govern crystal packing and influence properties like solubility and melting point.

  • Structure-Activity Relationships (SAR): By correlating specific structural features with biological activity, researchers can rationally design more potent and selective drug candidates.

This guide will navigate the journey from chemical synthesis to the detailed analysis of the crystalline architecture of 2-(2-chloro-6-fluorophenyl)acetohydrazide analogs, providing a robust framework for their further investigation.

Synthetic Pathways and Crystallization

The synthesis of 2-(2-chloro-6-fluorophenyl)acetohydrazide and its analogs typically follows a well-established two-step procedure.

Synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

The primary route involves the esterification of 2-(2-chloro-6-fluorophenyl)acetic acid followed by hydrazinolysis of the resulting ester.

Step 1: Esterification

2-(2-Chloro-6-fluorophenyl)acetic acid is reacted with an alcohol (e.g., ethanol or methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ester.

Step 2: Hydrazinolysis

The purified ester is then refluxed with hydrazine hydrate in an alcoholic solvent to produce the desired 2-(2-chloro-6-fluorophenyl)acetohydrazide.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. The choice of solvent and crystallization technique is crucial.

Protocol: Slow Evaporation

  • Dissolution: Dissolve the purified acetohydrazide analog in a suitable solvent or a mixture of solvents at a slightly elevated temperature to achieve saturation. Common solvents include ethanol, methanol, ethyl acetate, and acetone.

  • Filtration: Hot-filter the solution to remove any particulate matter.

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them and dry them on filter paper.

The rationale behind slow evaporation is to allow the molecules to self-assemble into a well-ordered crystal lattice, minimizing defects.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start 2-(2-Chloro-6-fluorophenyl)acetic acid ester Esterification (e.g., EtOH, H₂SO₄) start->ester ester_prod Ethyl 2-(2-chloro-6-fluorophenyl)acetate ester->ester_prod hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) ester_prod->hydrazinolysis product 2-(2-Chloro-6-fluorophenyl)acetohydrazide hydrazinolysis->product dissolve Dissolve in suitable solvent product->dissolve filter Hot filtration dissolve->filter evaporate Slow Evaporation filter->evaporate crystals Single Crystals evaporate->crystals xray X-ray Diffraction Analysis crystals->xray Mount for X-ray Diffraction

Caption: Workflow from synthesis to crystal analysis.

The Crystalline Architecture: A Structural Analysis

While the specific crystallographic data for 2-(2-chloro-6-fluorophenyl)acetohydrazide is not available in public databases, we can infer its structural properties from published crystal structures of analogous compounds, such as N'-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide and N′-Benzylidene-2-chloro-N-(4-chlorophenyl)acetohydrazide.[1][2]

Molecular Conformation

The molecule is expected to be largely planar, with some degree of torsion around the C-C and C-N single bonds. The dihedral angle between the phenyl ring and the hydrazide moiety is a key conformational parameter. In related structures, this angle can vary, influencing the overall molecular shape.[1] The presence of the bulky chlorine atom and the electronegative fluorine atom at the ortho positions of the phenyl ring will likely induce a twist with respect to the acetohydrazide side chain to minimize steric hindrance.

Molecular_Structure mol

Caption: Molecular structure of 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

Key Bond Lengths and Angles

Based on analogous structures, the following bond lengths and angles are anticipated. These parameters are crucial for understanding the electronic distribution and hybridization within the molecule.

BondExpected Length (Å)AngleExpected Angle (°)
C=O1.22 - 1.24O=C-N120 - 123
C-N (amide)1.32 - 1.35C-N-N118 - 122
N-N1.38 - 1.41C-C-N110 - 114
C(phenyl)-Cl1.72 - 1.75C(phenyl)-C(phenyl)-F118 - 121
C(phenyl)-F1.34 - 1.37C(phenyl)-C(phenyl)-Cl119 - 122

Data is estimated based on similar reported crystal structures.

Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal packing of 2-(2-chloro-6-fluorophenyl)acetohydrazide analogs is predominantly governed by a network of intermolecular hydrogen bonds.

  • N-H···O Hydrogen Bonds: The hydrazide moiety contains both hydrogen bond donors (N-H groups) and a strong acceptor (the carbonyl oxygen). This facilitates the formation of robust N-H···O hydrogen bonds, often leading to the formation of chains or dimeric motifs within the crystal lattice.[1][2] These interactions are fundamental to the stability of the crystal structure.

  • π-π Stacking: The presence of the aromatic phenyl ring allows for π-π stacking interactions between adjacent molecules. These interactions, although weaker than hydrogen bonds, play a significant role in the overall packing efficiency and thermodynamic stability of the crystal.

  • Halogen Bonding: The chlorine and fluorine atoms on the phenyl ring can participate in halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic atom (e.g., oxygen or nitrogen) of a neighboring molecule.

Intermolecular_Interactions mol1 Molecule 1 2-(2-Chloro-6-fluorophenyl)acetohydrazide N-H C=O Phenyl Ring mol2 Molecule 2 2-(2-Chloro-6-fluorophenyl)acetohydrazide N-H C=O Phenyl Ring mol1:o->mol2:nh N-H···O Hydrogen Bond mol3 Molecule 3 2-(2-Chloro-6-fluorophenyl)acetohydrazide N-H C=O Phenyl Ring mol2:ph->mol3:ph π-π Stacking

Caption: Key intermolecular interactions in the crystal lattice.

Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a multi-step process that requires precision and expertise.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional structure of a molecule.

Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This model is then refined to obtain the final crystal structure.

Data Interpretation and Validation

The final refined structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit. The atomic coordinates, bond lengths, bond angles, and torsion angles are then analyzed to understand the molecular conformation and packing.

Conclusion and Future Directions

The crystal structure of 2-(2-chloro-6-fluorophenyl)acetohydrazide analogs provides a foundational understanding of their solid-state properties. The interplay of molecular conformation and intermolecular interactions, particularly N-H···O hydrogen bonding and π-π stacking, dictates the crystalline architecture. This knowledge is instrumental for:

  • Rational Drug Design: Modifying the molecular structure to enhance desired intermolecular interactions with a biological target.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have different physical properties and bioavailability.

  • Formulation Development: Understanding the solid-state properties to develop stable and effective pharmaceutical formulations.

Future research should focus on obtaining the definitive crystal structure of the parent 2-(2-chloro-6-fluorophenyl)acetohydrazide and a wider range of its analogs. Co-crystallization with other molecules could also be explored to modulate the physicochemical properties. A comprehensive understanding of the solid-state chemistry of this important class of compounds will undoubtedly accelerate the development of new and improved therapeutic agents.

References

  • Fun, H.-K., Hemamalini, M., Sumangala, V., Nagaraja, G. K., & Poojary, B. (2011). N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o163. [Link]

  • Vinutha, N., Kumar, S. M., Shyma, P. C., Kalluraya, B., Lokanath, N. K., & Revannasiddaiah, D. (2014). N′-Benzylidene-2-chloro-N-(4-chlorophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(1), o31. [Link]

Sources

Exploratory

Acetohydrazide Derivatives: A Technical Guide for Medicinal Chemistry

Introduction In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold (-C(=O)NHN=C-) stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold (-C(=O)NHN=C-) stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] Acetohydrazide, a simple yet reactive molecule, serves as a fundamental building block for a vast array of derivatives that have garnered significant attention from researchers and drug development professionals.[3][4] These compounds are not merely synthetic curiosities; they represent a clinically relevant class of molecules, with members like the antitubercular drug isoniazid demonstrating their therapeutic power.[5]

This technical guide provides an in-depth exploration of acetohydrazide derivatives, moving beyond a simple recitation of facts to explain the causality behind synthetic choices and the mechanistic underpinnings of their biological actions. We will delve into their synthesis, diverse pharmacological activities, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation.

Synthetic Strategies: Forging the Acetohydrazide Scaffold

The core of synthesizing acetohydrazide derivatives lies in a reliable and straightforward chemical pathway. The most common and efficient method involves a two-step process starting from a corresponding carboxylic acid or its ester.[6][7]

Step 1: Esterification. The initial step involves the conversion of a selected carboxylic acid to its corresponding ester, typically an ethyl or methyl ester. This reaction is often catalyzed by a strong acid, such as sulfuric acid, in the presence of excess alcohol, which also serves as the solvent. This step is critical as it activates the carboxyl group, making it more susceptible to nucleophilic attack in the subsequent step.

Step 2: Hydrazinolysis. The synthesized ester is then treated with hydrazine hydrate (N₂H₄·H₂O).[8] The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable acetohydrazide core. This reaction is typically carried out under reflux in an alcoholic solvent, such as ethanol.[9]

The resulting acetohydrazide is a versatile intermediate. The terminal -NH₂ group is highly reactive and readily undergoes condensation reactions with various aldehydes and ketones.[3][10] This reaction, often catalyzed by a few drops of acid (e.g., glacial acetic acid or HCl), yields the corresponding hydrazone derivatives (also known as Schiff bases) and is the primary method for creating diverse libraries of these compounds for biological screening.[8][10]

G cluster_0 Core Synthesis cluster_1 Derivatization Acid Carboxylic Acid (R-COOH) Ester Ethyl/Methyl Ester (R-COOR') Acid->Ester Esterification (H+, R'OH) Hydrazide Acetohydrazide (R-CONHNH2) Ester->Hydrazide Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Hydrazone Hydrazone Derivative (R-CONHN=CHR'') Hydrazide->Hydrazone Condensation (cat. H+) Aldehyde Aldehyde/Ketone (R''-CHO) Aldehyde->Hydrazone

Caption: General synthetic workflow for acetohydrazide and its hydrazone derivatives.

A Spectrum of Biological Activities

The true value of acetohydrazide derivatives lies in their diverse pharmacological profiles. The azometine (–NH–N=CH–) linkage is crucial for their biological activity, and modifications to the aromatic or heterocyclic rings appended to this core can fine-tune their potency and selectivity.[11][12]

Antimicrobial Activity

The fight against antimicrobial resistance is a pressing global health challenge, and acetohydrazide derivatives have emerged as a promising class of compounds.[2][6] They have demonstrated efficacy against a wide range of pathogens.

  • Antibacterial Action: Many derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6] Some compounds have shown potency comparable or even superior to standard antibiotics like chloramphenicol and ampicillin.[6] The presence of electron-withdrawing groups on the aromatic ring of the hydrazone moiety has been shown to enhance antibacterial potential.

  • Antifungal Potential: While generally less potent than their antibacterial effects, some acetohydrazide derivatives show activity against fungal strains like Aspergillus niger and Candida albicans.[6] However, this often remains an area requiring further optimization.[6]

  • Antitubercular Activity: The foundational acetohydrazide derivative, Isoniazid (isonicotinic acid hydrazide), is a cornerstone of tuberculosis treatment.[5][13] It acts as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[13][14] This specific mechanism underscores the potential for developing novel derivatives targeting Mycobacterium tuberculosis.

Anticancer Activity

Acetohydrazide derivatives have shown significant promise as anticancer agents, with activity reported against various cancer cell lines, including breast, oral, liver, and colon cancer.[15][16][17]

  • Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives induce apoptosis (programmed cell death) and can inhibit cell proliferation.[15][18] Studies have shown that certain etodolac-based hydrazone derivatives can down-regulate the expression of COX-2 and HER2, both of which are important targets in cancer therapy.[18] Other derivatives function as inhibitors of key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) tyrosine kinase.[8]

  • Selective Toxicity: A crucial aspect of cancer chemotherapy is selective toxicity towards cancer cells while sparing normal cells. Encouragingly, some studies have found that active benzothiazine-based acetohydrazides were non-toxic to normal human peripheral blood mononuclear (PBM) cells, indicating a favorable selectivity profile.[15][16]

Compound ClassCancer Cell LineActivity Metric (IC₅₀)Reference
PyrazolobenzothiazinesKB (Oral Carcinoma)More active than 5-FU[15]
2-cyano-N'-(2-cyanoacetyl)acetohydrazide deriv.HCT-116 (Colon)2.5 ± 0.81 µM[17]
Etodolac Hydrazone Deriv.K562 (Leukemia)> Etodolac[18]
(5-FU: 5-Fluorouracil, a standard chemotherapy agent)
Other Therapeutic Areas

The versatility of the acetohydrazide scaffold extends to a range of other biological activities, including:

  • Anti-inflammatory [11][12]

  • Anticonvulsant [11][12]

  • Antiviral [5][19]

  • Analgesic [11]

This broad applicability makes them a highly attractive starting point for drug discovery programs.[11][19]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, standardized and well-controlled experimental protocols are essential.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Disk Diffusion Method)

This method provides a qualitative assessment of the antibacterial activity of synthesized compounds.

Objective: To determine the sensitivity of bacterial strains to acetohydrazide derivatives.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland turbidity standard

  • Sterile blank paper discs (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin) and negative control (solvent) discs

  • Sterile swabs, forceps, and incubator

Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disc Application: Sterile paper discs are impregnated with a known concentration of the test compounds. Control discs (positive and solvent) are also prepared.

  • Placement: Using sterile forceps, the discs are gently pressed onto the surface of the inoculated MHA plate, ensuring they are evenly spaced.

  • Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antibacterial activity. The results are compared against the positive and negative controls.

Sources

Foundational

The Hydrazone Scaffold: A Versatile Platform for Innovations in Medicinal Chemistry

Introduction: The Enduring Appeal of the Hydrazone Moiety In the landscape of medicinal chemistry, the quest for novel pharmacophores that offer a blend of synthetic accessibility, structural versatility, and a wide spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Hydrazone Moiety

In the landscape of medicinal chemistry, the quest for novel pharmacophores that offer a blend of synthetic accessibility, structural versatility, and a wide spectrum of biological activities is perpetual. Among the privileged structures that have consistently captured the attention of researchers, the hydrazone scaffold (R1R2C=NNH-C(O)-R3) stands out as a cornerstone of modern drug discovery.[1][2] This is not merely due to its straightforward synthesis but rather its intrinsic chemical characteristics that allow for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The hydrazone linkage, characterized by an azomethine group (-NHN=CH-), provides a unique combination of hydrogen bond donor and acceptor sites, facilitating interactions with a multitude of biological targets.[3][4] This inherent versatility has led to the development of hydrazone derivatives with a remarkable array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antitubercular, antifungal, and antiviral properties.[2][5][6]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the vast biological potential of hydrazone scaffolds. We will delve into the synthetic strategies for their preparation, dissect the structure-activity relationships (SAR) that govern their efficacy in various therapeutic areas, and provide detailed, field-proven experimental protocols for their biological evaluation. The aim is to not only present what is known but to also illuminate the causality behind experimental choices, thereby empowering researchers to rationally design the next generation of hydrazone-based therapeutics.

Core Chemistry: Synthesis of the Hydrazone Scaffold

The synthetic tractability of hydrazones is a key factor contributing to their widespread use in medicinal chemistry.[4] The most common and straightforward method for their synthesis is the condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone).[7] This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step.[6]

The general synthetic scheme can be visualized as a two-step process: the initial nucleophilic addition of the hydrazine to the carbonyl group, followed by the elimination of a water molecule to form the stable hydrazone. The reaction's simplicity allows for the generation of large libraries of hydrazone derivatives by varying the substituents on both the hydrazide and the carbonyl precursors.[7]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Hydrazide Hydrazide (R-CO-NH-NH2) Hydrazone Hydrazone (R-CO-NH-N=CR'R'') Hydrazide->Hydrazone + Carbonyl Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Hydrazone Solvent Solvent (e.g., Ethanol) Catalyst Acid Catalyst (e.g., Acetic Acid) Water Water (H2O) Hydrazone->Water - H2O

Caption: General synthesis of hydrazone scaffolds via condensation reaction.

Experimental Protocol: General Synthesis of a Hydrazone Derivative

This protocol provides a general guideline for the synthesis of hydrazone derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Hydrazide (1.0 equivalent)

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Absolute ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount, e.g., 2-3 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hydrazide in a minimal amount of absolute ethanol.

  • To this solution, add the aldehyde or ketone.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure hydrazone derivative.[6]

Rationale and Interpretation: The use of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. The reaction is driven to completion by the removal of water, which is often facilitated by the refluxing conditions. The purity of the synthesized compound is crucial for accurate biological evaluation, hence the importance of TLC monitoring and recrystallization.

The Broad Spectrum of Biological Activities

The structural versatility of the hydrazone scaffold has been exploited to develop compounds with a wide range of biological activities. The following sections will provide an in-depth look at some of the most prominent therapeutic areas where hydrazones have shown significant potential.

Antimicrobial Activity

The emergence of multidrug-resistant bacterial and fungal strains represents a significant global health threat, necessitating the urgent development of novel antimicrobial agents. Hydrazone derivatives have emerged as a promising class of compounds with potent and broad-spectrum antimicrobial activity.[8][9]

Mechanism of Action: The antimicrobial mechanism of hydrazones is often multifactorial. The azomethine linkage is crucial for their activity, and they are known to interfere with various cellular processes in microorganisms.[10] One proposed mechanism involves the inhibition of essential enzymes, such as DNA gyrase, which is vital for bacterial DNA replication and repair.[11] Additionally, the ability of hydrazones to chelate metal ions can disrupt microbial metabolic pathways that are dependent on these ions. Some hydrazones have also been shown to disrupt the integrity of the microbial cell wall and cell membrane.[10]

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings of the hydrazone scaffold significantly influence antimicrobial activity. Electron-withdrawing groups such as nitro (-NO2), chloro (-Cl), and fluoro (-F) on the phenyl ring often enhance antibacterial and antifungal activity.[12] Conversely, electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) can also contribute to increased antibacterial potency.[12]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole, pyrazole, and quinoline, into the hydrazone structure can lead to compounds with enhanced antimicrobial efficacy.[5][13]

  • Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate the microbial cell membrane. A balanced lipophilicity is generally required for optimal activity.

Quantitative Data Summary: Antimicrobial Activity of Representative Hydrazone Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Hydrazone 1Staphylococcus aureus1.95 - 7.81[13]
Hydrazone 2Escherichia coli0.002 - 0.98[13]
Hydrazone 3Candida albicans13[14]
Hydrazone 4Mycobacterium tuberculosis H37Rv0.39[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Hydrazone derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[15] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Drug Dilutions: Prepare a serial two-fold dilution of the hydrazone derivative in the broth directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation: Add the prepared inoculum to each well containing the drug dilution. Include a growth control well (inoculum without drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the Results: The MIC is determined as the lowest concentration of the hydrazone derivative at which there is no visible growth (turbidity) compared to the growth control.[15]

Rationale and Interpretation: The broth microdilution method is a quantitative assay that provides a precise measure of the potency of an antimicrobial agent. The 0.5 McFarland standard ensures a consistent starting inoculum, which is crucial for reproducibility. The growth and sterility controls are essential for validating the assay; the growth control must show turbidity, and the sterility control must remain clear. The MIC value is a critical parameter in the early stages of drug discovery, guiding the selection of lead compounds for further development.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a major focus of medicinal chemistry. Hydrazone derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxic activity against a variety of cancer cell lines.[16][17]

Mechanism of Action: The anticancer mechanisms of hydrazones are diverse and often involve the induction of apoptosis (programmed cell death).[17] Many hydrazone derivatives have been shown to act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases, topoisomerases, and histone deacetylases.[16] Some hydrazones can also generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death. The ability of hydrazones to chelate metal ions can also disrupt the function of metalloenzymes that are essential for tumor growth.

G cluster_pathway Apoptosis Induction by Anticancer Hydrazones Hydrazone Hydrazone Derivative ROS Increased ROS Production Hydrazone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Sources

Exploratory

An In-depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction PF-04447943, also known by its chemical name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04447943, also known by its chemical name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic applications in cognitive disorders, including Alzheimer's disease, and other conditions such as sickle cell disease.[3][4][5] This guide provides a comprehensive technical overview of PF-04447943, covering its physicochemical properties, mechanism of action, synthesis, and key experimental protocols for its characterization and evaluation.

Physicochemical Properties and Characterization

PF-04447943 is a cell-permeable, blood-brain barrier permeant pyrazolo[3,4-d]pyrimidinone compound.[6] Its structure and basic properties are summarized in the table below.

PropertyValueReference
CAS Number 1082744-20-4[3]
Molecular Formula C₂₀H₂₅N₇O₂[3]
Molecular Weight 395.46 g/mol [3]
Appearance Off-white solidSigma-Aldrich
Solubility DMSO: ≥ 54.6 mg/mL[7]
DMF: 25 mg/mL[8]
Ethanol: 12.5 mg/mL[8]
DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[8]
Spectroscopic Data

While detailed spectra are not widely published, characterization of PF-04447943 typically involves standard analytical techniques. Researchers synthesizing or working with this compound should expect to use the following for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the complex heterocyclic structure. Generic spectra for similar heterocyclic cores can be found in the chemical literature.[9][10][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[13] Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns for structural elucidation and for quantification in biological matrices.[3]

Mechanism of Action and Biological Activity

PF-04447943 is a highly potent and selective inhibitor of the phosphodiesterase 9A (PDE9A) enzyme. PDE9A is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways.[1] By inhibiting PDE9A, PF-04447943 leads to an elevation of intracellular cGMP levels.[1][4]

This increase in cGMP is particularly relevant in the brain, where it modulates synaptic plasticity, a fundamental process for learning and memory.[1][4] Preclinical studies have demonstrated that PF-04447943 enhances synaptic plasticity and improves cognitive function in various rodent models.[1] Specifically, it has been shown to increase neurite outgrowth and synapse formation in cultured hippocampal neurons.[1]

The signaling pathway affected by PF-04447943 is depicted in the following diagram:

PDE9A_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds nNOS nNOS NMDA_Receptor->nNOS Activates NO Nitric Oxide nNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE9A PDE9A PKG PKG cGMP->PKG Activates GMP GMP PDE9A->GMP Hydrolyzes cGMP to Synaptic_Plasticity Synaptic Plasticity (LTP, Gene Expression) PKG->Synaptic_Plasticity Promotes PF04447943 PF-04447943 PF04447943->PDE9A Inhibits

Caption: Mechanism of action of PF-04447943 in enhancing synaptic plasticity.

Synthesis of PF-04447943

The synthesis of PF-04447943 has been described in the scientific literature and involves a multi-step process.[2] A generalized synthetic workflow is outlined below. For detailed experimental procedures, including reagents, reaction conditions, and purification methods, it is essential to consult the primary literature.

Synthesis_Workflow A Starting Materials: Pyrazolopyrimidine core and Pyrrolidine fragment B Coupling Reaction A->B C Functional Group Interconversion B->C D Final Assembly C->D E PF-04447943 D->E

Caption: Generalized synthetic workflow for PF-04447943.

Experimental Protocols

In Vitro Assay: PDE9A Inhibition using Fluorescence Polarization

This protocol outlines a fluorescence polarization (FP) assay to determine the inhibitory activity of compounds against PDE9A.[14][15] The principle relies on the change in rotational motion of a fluorescently labeled cGMP analog upon hydrolysis by PDE9A.

Materials:

  • Recombinant human PDE9A2 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • PDE assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EDTA)

  • Binding agent (phosphate-binding nanoparticles or specific antibody)

  • PF-04447943 (as a reference inhibitor)

  • Test compounds

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PF-04447943 and test compounds in 100% DMSO.

    • Dilute the PDE9A2 enzyme and FAM-cGMP to their final working concentrations in PDE assay buffer.

    • Prepare a serial dilution of PF-04447943 and test compounds in the assay buffer.

  • Assay Plate Setup:

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add the diluted PDE9A2 enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the diluted FAM-cGMP to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Detection:

    • Add the binding agent to all wells to stop the enzymatic reaction and bind to the hydrolyzed GMP-FAM.

    • Incubate for a further 30 minutes at room temperature.

    • Measure the fluorescence polarization on a plate reader with appropriate filters for the fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

In Vivo Assay: Novel Object Recognition (NOR) in Rats

The NOR test is a widely used behavioral assay to assess cognitive function, particularly recognition memory, in rodents.[1]

Apparatus:

  • An open-field arena (e.g., a square box made of a non-porous material).

  • A set of different objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.

Procedure:

  • Habituation:

    • Individually place each rat in the empty open-field arena for 5-10 minutes for 2-3 consecutive days to allow them to acclimate to the environment.

  • Familiarization Phase (T1):

    • Place two identical objects in opposite corners of the arena.

    • Allow the rat to explore the arena and the objects for a set period (e.g., 5 minutes).

    • The time spent exploring each object (sniffing or touching with the nose) is recorded.

    • Return the rat to its home cage.

  • Inter-Trial Interval (ITI):

    • A delay of a specified duration (e.g., 1 hour or 24 hours) is imposed.

  • Test Phase (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the rat back into the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar object (F) and the novel object (N).

  • Data Analysis:

    • Calculate a discrimination index (DI) using the formula: DI = (Time_N - Time_F) / (Time_N + Time_F).

    • A positive DI indicates that the rat spent more time exploring the novel object, suggesting it remembers the familiar one.

Pharmacokinetics and Metabolism

PF-04447943 exhibits favorable pharmacokinetic properties, including brain penetration.[1] In preclinical species and humans, it has been shown to be orally bioavailable.[2][3] Plasma concentrations of PF-04447943 can be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3]

The in vitro metabolism of PF-04447943 has been investigated using liver microsomes. Like many xenobiotics, its metabolism is likely mediated by cytochrome P450 (CYP) enzymes.[6][7][8][16][17] Identifying the specific CYP isoforms responsible for its metabolism is crucial for predicting potential drug-drug interactions.

Preclinical and Clinical Safety

Preclinical toxicology studies are essential for evaluating the safety profile of any new drug candidate.[18][19][20][21] These studies typically include assessments of acute and repeated-dose toxicity, genotoxicity, and safety pharmacology.

In clinical trials, PF-04447943 has been generally well-tolerated.[4] In a Phase 2 study in patients with mild to moderate Alzheimer's disease, the most common adverse events were gastrointestinal in nature, such as diarrhea and nausea.[4] A Phase 1b study in patients with sickle cell disease also demonstrated a favorable safety profile.[3]

Conclusion

PF-04447943 is a potent and selective PDE9A inhibitor with a well-characterized mechanism of action and promising preclinical data supporting its potential to enhance cognitive function. This technical guide provides a comprehensive overview of its key properties and the experimental methodologies used for its evaluation. Further research and clinical investigation will continue to delineate its therapeutic potential and safety profile in various disease contexts.

References

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]

  • Chemical structure of the PDE9 inhibitor PF-04447943 (a).... - ResearchGate. Available at: [Link]

  • PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PubMed Central. Available at: [Link]

  • The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed. Available at: [Link]

  • PDE9A2 Assay Kit - BPS Bioscience. Available at: [Link]

  • In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed. Available at: [Link]

  • In Vitro Metabolism of Pyrethroid Pesticides by Rat and Human Hepatic Microsomes and Cytochrome P450 Isoforms - DOI. Available at: [Link]

  • A Comprehensive Guide to Toxicology in Preclinical Drug Development - ResearchGate. Available at: [Link]

  • PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick. Available at: [Link]

  • Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed. Available at: [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. Available at: [Link]

  • Preclinical Toxicology of New Drugs - DTIC. Available at: [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329 - ResearchGate. Available at: [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]

  • A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed. Available at: [Link]

  • Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - Lirias. Available at: [Link]

  • PRECLINICAL TOXICOLOGY - Pacific BioLabs. Available at: [Link]

  • Preclinical GLP Toxicology - Lovelace Biomedical. Available at: [Link]

  • PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PubMed Central. Available at: [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Stability and Storage of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

Introduction: The Role and Chemical Nature of 2-(2-Chloro-6-fluorophenyl)acetohydrazide 2-(2-Chloro-6-fluorophenyl)acetohydrazide is a substituted aryl hydrazide, a class of compounds recognized for their versatile appli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Chemical Nature of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

2-(2-Chloro-6-fluorophenyl)acetohydrazide is a substituted aryl hydrazide, a class of compounds recognized for their versatile applications in medicinal chemistry and drug discovery. The hydrazide functional group is a key pharmacophore and a valuable intermediate in the synthesis of various heterocyclic compounds with diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The stability of such a crucial building block is paramount to ensure the integrity of starting materials, the reproducibility of synthetic procedures, and the quality of the final active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Chloro-6-fluorophenyl)acetohydrazide. In the absence of specific public domain stability studies for this exact molecule, this guide synthesizes information from related compounds and establishes a framework for researchers to conduct their own stability assessments. The principles and protocols outlined herein are designed to ensure the long-term integrity and reliability of this compound in a research and development setting.

Pillar 1: Understanding the Inherent Stability of Aryl Hydrazides

The stability of an organic molecule is intrinsically linked to its functional groups and the electronic environment in which they exist. For 2-(2-Chloro-6-fluorophenyl)acetohydrazide, the primary reactive center is the hydrazide moiety (-CONHNH2), influenced by the substituted phenyl ring.

Potential Degradation Pathways

Hydrazides are susceptible to several modes of degradation, primarily hydrolysis and oxidation. The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring can influence the reactivity of the entire molecule.

  • Hydrolysis: The amide bond within the hydrazide is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[2] This would lead to the formation of 2-(2-chloro-6-fluorophenyl)acetic acid and hydrazine. While amides are generally more resistant to hydrolysis than esters, this pathway should be considered, especially under non-neutral pH conditions.[2]

  • Oxidation: The terminal amino group of the hydrazide is a potential site for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. Oxidation can lead to the formation of various byproducts, including diimide intermediates, which are generally unstable.

Below is a logical diagram illustrating the potential degradation pathways.

cluster_main Potential Degradation of 2-(2-Chloro-6-fluorophenyl)acetohydrazide cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A 2-(2-Chloro-6-fluorophenyl)acetohydrazide B 2-(2-Chloro-6-fluorophenyl)acetic acid A->B H₂O / H⁺ or OH⁻ C Hydrazine A->C H₂O / H⁺ or OH⁻ D Diimide Intermediate A->D [O] (e.g., air, peroxide) E Further Oxidation Products D->E

Caption: Potential degradation pathways for 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

Pillar 2: Recommended Storage and Handling

Based on the general properties of hydrazide compounds and information from suppliers, the following conditions are recommended to maintain the stability of 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Prevents acceleration of degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidative degradation.
Light Protect from light (Amber vial)Prevents potential photolytic degradation.
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis.
Handling Precautions
  • Work in a well-ventilated area.

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid inhalation of dust.

  • After handling, wash hands thoroughly.

Pillar 3: A Self-Validating System: Experimental Protocol for Stability Assessment

To ascertain the specific stability profile of 2-(2-Chloro-6-fluorophenyl)acetohydrazide, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[3][4]

Objective

To identify the degradation products and pathways for 2-(2-Chloro-6-fluorophenyl)acetohydrazide under various stress conditions and to develop a stability-indicating analytical method.

Materials and Equipment
  • 2-(2-Chloro-6-fluorophenyl)acetohydrazide

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of Compound B Subject Aliquots to Stress Conditions A->B C Neutralize and Dilute Samples B->C D Analyze by HPLC-UV/PDA C->D E Identify and Characterize Degradants (LC-MS) D->E

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 2-(2-Chloro-6-fluorophenyl)acetohydrazide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.

    • Oxidative Degradation: Treat an aliquot with a solution of 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a set temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Preparation for Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A reverse-phase C18 column is a good starting point.

    • Analyze all stressed samples, along with a non-stressed control sample.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage degradation of 2-(2-Chloro-6-fluorophenyl)acetohydrazide under each condition.

    • The peak purity of the parent compound should be assessed using a PDA detector to ensure no co-eluting peaks.

    • For significant degradants, further characterization by LC-MS may be necessary to elucidate their structures.

Conclusion

References

  • Appchem. 2-(2-chloro-6-fluorophenyl)acetohydrazide. (n.d.). Retrieved from [Link]

  • Bajerski, L., et al. (2016).
  • ResearchGate. Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2011). Retrieved from [Link]

  • Singh, R., & Kumar, R. (2014).
  • SciSpace. The chemical and biochemical degradation of hydrazine. (1997). Retrieved from [Link]

  • ResearchGate. Results of forced degradation study of HCTZ and IRB drugs using the developed stability-indicating RP-HPLC method. (2021). Retrieved from [Link]

  • Mol-Instincts. 2-(4-benzylpiperazin-1-yl)-N'-[(2-chloro-6-fluorophenyl)methylidene]acetohydrazide. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2019). PubMed Central. Retrieved from [Link]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2019). Retrieved from [Link]

  • MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI. Retrieved from [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010).
  • PubChem. 2-(2-chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride. (n.d.). Retrieved from [Link]

  • MDPI. Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). MDPI. Retrieved from [Link]

  • PubChem. 2-(4-Chlorophenyl)acetohydrazide. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. Physicochemical Investigations and Stability Studies of Amorphous Gliclazide. (2012). PubMed Central. Retrieved from [Link]

  • PubMed. Physicochemical investigations and stability studies of amorphous gliclazide. (2012). Retrieved from [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2022). PubMed Central. Retrieved from [Link]

  • ResearchGate. Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. (2013). Retrieved from [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2023). Retrieved from [Link]

  • Arctom. 7-[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]-2-PHENYL-5,6,7,8-TETRAHYDROPYRAZOLO[1,5-A]PYRIDO[4,3-D]PYRIMIDIN-9(1H)-ONE. (n.d.). Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2011). Retrieved from [Link]

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Exploratory

A Foundational Guide to Chloro-Fluorophenyl Acetohydrazides: Synthesis, Characterization, and Therapeutic Exploration

This technical guide provides an in-depth exploration of the foundational research surrounding chloro-fluorophenyl acetohydrazides, a class of compounds recognized for its significant potential in medicinal chemistry. As...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the foundational research surrounding chloro-fluorophenyl acetohydrazides, a class of compounds recognized for its significant potential in medicinal chemistry. As a key structural scaffold, these molecules serve as pivotal starting points for the development of novel therapeutic agents. This document is structured to guide researchers, scientists, and drug development professionals through the core aspects of synthesis, structural validation, and the rationale behind exploring the biological activities of these compounds and their derivatives. We will delve into not just the "how" but the "why" of experimental design, ensuring a robust and logically sound approach to research in this promising area.

The Strategic Importance of the Chloro-Fluorophenyl Acetohydrazide Scaffold

Hydrazides are a class of organic compounds characterized by the R-CO-NH-NH₂ functional group.[1] This moiety is a cornerstone in medicinal chemistry, prized for its ability to act as a versatile intermediate and for its presence in numerous biologically active molecules.[1][2] The hydrazide group's capacity to form stable chelate complexes with transition metal ions and its role as a key pharmacophore contribute to a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[3][4][5]

The specific incorporation of halogen atoms—chlorine and fluorine—onto the phenyl ring is a deliberate design choice aimed at modulating the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target enzymes, and increase membrane permeability. Chlorine substitution can likewise influence lipophilicity and electronic characteristics, often contributing to enhanced biological activity.[6] The compound 2-(2-chloro-4-fluorophenyl)acetohydrazide, therefore, represents a strategically designed starting material for creating libraries of diverse and potent drug candidates.[7][8]

Core Synthesis: From Carboxylic Acid to Acetohydrazide

The synthesis of the foundational chloro-fluorophenyl acetohydrazide is a well-established, multi-step process that exemplifies core organic chemistry principles. The causality behind this specific pathway lies in its efficiency and the high purity of the resulting intermediates.

Rationale for the Synthetic Pathway

The chosen three-step synthesis is logical and robust.[7][9]

  • Esterification: The initial carboxylic acid is a poor leaving group. Converting it to an ethyl ester via Fischer esterification creates a more reactive carbonyl group, making it susceptible to nucleophilic attack. Ethanol is used as both the solvent and reactant, and a strong acid catalyst (H₂SO₄) is required to protonate the carbonyl oxygen, thereby activating it.[10]

  • Hydrazinolysis: The ethyl ester is then converted to the target acetohydrazide. Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile that readily attacks the ester's carbonyl carbon. The ethoxy group is an excellent leaving group, driving the reaction to completion to form the stable hydrazide.[10] This reaction is typically performed in an alcohol solvent, which facilitates the solubility of both reactants.

Visualizing the Synthesis Workflow

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis A 2-(2-chloro-4-fluorophenyl)acetic acid B Ethyl 2-(2-chloro-4-fluorophenyl)acetate A->B Ethanol (EtOH) H₂SO₄ (cat.) Reflux C 2-(2-chloro-4-fluorophenyl)acetohydrazide B->C Hydrazine Hydrate (N₂H₄·H₂O) EtOH Reflux

Caption: Synthetic workflow for 2-(2-chloro-4-fluorophenyl)acetohydrazide.

Detailed Experimental Protocol: Synthesis of 2-(2-chloro-4-fluorophenyl)acetohydrazide

This protocol is a self-validating system, with progress monitored at each stage to ensure successful conversion before proceeding.

Step 1: Synthesis of Ethyl 2-(2-chloro-4-fluorophenyl)acetate

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-chloro-4-fluorophenyl)acetic acid (1 equivalent) in absolute ethanol (approx. 10 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot and the appearance of the new, less polar ester spot.

  • Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ethyl ester. The product can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of 2-(2-chloro-4-fluorophenyl)acetohydrazide [7][9]

  • Dissolve the crude ethyl 2-(2-chloro-4-fluorophenyl)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Heat the mixture to reflux for 3-5 hours.

  • Validation: Monitor the reaction by TLC until the ester spot is completely consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol or petroleum ether to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to yield 2-(2-chloro-4-fluorophenyl)acetohydrazide as a solid. Further purification can be achieved by recrystallization from ethanol.

Structural Characterization and Validation

Unambiguous confirmation of the synthesized compound's identity and purity is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system of characterization.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for 2-(2-chloro-4-fluorophenyl)acetohydrazide, based on analyses of closely related structures.[6][7][11]

Technique Parameter Expected Characteristics
¹H NMR Chemical Shift (δ)Aromatic protons (Ar-H): ~7.0-7.8 ppm (multiplets). Methylene protons (-CH₂-): ~3.5-4.0 ppm (singlet). Amine protons (-NH₂): Broad singlet, variable shift. Amide proton (-NH-): Broad singlet, variable shift.
¹³C NMR Chemical Shift (δ)Carbonyl carbon (C=O): ~165-175 ppm. Aromatic carbons: ~115-160 ppm (with characteristic C-F splitting). Methylene carbon (-CH₂-): ~40-45 ppm.
FTIR Wavenumber (cm⁻¹)N-H stretching (amide & amine): 3200-3400 cm⁻¹ (often two bands). C=O stretching (amide): ~1640-1680 cm⁻¹. N-H bending: ~1550-1620 cm⁻¹. C-Cl stretching: ~700-800 cm⁻¹. C-F stretching: ~1100-1250 cm⁻¹.
Mass Spec. m/zThe molecular ion peak (M⁺) corresponding to the compound's molecular weight (202.61 g/mol ) should be observed, along with a characteristic M+2 peak (~1/3 intensity of M⁺) due to the ³⁷Cl isotope.
X-Ray Crystallography: The Gold Standard

For definitive structural elucidation, single-crystal X-ray diffraction is unparalleled.

  • Causality: While spectroscopic methods confirm the presence of functional groups and connectivity, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state.[12] This is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity.[13][14]

  • Protocol Outline:

    • Grow single crystals of the purified acetohydrazide, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol).

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure using specialized software to determine bond lengths, bond angles, and packing arrangements.[15]

Therapeutic Exploration: Derivatization and Biological Screening

The core acetohydrazide is often a stepping stone. Its derivatization, particularly into hydrazones, is a key strategy to unlock and diversify its therapeutic potential.[3]

The Rationale for Hydrazone Synthesis

Hydrazones are compounds containing the azometine group (-NH-N=CH-).[3] Converting the terminal -NH₂ of the acetohydrazide into a hydrazone linkage by reacting it with various aldehydes offers several advantages:

  • Increased Structural Diversity: A wide array of aldehydes can be used, allowing for the creation of a large library of derivatives with different steric and electronic properties.

  • Modulation of Lipophilicity: The appended aryl or heterocyclic group from the aldehyde can significantly alter the molecule's lipophilicity, affecting its ability to cross cell membranes.

  • Enhanced Target Binding: The hydrazone moiety itself can participate in hydrogen bonding and other interactions with biological targets, potentially increasing binding affinity and efficacy.[2]

  • Reduced Toxicity: In some cases, blocking the free -NH₂ group has been shown to reduce the toxicity of hydrazide compounds.[3]

General Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide
  • Dissolve 2-(2-chloro-4-fluorophenyl)acetohydrazide (1 equivalent) in ethanol.

  • Add the desired substituted benzaldehyde (1-1.1 equivalents).

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux the mixture for 1-4 hours.[7][9]

  • Validation: Monitor the reaction by TLC.

  • Cool the mixture to room temperature. The hydrazone product usually precipitates.

  • Filter the solid, wash with cold ethanol, and dry to obtain the final product.

Biological Screening: A Framework for Activity Assessment

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Hydrazone derivatives have shown considerable promise in this area.[7]

Experimental Protocol: Agar Well Diffusion Assay

  • Prepare Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Aseptically punch wells (6 mm diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound (dissolved in a solvent like DMSO at a specific concentration) into a well.

  • Controls (Self-Validation):

    • Positive Control: Load a well with a standard antibiotic (e.g., Chloramphenicol).[7]

    • Negative Control: Load a well with the solvent (DMSO) only to ensure it has no inhibitory effect.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.

Summary of Reported Antibacterial Activity

Compound Type Bacterial Strains Activity Level Reference
Substituted benzylidene acetohydrazidesS. aureus, S. pyogenes (Gram+)Moderate to Good[7][9]
Substituted benzylidene acetohydrazidesE. coli, P. aeruginosa (Gram-)Moderate to Good[7][9]
Semicarbazone derivativesGram-positive bacteriaGood[16][17]

The search for novel, more effective, and less toxic anticancer drugs is a perpetual goal in medicinal chemistry. Hydrazide and hydrazone derivatives have been identified as having significant antiproliferative activities.[15][18]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.

  • Controls (Self-Validation):

    • Positive Control: Treat cells with a known anticancer drug (e.g., Doxorubicin).

    • Negative Control: Treat cells with medium containing the same final concentration of DMSO used for the test compounds.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the purple solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Postulated Mechanisms of Action

Understanding how a compound exerts its biological effect is critical for rational drug design. For hydrazide/hydrazone derivatives, several mechanisms have been proposed.

G cluster_0 Proposed Antibacterial Mechanisms A Hydrazone Derivative B DNA Gyrase A->B Inhibition C Enoyl-ACP Reductase A->C Inhibition D Glucosamine-6-Phosphate Synthase A->D Inhibition E Blocks DNA Replication B->E F Inhibits Fatty Acid Synthesis C->F G Prevents Cell Wall Synthesis D->G H Bacterial Cell Death E->H F->H G->H

Caption: Potential antibacterial mechanisms of action for hydrazone derivatives.[19]

Other proposed mechanisms for the biological activity of hydrazones include the inhibition of tubulin polymerization in cancer cells and the induction of apoptosis through the generation of reactive oxygen species (ROS).[1][3]

Conclusion and Future Directions

Chloro-fluorophenyl acetohydrazides represent a validated and highly promising scaffold in the field of drug discovery. The synthetic accessibility, coupled with the proven biological potential of their derivatives, makes them an attractive starting point for developing new therapeutic agents. The foundational research outlined in this guide—from logical synthesis and rigorous characterization to systematic biological screening—provides a robust framework for innovation.

Future research should focus on expanding the structural diversity of derivatives, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to elucidate the precise molecular interactions responsible for their activity. The integration of computational modeling and in silico screening could further accelerate the discovery process, leading to the development of next-generation drug candidates with improved efficacy and safety profiles.

References

  • Synthesis and antimicrobial activity of substituted acetohydrazide deriv
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. [Link]

  • X-ray conformational study of hydrazino peptide analogues. (1991). PubMed. [Link]

  • Biological Activities of Hydrazone Derivatives. (n.d.). PMC - PubMed Central. [Link]

  • Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry. [Link]

  • Different mechanisms of action of quinoline hydrazide/hydrazone... (n.d.). ResearchGate. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (n.d.). NIH. [Link]

  • X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. (2019). Advances in X-Ray Analysis | Cambridge Core. [Link]

  • (PDF) Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. (2019). ResearchGate. [Link]

  • (PDF) Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. (2017). ResearchGate. [Link]

  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of N 1 -(3-chloro-4-fluorophenyl)-N 4 -substituted semicarbazone derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

  • 2-(2-Chloro-4-fluorophenyl)acetohydrazide. (n.d.). MySkinRecipes. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015). WJPR. [Link]

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2011). ResearchGate. [Link]

  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2 H )-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (n.d.). ResearchGate. [Link]

  • (PDF) Biological Activities of Hydrazone Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). MDPI. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (n.d.). MDPI. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Semantic Scholar. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). PubMed Central. [Link]

  • The synthetic method of -chloro-4 fluorophenyl benzyl ketones. (n.d.).
  • 2-(4-Chlorophenyl)acetohydrazide. (n.d.). PubChem. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. (n.d.). MDPI. [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. (n.d.). PMC - PubMed Central. [Link]

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (n.d.). PMC - NIH. [Link]

  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (2023). NIH. [Link]

  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. (n.d.). Der Pharma Chemica. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. [Link]

  • Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. (n.d.). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(2-Chloro-6-fluorophenyl)acetohydrazide from Ethyl 2-(2-chloro-6-fluorophenyl)acetate

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide, a key...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide, a key intermediate in pharmaceutical and agrochemical research. The described method details the direct hydrazinolysis of Ethyl 2-(2-chloro-6-fluorophenyl)acetate using hydrazine hydrate. This document is intended for an audience of researchers, chemists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, critical safety protocols for handling hazardous reagents, and methods for reaction monitoring and product validation.

Introduction and Mechanistic Overview

2-(2-Chloro-6-fluorophenyl)acetohydrazide is a valuable building block in synthetic organic chemistry. Its structural motifs are frequently incorporated into more complex heterocyclic systems to explore potential biological activities. The conversion of an ester to its corresponding hydrazide is a fundamental and efficient transformation known as hydrazinolysis.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the ethoxide leaving group, which is protonated by the newly formed hydrazide or another proton source in the medium to generate ethanol. The overall reaction is typically high-yielding and is a standard method for preparing acylhydrazides.[1][2]

Reaction_Scheme cluster_reactants Reactants cluster_products Products Ester Ethyl 2-(2-chloro-6-fluorophenyl)acetate Hydrazide 2-(2-Chloro-6-fluorophenyl)acetohydrazide Ester->Hydrazide  Ethanol, Reflux Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Ethanol Ethanol

Caption: Reaction scheme for the synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

Materials, Reagents, and Equipment

Reagents and Solvents
Reagent/SolventCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Notes
Ethyl 2-(2-chloro-6-fluorophenyl)acetate65848-35-3C₁₀H₁₀ClFO₂216.64Starting material, ensure >98% purity.
Hydrazine Hydrate (80% solution)7803-57-8N₂H₄·H₂O50.06Highly Toxic & Carcinogenic . Handle with extreme caution.[3][4][5]
Ethanol (Absolute, ≥99.5%)64-17-5C₂H₅OH46.07Used as the reaction solvent.
Deionized Water7732-18-5H₂O18.02For washing glassware.
Cold Ethanol64-17-5C₂H₅OH46.07For washing the precipitated product.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Fume hood

  • Ice bath

  • Büchner funnel and vacuum flask for filtration

  • Vacuum oven or desiccator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): See Section 4 for details.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. The procedure can be scaled, but reagent ratios should be maintained.

Workflow start Start: Assemble Apparatus in Fume Hood setup Charge flask with Ethyl 2-(2-chloro-6-fluorophenyl)acetate (1 equiv.) and Ethanol start->setup add_hydrazine Add Hydrazine Hydrate (1.5-2 equiv.) dropwise with stirring setup->add_hydrazine reflux Heat the mixture to reflux (approx. 78°C) for 8-12 hours add_hydrazine->reflux monitor Monitor reaction progress via TLC reflux->monitor cool_down Cool reaction mixture to room temperature, then place in an ice bath monitor->cool_down Reaction Complete precipitate Induce precipitation/crystallization of the product cool_down->precipitate filter Collect solid product by vacuum filtration precipitate->filter wash Wash the solid with a small amount of cold ethanol filter->wash dry Dry the product under vacuum wash->dry end End: Characterize final product dry->end

Caption: Experimental workflow for the synthesis protocol.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a certified chemical fume hood. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add Ethyl 2-(2-chloro-6-fluorophenyl)acetate (2.17 g, 10 mmol, 1.0 equivalent).

  • Solvent Addition: Add absolute ethanol (20-30 mL) to the flask to dissolve the ester. Begin stirring.

  • Reagent Addition: Carefully and dropwise, add 80% hydrazine hydrate (~0.94 mL, 15 mmol, 1.5 equivalents) to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction Reflux: Heat the reaction mixture to a gentle reflux (approximately 78°C) using a heating mantle. Maintain the reflux for 8-12 hours.[6]

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting ester spot is no longer visible. A suitable mobile phase is typically a mixture of ethyl acetate and hexane.

  • Work-up and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to facilitate the precipitation of the solid product.[7][8]

  • Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C or in a desiccator to a constant weight. The expected product is a white solid.

Critical Safety Protocols and Waste Disposal

Trustworthiness in chemical synthesis is built upon a foundation of safety. All operations must be conducted with a thorough understanding of the hazards involved.

  • Hydrazine Hydrate: This reagent is extremely hazardous. It is corrosive, acutely toxic if inhaled, swallowed, or in contact with skin, a suspected human carcinogen, and very toxic to aquatic life.[3][4][9] All handling must occur within a fume hood.

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is mandatory:

    • Chemical-resistant gloves (consult manufacturer's guide for compatibility with hydrazine).[3]

    • Chemical splash goggles and a face shield.

    • A flame-resistant lab coat.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.

    • Spill: Evacuate the area. For small spills, absorb with an inert material like sand or vermiculite. Do not use combustible materials.[3][5] For large spills, follow institutional emergency procedures.

  • Waste Disposal: All waste containing hydrazine hydrate must be treated as hazardous waste. Collect all liquid waste (filtrate) and contaminated solids in a designated, sealed, and clearly labeled hazardous waste container for disposal according to local and national regulations.[5]

Product Characterization and Troubleshooting

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

Characterization Methods
  • Melting Point: The purified product should exhibit a sharp melting point. The literature value for the closely related 2-(2-Chlorophenyl)acetohydrazide is 157-159 °C, which can serve as a preliminary indicator.[6]

  • FTIR Spectroscopy: Look for the appearance of N-H stretching bands (typically 3200-3400 cm⁻¹) and the disappearance of the ester C-O stretch.

  • ¹H NMR Spectroscopy: Confirm the disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the appearance of new signals for the hydrazide protons (-NH and -NH₂).

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (C₈H₈ClFN₂O, MW: 202.61 g/mol ).[10]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Insufficient reflux time or temperature. - Degradation of hydrazine hydrate.- Extend the reflux time and continue monitoring by TLC. - Ensure a consistent and adequate reflux temperature is maintained. - Use fresh, properly stored hydrazine hydrate.
Product Does Not Precipitate - Product is too soluble in the solvent mixture. - Concentration of product is too low.- Reduce the solvent volume by rotary evaporation before cooling. - Try adding a small seed crystal to induce crystallization. - Cool the solution for a longer period in the ice bath.
Oily Product Forms Instead of Solid - Presence of impurities.- Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. - Purify the crude product via recrystallization from a different solvent system (e.g., ethanol-water).

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide from its ethyl ester. Adherence to the detailed procedural steps and, most importantly, the stringent safety precautions outlined for handling hydrazine hydrate, is paramount for a successful and safe outcome. The final product is a versatile intermediate, and this validated protocol serves as a foundational step for its application in broader research and development programs.

References

  • ARKEMA. (2012).
  • Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%)
  • C/D/N Isotopes Inc.
  • Nexchem Ltd.
  • ChemicalBook. (2025).
  • BenchChem. (2025). Technical Guide: 2-(2-Chlorophenyl)
  • Appchem. 2-(2-chloro-6-fluorophenyl)acetohydrazide.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide.
  • BenchChem. (2025). Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis.
  • Sciencemadness.org. (2002). Reaction of esters with hydrazine?.
  • Rageh, Z., et al. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER.
  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia.

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Application

Application of 2-(2-Chloro-6-fluorophenyl)acetohydrazide in Drug Design: A Technical Guide for Researchers

Introduction: The Strategic Importance of the Hydrazide Moiety in Medicinal Chemistry The hydrazide functional group, a cornerstone in synthetic organic chemistry, has proven to be an exceptionally versatile scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Hydrazide Moiety in Medicinal Chemistry

The hydrazide functional group, a cornerstone in synthetic organic chemistry, has proven to be an exceptionally versatile scaffold in the realm of drug discovery. Its unique electronic and structural properties allow it to serve as a critical pharmacophore and a key synthetic intermediate for a diverse array of heterocyclic compounds.[1] Hydrazides and their derivatives, particularly hydrazones, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects.[2][3] This wide range of activities stems from the ability of the hydrazide moiety to form stable complexes with various biological targets and to act as a hydrogen bonding donor and acceptor.

This technical guide focuses on a specific, halogenated hydrazide, 2-(2-Chloro-6-fluorophenyl)acetohydrazide , a compound of significant interest for the design of novel therapeutic agents. The presence of both chlorine and fluorine atoms on the phenyl ring is a deliberate design element intended to modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide will provide a comprehensive overview of its synthesis, potential applications in drug design with a focus on anticonvulsant and anti-inflammatory agents, and detailed protocols for its derivatization and biological evaluation.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The properties of 2-(2-Chloro-6-fluorophenyl)acetohydrazide are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈ClFN₂O[4]
Molecular Weight 202.61 g/mol [4]
CAS Number 669740-15-2[4]

The synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide is a straightforward two-step process commencing from the commercially available 2-chloro-6-fluorophenylacetic acid. This synthetic route is adaptable and can be scaled for the generation of a library of derivatives.

Protocol 1: Synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

This protocol is based on established methods for the synthesis of related acetohydrazide derivatives.

Step 1: Esterification of 2-Chloro-6-fluorophenylacetic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer esterification. This reaction is acid-catalyzed and proceeds by nucleophilic acyl substitution.

  • Reaction Workflow:

    G A 2-Chloro-6-fluorophenylacetic Acid B Ethyl 2-(2-chloro-6-fluorophenyl)acetate A->B Ethanol, cat. H₂SO₄, Reflux

  • Experimental Procedure:

    • In a round-bottom flask, dissolve 1 equivalent of 2-chloro-6-fluorophenylacetic acid in an adequate volume of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

    • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ethyl 2-(2-chloro-6-fluorophenyl)acetate.

    • The crude product can be purified by vacuum distillation.

Step 2: Hydrazinolysis of Ethyl 2-(2-chloro-6-fluorophenyl)acetate

The purified ester is then reacted with hydrazine hydrate to yield the final acetohydrazide product. This is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group.

  • Reaction Workflow:

    G A Ethyl 2-(2-chloro-6-fluorophenyl)acetate B 2-(2-Chloro-6-fluorophenyl)acetohydrazide A->B Hydrazine Hydrate, Ethanol, Reflux

    Workflow for the hydrazinolysis of the ethyl ester.
  • Experimental Procedure:

    • Dissolve 1 equivalent of ethyl 2-(2-chloro-6-fluorophenyl)acetate in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

    • The reaction mixture is then refluxed for 8-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Collect the solid product by filtration.

    • Wash the precipitate with cold ethanol and dry under vacuum to afford 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

    • The product can be further purified by recrystallization from ethanol.

Application in Drug Design: A Gateway to Novel Therapeutics

2-(2-Chloro-6-fluorophenyl)acetohydrazide serves as a pivotal starting material for the synthesis of a wide range of biologically active molecules. The terminal hydrazide group is a reactive handle for condensation reactions with various aldehydes and ketones to form N-acylhydrazones, which are themselves a class of compounds with significant therapeutic potential. [5]

Application as an Anticonvulsant Scaffold

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. [6]Hydrazone-containing compounds have emerged as a promising class of anticonvulsants. [7]The anticonvulsant activity of many such compounds is attributed to their ability to interact with voltage-gated sodium channels or to modulate GABAergic neurotransmission. [6] The 2-(2-chloro-6-fluorophenyl) moiety in the target acetohydrazide is a key feature. The halogen substituents can enhance the lipophilicity of the resulting derivatives, facilitating their passage across the blood-brain barrier. Furthermore, these substituents can engage in specific halogen bonding interactions with amino acid residues in the target protein, potentially increasing binding affinity and selectivity.

This general protocol describes the condensation reaction to form the corresponding hydrazones.

  • Reaction Workflow:

    G A 2-(2-Chloro-6-fluorophenyl)acetohydrazide C N'-substituted-2-(2-chloro-6-fluorophenyl)acetohydrazone A->C Ethanol, cat. Acetic Acid, Reflux B Substituted Aldehyde/Ketone B->C Ethanol, cat. Acetic Acid, Reflux

    General synthesis of N'-substituted acetohydrazones.
  • Experimental Procedure:

    • To a solution of 2-(2-Chloro-6-fluorophenyl)acetohydrazide (1 equivalent) in ethanol, add the desired substituted aldehyde or ketone (1 equivalent).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture in an ice bath.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

    • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure N'-substituted acetohydrazone.

The anticonvulsant activity of the synthesized hydrazone derivatives can be evaluated using standard animal models. The two most widely used preliminary screens are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. [3][8]

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

    • Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.

    • After a set period (e.g., 30 or 60 minutes), subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

    • A compound is considered protective if it prevents the tonic hind limb extension.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent or delay the onset of clonic seizures, indicative of activity against absence seizures. [9] 1. Administer the test compound i.p. to a group of mice at various doses. 2. After a set period, inject the animals subcutaneously with a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg). 3. Observe the animals for the onset of clonic seizures for a period of 30 minutes. 4. A compound is considered active if it prevents the onset of clonic seizures or significantly delays their latency compared to a vehicle-treated control group.

Application as an Anti-inflammatory Scaffold

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. [10]Hydrazone derivatives have been extensively investigated for their anti-inflammatory properties. [11]The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

The 2-(2-chloro-6-fluorophenyl)acetohydrazide scaffold can be used to generate novel anti-inflammatory agents. The rationale behind this is the ability of the resulting hydrazones to mimic the structure of known anti-inflammatory drugs and to interact with the active sites of inflammatory enzymes.

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds. [1][12]

  • Experimental Workflow:

    G A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Drug Administration (p.o.) B->C D Carrageenan Injection (subplantar) C->D E Paw Volume Measurement (hourly) D->E F Data Analysis (% Inhibition) E->F

    Workflow for the carrageenan-induced paw edema assay.
  • Experimental Procedure:

    • Divide Wistar rats into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized hydrazone derivatives.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compounds orally (p.o.).

    • One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Perspectives

2-(2-Chloro-6-fluorophenyl)acetohydrazide represents a highly promising and strategically designed starting material for the development of novel therapeutic agents. Its straightforward synthesis and the reactive nature of the hydrazide moiety provide a versatile platform for the generation of large libraries of derivatives. The protocols outlined in this technical guide offer a robust framework for the synthesis and biological evaluation of these derivatives, particularly in the fields of anticonvulsant and anti-inflammatory drug discovery. Further exploration of this scaffold, including the synthesis of a wider range of derivatives and in-depth mechanistic studies, is warranted to fully elucidate its therapeutic potential.

References

  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • BenchChem. (2025). Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model.
  • Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Retrieved from [Link]

  • Appchem. (n.d.). 2-(2-chloro-6-fluorophenyl)acetohydrazide. Retrieved from [Link]

  • White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77.
  • Kondaveti, B., et al. (2012). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 21(8), 611-618.
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  • PubMed. (1998). Synthesis and antimicrobial activity of N-[(alpha-methyl)benzylidene]-(3-substituted-1,2,4-triazol-5-yl-thio) acetohydrazides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N′-substituted acylhydrazine. Retrieved from [Link]

  • Tạp chí Khoa học. (n.d.). SYNTHESIS OF SOME N-SUBSTITUTED HYDRAZIDES CONTAINING ISOXAZOLE HETEROCYCLE. Retrieved from [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N,N‐disubstituted hydrazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Anticonvulsant. Retrieved from [Link]

  • Google Patents. (n.d.). Novel benzothiazole derivatives with enhanced biological activity.
  • PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Retrieved from [Link]

  • MDPI. (n.d.). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Synthesis of Novel Hydrazone Derivatives from 2-(2-Chloro-6-fluorophenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of hydrazone derivatives, starting from 2-(2-Chloro-6-fluorophenyl)acetohydrazide. Hy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of hydrazone derivatives, starting from 2-(2-Chloro-6-fluorophenyl)acetohydrazide. Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNH₂ functional group, formed by the reaction of a hydrazine with an aldehyde or ketone.[1] The inherent bioactivity of the hydrazone scaffold, attributed to the azomethine group (–NHN=CH–), makes these compounds compelling targets for drug discovery and development.[2][3][4] This guide details the underlying chemical principles, a robust synthesis protocol, comprehensive characterization methodologies, and a discussion of the potential pharmacological significance of the resulting derivatives.

Introduction: The Significance of Hydrazones in Medicinal Chemistry

Hydrazones and their derivatives represent a pivotal class of compounds in the landscape of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[5][6] Their diverse biological profile includes anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, antimalarial, and antitumoral properties.[3][4][7] The versatility of the hydrazone linkage (C=N-N) allows for the facile synthesis of a vast library of derivatives from readily available precursors. The starting material, 2-(2-Chloro-6-fluorophenyl)acetohydrazide, incorporates a halogenated phenyl ring, a structural motif often associated with enhanced biological activity in drug candidates. The synthesis of novel hydrazone derivatives from this precursor is a promising strategy for the discovery of new therapeutic agents.

Reaction Principle and Mechanism

The synthesis of hydrazones is fundamentally a condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[8][9] The reaction proceeds via a nucleophilic addition-elimination pathway and is often catalyzed by a small amount of acid.

Mechanism:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen atom of the 2-(2-Chloro-6-fluorophenyl)acetohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate.[8]

  • Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom.

  • Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone.[8]

The overall reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the hydrazone product.

Experimental Protocol: Synthesis of Hydrazone Derivatives

This protocol outlines a general procedure for the synthesis of hydrazone derivatives from 2-(2-Chloro-6-fluorophenyl)acetohydrazide and a variety of aromatic aldehydes.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (per reaction)
2-(2-Chloro-6-fluorophenyl)acetohydrazideC₈H₈ClFN₂O218.621.0 mmol (218.6 mg)
Substituted Aromatic AldehydeVariesVaries1.0 mmol
Ethanol (Absolute)C₂H₅OH46.0710 mL
Glacial Acetic AcidCH₃COOH60.052-3 drops
Diethyl Ether(C₂H₅)₂O74.12For washing
HexaneC₆H₁₄86.18For washing
Step-by-Step Synthesis Procedure
  • Dissolution of Hydrazide: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 2-(2-Chloro-6-fluorophenyl)acetohydrazide in 10 mL of absolute ethanol. Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Aldehyde: To the stirred solution, add 1.0 mmol of the desired substituted aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Reaction Completion and Product Precipitation: Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours depending on the reactivity of the aldehyde.[10] In many cases, the hydrazone product will precipitate out of the solution as a solid.

  • Isolation of the Product: Once the reaction is complete (as indicated by TLC or cessation of precipitation), cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold diethyl ether and then with hexane to remove any unreacted starting materials and impurities. Dry the purified product in a vacuum oven at a low temperature.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Hydrazide in Ethanol B Add Aromatic Aldehyde A->B C Add Glacial Acetic Acid B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Cool in Ice Bath D->F G Vacuum Filtration F->G H Wash with Cold Solvents G->H I Dry under Vacuum H->I J J I->J Characterization

Caption: Workflow for the synthesis of hydrazone derivatives.

Characterization of Synthesized Hydrazone Derivatives

The structure and purity of the newly synthesized hydrazone derivatives must be confirmed using a combination of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial tool for identifying the key functional groups present in the synthesized hydrazone.

  • N-H Stretching: A characteristic absorption band for the N-H group is typically observed in the range of 3150-3300 cm⁻¹.[11]

  • C=O Stretching (Amide): The carbonyl group of the hydrazide moiety usually shows a strong absorption band around 1640-1680 cm⁻¹.[11]

  • C=N Stretching (Imine): The formation of the hydrazone is confirmed by the appearance of a C=N stretching vibration, typically in the region of 1590-1630 cm⁻¹.[11][12]

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR:

    • -NH Proton: The amide proton signal usually appears as a singlet in the downfield region (δ 11.0-12.0 ppm) due to hydrogen bonding and the deshielding effect of the carbonyl group.[13]

    • -CH=N Proton: The azomethine proton gives a characteristic singlet peak, typically in the range of δ 8.0-9.0 ppm.[13]

    • Aromatic Protons: The protons on the phenyl rings will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm).

    • -CH₂- Protons: The methylene protons adjacent to the carbonyl group will show a singlet around δ 4.0-5.0 ppm.

  • ¹³C NMR:

    • C=O Carbon: The amide carbonyl carbon will resonate at approximately δ 165-175 ppm.

    • C=N Carbon: The imine carbon of the hydrazone will appear in the range of δ 140-160 ppm.

    • Aromatic Carbons: The signals for the aromatic carbons will be observed between δ 110-150 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, which can further confirm the structure. The molecular ion peak (M⁺) corresponding to the calculated molecular mass of the hydrazone derivative should be observed.[14]

Potential Applications in Drug Discovery

Hydrazone derivatives are known to possess a wide array of biological activities, making them attractive scaffolds for drug development.[3][4][6][7] The incorporation of the 2-chloro-6-fluorophenyl moiety may enhance the therapeutic potential of the resulting hydrazones. Potential areas of investigation for these novel compounds include:

  • Antimicrobial Agents: Many hydrazone derivatives have demonstrated significant antibacterial and antifungal properties.[5]

  • Anticancer Agents: The hydrazone scaffold is present in several compounds with potent antitumor activity.[4]

  • Anti-inflammatory Agents: Some hydrazones have shown promising anti-inflammatory effects.[5]

  • Anticonvulsant and Antidepressant Activity: The central nervous system effects of hydrazones have been a subject of considerable research.[3][6]

Conclusion

The protocol described in this application note provides a straightforward and efficient method for the synthesis of novel hydrazone derivatives from 2-(2-Chloro-6-fluorophenyl)acetohydrazide. The versatility of this synthetic route allows for the creation of a diverse library of compounds for biological screening. The comprehensive characterization techniques outlined are essential for confirming the structure and purity of the synthesized molecules. The promising pharmacological profile of hydrazones suggests that the derivatives synthesized using this protocol could be valuable leads in the development of new therapeutic agents.

References

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Application

The Versatile Synthon: Application Notes for 2-(2-Chloro-6-fluorophenyl)acetohydrazide in Heterocyclic Chemistry

Abstract This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 2-(2-Chloro-6-fluorophenyl)acetohydrazide. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 2-(2-Chloro-6-fluorophenyl)acetohydrazide. This compound, characterized by its reactive hydrazide moiety and a sterically hindered, electronically distinct phenyl ring, is a valuable intermediate in the synthesis of a diverse range of heterocyclic scaffolds. This document provides a detailed protocol for the synthesis of the title compound, followed by in-depth application notes and step-by-step protocols for its use in constructing biologically relevant pyrazole and 1,3,4-oxadiazole cores. The causality behind experimental choices, self-validating protocol design, and authoritative grounding through comprehensive references are central to this guide.

Introduction: Unveiling the Potential of a Halogenated Hydrazide

2-(2-Chloro-6-fluorophenyl)acetohydrazide (CID 3754853) is a carbohydrazide that has emerged as a significant building block in synthetic organic and medicinal chemistry.[1][2] Its utility stems from the versatile reactivity of the hydrazide functional group, which can readily undergo condensation and cyclization reactions.[3] The presence of both chloro and fluoro substituents on the phenyl ring provides unique electronic properties and steric hindrance, which can influence reaction outcomes and modulate the biological activity of the final products.

Hydrazides are well-established precursors for a vast array of heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles.[2] These heterocyclic motifs are privileged structures in numerous pharmacologically active compounds, exhibiting a broad spectrum of activities including anti-inflammatory, anticancer, and antiviral properties.[4][5][6] This guide will focus on the practical application of 2-(2-Chloro-6-fluorophenyl)acetohydrazide as a key intermediate for the synthesis of pyrazole and 1,3,4-oxadiazole derivatives, providing robust and reproducible protocols.

Synthesis and Characterization of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

The synthesis of the title compound is most effectively achieved via a two-step process commencing with the esterification of 2-(2-chloro-6-fluorophenyl)acetic acid, followed by hydrazinolysis of the resulting ester. This method is reliable and scalable, yielding the desired product in high purity.[7]

Physicochemical Properties
ParameterValueReference
Chemical Name 2-(2-Chloro-6-fluorophenyl)acetohydrazide[1]
CAS Number 669740-15-2[8]
Molecular Formula C₈H₈ClFN₂O[1][8]
Molecular Weight 202.61 g/mol [8]
Synthetic Protocol

The following protocol is adapted from established methods for analogous acetohydrazide syntheses.[7]

Step 1: Synthesis of Ethyl 2-(2-chloro-6-fluorophenyl)acetate

This initial step involves a classic Fischer esterification, where the carboxylic acid is converted to its corresponding ethyl ester in the presence of an acid catalyst.

  • Materials: 2-(2-chloro-6-fluorophenyl)acetic acid, absolute ethanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-(2-chloro-6-fluorophenyl)acetic acid in a sufficient volume of absolute ethanol.

    • Carefully add a catalytic amount (3-4 drops) of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl 2-(2-chloro-6-fluorophenyl)acetate.

    • The crude product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

The synthesized ester is then converted to the final hydrazide product through reaction with hydrazine hydrate.

  • Materials: Ethyl 2-(2-chloro-6-fluorophenyl)acetate, hydrazine hydrate (80-100%), absolute ethanol.

  • Protocol:

    • Dissolve 1 equivalent of ethyl 2-(2-chloro-6-fluorophenyl)acetate in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature with stirring.

    • Continue stirring the reaction mixture at room temperature or under gentle reflux for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature, then in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

    • The product can be further purified by recrystallization from ethanol.

SynthesisWorkflow start_acid 2-(2-Chloro-6-fluorophenyl)acetic Acid reagent1 Ethanol, H₂SO₄ (cat.) Reflux start_acid->reagent1 ester Ethyl 2-(2-chloro-6-fluorophenyl)acetate reagent2 Hydrazine Hydrate Ethanol, Reflux ester->reagent2 hydrazide 2-(2-Chloro-6-fluorophenyl)acetohydrazide reagent1->ester reagent2->hydrazide

Caption: Synthetic workflow for 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include aromatic protons, a methylene singlet, and broad signals for the -NH and -NH₂ protons.

  • ¹³C NMR: Will show characteristic peaks for the aromatic carbons (with C-Cl and C-F splitting), the methylene carbon, and the carbonyl carbon.

  • FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-Cl/C-F bonds.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

Application Note I: Synthesis of Pyrazole Derivatives as Potential COX-2 Inhibitors

The pyrazole scaffold is a cornerstone of many anti-inflammatory drugs, most notably the selective COX-2 inhibitors like Celecoxib.[9][10][11] The synthesis of Celecoxib analogues often involves the condensation of a hydrazine derivative with a 1,3-diketone.[12] 2-(2-Chloro-6-fluorophenyl)acetohydrazide can be utilized to synthesize novel pyrazole derivatives with potential for selective COX-2 inhibition.

Rationale and Causality

The reaction between a hydrazide and a 1,3-diketone is a classic Knorr pyrazole synthesis. The hydrazide provides the N-N backbone of the pyrazole ring. By using 2-(2-Chloro-6-fluorophenyl)acetohydrazide, the resulting pyrazole will be functionalized with a (2-chloro-6-fluorophenyl)methyl group, which can occupy the hydrophobic pocket of the COX-2 enzyme, potentially enhancing selectivity and potency. The choice of the diketone allows for further diversification of the pyrazole structure.

Experimental Protocol: Synthesis of 1-(2-(2-chloro-6-fluorophenyl)acetyl)-3,5-dimethyl-1H-pyrazole
  • Materials: 2-(2-Chloro-6-fluorophenyl)acetohydrazide, acetylacetone (2,4-pentanedione), glacial acetic acid, ethanol.

  • Protocol:

    • In a round-bottom flask, dissolve 1 equivalent of 2-(2-Chloro-6-fluorophenyl)acetohydrazide in ethanol.

    • Add 1.1 equivalents of acetylacetone to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-cold water and stir.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol/water to obtain the pure pyrazole derivative.

PyrazoleSynthesis hydrazide 2-(2-Chloro-6-fluorophenyl) acetohydrazide reagents Glacial Acetic Acid (cat.) Ethanol, Reflux hydrazide->reagents diketone Acetylacetone (1,3-Diketone) diketone->reagents pyrazole 3,5-Dimethyl Pyrazole Derivative reagents->pyrazole Cyclocondensation

Caption: Synthesis of a pyrazole derivative via cyclocondensation.

Application Note II: Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is another privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties.[3][5][13] A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N-acylhydrazides, which can be prepared from a primary hydrazide and a carboxylic acid or its derivative.

Rationale and Causality

This application demonstrates a two-step, one-pot approach. First, 2-(2-Chloro-6-fluorophenyl)acetohydrazide is acylated with a suitable aromatic carboxylic acid. The resulting diacylhydrazine intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) to furnish the 1,3,4-oxadiazole ring. This method allows for the modular synthesis of a library of oxadiazole derivatives by varying the carboxylic acid component.

Experimental Protocol: Synthesis of 2-((2-chloro-6-fluorophenyl)methyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • Materials: 2-(2-Chloro-6-fluorophenyl)acetohydrazide, 4-methoxybenzoic acid, phosphorus oxychloride (POCl₃).

  • Protocol:

    • In a round-bottom flask, create a mixture of 1 equivalent of 2-(2-Chloro-6-fluorophenyl)acetohydrazide and 1.1 equivalents of 4-methoxybenzoic acid.

    • Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the mixture at 0 °C (ice bath).

    • Allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

OxadiazoleSynthesis hydrazide 2-(2-Chloro-6-fluorophenyl) acetohydrazide reagents POCl₃ Reflux hydrazide->reagents acid 4-Methoxybenzoic Acid acid->reagents oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole reagents->oxadiazole Cyclodehydration

Caption: Synthesis of a 1,3,4-oxadiazole via cyclodehydration.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(2-Chloro-6-fluorophenyl)acetohydrazide is a highly valuable and versatile chemical intermediate. The protocols detailed in this guide provide a solid foundation for its synthesis and its subsequent use in constructing pyrazole and 1,3,4-oxadiazole cores. The modular nature of these synthetic routes allows for the creation of diverse molecular libraries for screening in drug discovery programs. By understanding the underlying chemical principles and following these robust protocols, researchers can effectively leverage this synthon to accelerate the development of novel therapeutic agents.

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  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Studies. (n.d.). ACS Publications. Retrieved from [Link]

  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Antiviral Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. (2023). MDPI. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: A High-Throughput Workflow for In Vitro Anticancer Screening of Acetohydrazides

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed experimental workflow for the in vitro anticancer screening of novel acetohydrazide derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental workflow for the in vitro anticancer screening of novel acetohydrazide derivatives. As a class of compounds showing significant promise in oncology, a standardized and robust screening cascade is essential for identifying lead candidates.[1][2][3][4] This guide outlines a tiered approach, beginning with broad cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic assays to elucidate the mode of action, including apoptosis and cell cycle analysis. The protocols provided are optimized for reproducibility and are suitable for a high-throughput screening environment.

Introduction: The Rationale for Screening Acetohydrazides

Acetohydrazide derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including notable anticancer effects.[1][2][3][4] The structural versatility of the acetohydrazide backbone allows for the synthesis of diverse libraries of compounds, increasing the probability of identifying molecules with potent and selective anticancer activity. A systematic in vitro screening approach is the cornerstone of the preclinical evaluation of these novel chemical entities.

The primary objective of this workflow is to efficiently identify and characterize acetohydrazide derivatives that exhibit significant cytotoxicity towards cancer cells while ideally sparing non-cancerous cells. This is achieved through a multi-faceted approach that not only quantifies cell death but also delves into the underlying molecular mechanisms responsible for the observed anticancer effects.

The Screening Cascade: A Multi-Step Approach

A tiered screening strategy is employed to systematically evaluate the anticancer potential of acetohydrazide derivatives. This begins with a broad primary screen to identify "hits" with cytotoxic activity, followed by more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Anticancer Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Studies cluster_2 Lead Candidate Selection A Compound Library of Acetohydrazides B Select Cancer Cell Line Panel (e.g., NCI-60) A->B Test against C Cytotoxicity Assay (MTT or SRB) B->C Perform D Determine IC50 Values C->D Analyze to E Apoptosis Assays (Annexin V-FITC, Caspase Activity) D->E Investigate mechanism of active compounds F Cell Cycle Analysis (Propidium Iodide Staining) D->F Investigate mechanism of active compounds H Data Analysis & Hit Prioritization D->H Input for G Western Blotting (Apoptotic & Cell Cycle Markers) E->G Confirm findings F->G Confirm findings G->H I Selection of Lead Compounds for Further Development H->I Leads to

Caption: A tiered workflow for in vitro anticancer screening of acetohydrazides.

Experimental Protocols

Preparation of Test Compounds

The accurate preparation of compound stock solutions is critical for obtaining reliable and reproducible data.

Protocol:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for most acetohydrazide derivatives due to its ability to dissolve a wide range of compounds.[5]

  • Stock Solution Preparation:

    • Weigh the acetohydrazide compound accurately.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Gentle vortexing and sonication in a water bath can aid dissolution.[5]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

  • Working Solutions: Prepare fresh serial dilutions of the stock solution in the appropriate cell culture medium for each experiment. It is crucial to maintain a final DMSO concentration below 0.5% in the cell culture to avoid solvent-induced cytotoxicity.[5][6]

Cell Line Selection and Maintenance

The choice of cell lines is pivotal and should ideally represent a variety of cancer types. The National Cancer Institute's NCI-60 panel is a well-established resource for this purpose, encompassing cell lines from nine different human cancers.[7][8][9]

Protocol:

  • Cell Culture: Culture the selected cancer cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells regularly to maintain them in the logarithmic growth phase.

Primary Cytotoxicity Screening: MTT and SRB Assays

The initial screening step aims to assess the cytotoxic or cytostatic effects of the acetohydrazide derivatives. The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for this purpose.[10][11]

3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[14]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the acetohydrazide derivatives for a specified duration (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13][15]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

3.3.2. Sulforhodamine B (SRB) Assay

The SRB assay is a method that quantifies the total cellular protein content, providing a reliable estimation of cell number.[11][16]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[16][17]

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[10][16]

  • Dye Solubilization: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.[16] Solubilize the bound SRB dye with 10 mM Tris base solution.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.[16]

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) for Acetohydrazide Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Acetohydrazide-115.222.518.9
Acetohydrazide-25.89.17.3
Acetohydrazide-3>100>100>100
Doxorubicin (Control)0.91.21.0
Secondary Screening: Elucidating the Mechanism of Action

Compounds that demonstrate significant cytotoxicity in the primary screen are further investigated to determine their mechanism of action.

3.4.1. Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.

This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[18] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the acetohydrazide derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[19]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Apoptosis Detection cluster_0 Cell Populations A Live Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) D Necrotic Cells (Annexin V-, PI+)

Sources

Application

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

Abstract This document provides a comprehensive guide to the analytical characterization of 2-(2-Chloro-6-fluorophenyl)acetohydrazide (CAS No. 669740-15-2), a key intermediate in pharmaceutical and agrochemical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of 2-(2-Chloro-6-fluorophenyl)acetohydrazide (CAS No. 669740-15-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to its reactive hydrazide moiety and halogenated phenyl ring, a robust, multi-technique approach is essential to confirm its identity, purity, and stability. This guide presents detailed protocols and expert insights for the use of High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and spectroscopic techniques (NMR, FTIR, MS) for unambiguous structural elucidation. The methodologies are designed to be self-validating and are grounded in established analytical principles, providing researchers and drug development professionals with a reliable framework for comprehensive characterization.

Introduction and Physicochemical Profile

2-(2-Chloro-6-fluorophenyl)acetohydrazide is a synthetic building block whose utility stems from the reactive hydrazide group, which can readily undergo condensation reactions to form more complex heterocyclic structures.[2] The presence of both chlorine and fluorine atoms on the phenyl ring modulates the electronic properties and lipophilicity of derivative molecules. Accurate and thorough characterization is the cornerstone of its use in multi-step syntheses, ensuring the quality and integrity of downstream products.

Table 1: Physicochemical Properties of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

ParameterValueReference
Chemical Name 2-(2-chloro-6-fluorophenyl)acetohydrazide[1]
CAS Number 669740-15-2[1]
Molecular Formula C₈H₈ClFN₂O[1][3]
Molecular Weight 202.61 g/mol [1][3]
Structure

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC with UV detection is the primary method for determining the purity of 2-(2-Chloro-6-fluorophenyl)acetohydrazide. The polarity of the acetohydrazide group combined with the hydrophobicity of the chloro-fluorophenyl ring makes it well-suited for retention on a C18 stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its versatility and strong hydrophobic retention of the aromatic ring.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure elution of both polar impurities and the less polar analyte with good peak shape. The addition of a small amount of acid (e.g., phosphoric or trifluoroacetic acid) is recommended to suppress the ionization of any acidic or basic functional groups, thereby improving peak symmetry.

  • Detection: The aromatic ring provides strong UV absorbance. A detection wavelength of 220 nm is chosen to ensure high sensitivity, as this is a region where many aromatic compounds absorb strongly.

Protocol 1: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with gradient elution capability and a UV/Vis or Diode Array Detector.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 1:1 acetonitrile:water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.[4]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient Program: Start at 30% B, linear gradient to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%. The USP tailing factor for the analyte peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total peak area.

HPLC_Workflow start_node Sample Weighing (10 mg) prep_node Dissolution & Dilution (Acetonitrile/Water) start_node->prep_node Volumetric Flask inject_node HPLC Injection (10 µL) prep_node->inject_node Autosampler Vial separation_node C18 Column Separation (Gradient Elution) inject_node->separation_node detection_node UV Detection (220 nm) separation_node->detection_node end_node Data Analysis (Purity Calculation) detection_node->end_node Chromatogram

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of acetohydrazides can be challenging due to their low volatility and thermal instability. The hydrazide moiety may degrade in the high-temperature injection port. Therefore, derivatization is often necessary to produce a more volatile and thermally stable analogue.

Protocol 2: GC-MS Analysis with Silylation

  • Derivatization Rationale: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the hydrazide nitrogen atoms with trimethylsilyl (TMS) groups. This blocks polar interactions and increases volatility, making the compound suitable for GC analysis.[5]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Derivatization Procedure:

    • Dissolve ~1 mg of the sample in 0.5 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Port Temp: 250 °C.

    • Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Interpretation: The resulting mass spectrum of the derivatized compound can be used to confirm the molecular weight and identify impurities based on their fragmentation patterns and retention times. This method is particularly useful for identifying volatile synthetic precursors like 2-(2-chloro-6-fluorophenyl)acetonitrile.[6]

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides the definitive proof of structure for the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments should be performed.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)MultiplicityKey Correlation
¹H ~9.2Singlet (broad)-C(O )NH -
¹H ~7.2-7.5MultipletAromatic Protons (3H)
¹H ~4.3Singlet (broad)-NH₂
¹H ~3.7Singlet-CH₂ -
¹³C ~168Carbonyl-C =O
¹³C ~160 (d, J≈250 Hz)Phenyl C-FC -F
¹³C ~115-135Phenyl CarbonsAromatic Region
¹³C ~38Methylene-C H₂-
¹⁹F ~ -110 to -120MultipletAr-F

Note: Predictions are based on standard chemical shift values and analysis of similar structures. Actual values may vary. The large one-bond C-F coupling constant is a key diagnostic feature in the ¹³C NMR spectrum.[7][8]

Protocol 3: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the polar compound and to slow down the exchange of the amide and amine protons, allowing them to be observed more clearly.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.[8]

    • For full confirmation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to map the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to rapidly confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint."[9]

Protocol 4: FTIR Analysis (ATR Method)

  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.[10]

  • Data Interpretation: Identify characteristic absorption bands.

Table 3: Key FTIR Absorption Bands for 2-(2-Chloro-6-fluorophenyl)acetohydrazide

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 3200N-HAmine/Amide Stretch
~3050C-H (aromatic)Stretch
~2950C-H (aliphatic)Stretch
~1650C=O (Amide I)Stretch
~1600N-HAmide II Bend
~1450C=CAromatic Ring Stretch
~1250C-FStretch
~780C-ClStretch
Mass Spectrometry (MS)

Mass spectrometry, typically coupled with a chromatographic inlet (LC-MS or GC-MS), confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Expected Ion (ESI+): The expected protonated molecule [M+H]⁺ would have an m/z of 203.03.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, providing strong evidence for the presence of a single chlorine atom.

Integrated Analytical Strategy

A complete and trustworthy characterization relies on the synergistic use of these techniques. No single method is sufficient. The following workflow ensures both the structural identity and purity are confirmed.

Integrated_Workflow cluster_start Initial Sample cluster_purity Purity & Impurity Analysis cluster_structure Structural Confirmation cluster_final Final Certificate of Analysis Sample Synthesized Batch of 2-(2-Chloro-6-fluorophenyl)acetohydrazide HPLC HPLC Sample->HPLC GCMS GC-MS (Derivatized) Protocol 2 Volatile Impurities Precursor Check Sample->GCMS NMR NMR (¹H, ¹³C, ¹⁹F) Protocol 3 Unambiguous Structure Connectivity Sample->NMR FTIR FTIR-ATR Protocol 4 Functional Group ID Sample->FTIR MS LC-MS / HRMS Molecular Weight Isotopic Pattern Formula Sample->MS CoA Release Specification Met: Identity, Purity, and Structure Confirmed HPLC->CoA GCMS->CoA NMR->CoA FTIR->CoA MS->CoA

Caption: Integrated workflow for comprehensive characterization.

References

  • BenchChem. (2025). Technical Support Center: Storage and Stability of 2-(2-Chlorophenyl)acetohydrazide.
  • PubChemLite. 2-(2-chloro-6-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride.
  • ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopy | Request PDF.
  • BenchChem. (2025). Unveiling 2-(2-Chlorophenyl)acetohydrazide: A Comprehensive Technical Guide.
  • U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
  • BenchChem. 2-(2-Chlorophenyl)acetohydrazide | 22631-60-3.
  • Lombardo, L. J., et al. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla.
  • Axcend. Analysis of Biocides Using Compact HPLC.
  • ChemicalBook. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR.
  • Royal Society of Chemistry. (2014). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.
  • Yadav, B. S., et al. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry.
  • ResearchGate. Solution 13C NMR spectrum of the reaction of methyl acetoacetate and....
  • BenchChem. (2025). Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential.
  • Lee, S., et al. Supporting Information Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectro.
  • ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl pyridine.
  • Kushnir, M. M., et al. (2000). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology.
  • ChemicalBook. 2-(2-Chlorophenyl)acetonitrile(2856-63-5) 1H NMR spectrum.
  • Appchem. 2-(2-chloro-6-fluorophenyl)acetohydrazide | 669740-15-2.
  • SynQuest Laboratories. 2-(2-Chloro-4-fluorophenyl)acetohydrazide.

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Method

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Hydrazide Derivatives

Introduction: The Growing Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1][2] Hydrazide derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4][5][6][7] The characteristic azomethine group (–NH–N=CH–) in hydrazide-hydrazones is a key structural motif contributing to their pharmacological effects.[3][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antimicrobial efficacy of novel hydrazide derivatives.

The methodologies detailed herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of accurate, reproducible, and comparable data.[9][10][11][12] Adherence to these protocols is critical for the preliminary screening and characterization of new chemical entities in the drug discovery pipeline.

Mechanistic Insights: How Hydrazide Derivatives Exert Antimicrobial Effects

Understanding the potential mechanisms of action is crucial for both interpreting results and guiding the rational design of more potent derivatives. Hydrazide derivatives are known to target various essential cellular processes in microorganisms. While the exact mechanism can be structure-dependent, several key targets have been identified:

  • Inhibition of Cell Wall Synthesis: A prominent example is the well-known antitubercular drug Isoniazid, a hydrazide derivative that inhibits the synthesis of mycolic acid, a vital component of the mycobacterial cell wall.[3] Other derivatives have been shown to inhibit enzymes like MurB, which is critical for peptidoglycan biosynthesis in bacteria.[3]

  • DNA Gyrase Inhibition: Some hydrazide-hydrazones interfere with DNA replication, transcription, and repair by inhibiting DNA gyrase, an essential bacterial enzyme.[2][3][8][13][14]

  • Cell Membrane Disruption: The lipophilic nature of certain hydrazide derivatives enables them to disrupt the integrity of the microbial cell membrane.[3]

These diverse mechanisms underscore the therapeutic potential of this class of compounds against a broad range of pathogens.

Core Protocols for Antimicrobial Susceptibility Testing

The evaluation of a compound's antimicrobial activity is a stepwise process, beginning with a determination of the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC) and can be followed by assessing the concentration needed to kill the microbe (Minimum Bactericidal Concentration, MBC).

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique and the gold standard for determining the MIC of an antimicrobial agent.[12][15][16] It provides a precise value that is essential for comparing the potency of different compounds.

Principle: This method involves challenging a standardized microbial inoculum with serial dilutions of the hydrazide derivative in a liquid growth medium within a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a specified incubation period.[15]

Materials and Reagents:

  • Test Hydrazide Derivatives

  • Standard Control Antibiotic (e.g., Ciprofloxacin, Gentamycin, Ampicillin)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[17][18]

  • RPMI-1640 Medium for fungi[18][19]

  • Sterile 96-well microtiter plates

  • Selected microbial strains (e.g., ATCC reference strains)

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or Nephelometer

  • Incubator

Step-by-Step Protocol:

  • Preparation of Test Compounds:

    • Create a high-concentration stock solution of each hydrazide derivative and the control antibiotic, typically in DMSO.[18]

    • Causality: DMSO is a common solvent for organic compounds, but its final concentration in the wells should be kept low (typically ≤1%) to avoid inhibiting microbial growth. A solvent toxicity control is mandatory.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[1] This corresponds to approximately 1-2 x 10⁸ Colony Forming Units per milliliter (CFU/mL).

    • Dilute this standardized suspension in the appropriate broth medium (CAMHB or RPMI-1640) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[20]

  • Microtiter Plate Setup and Serial Dilution:

    • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the dissolved test compound stock solution to the first well of a row (Column 1).

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row to the desired final concentration (e.g., Column 10).[3] Discard the final 100 µL from the last dilution well. This creates a concentration gradient.

    • Controls are critical for validation:

      • Growth Control: Wells containing broth and inoculum only (no compound).

      • Sterility Control: Wells containing broth only (no inoculum or compound).

      • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

      • Positive Control: A row dedicated to the serial dilution of a standard antibiotic.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.[3]

    • Cover the plate and incubate. Standard conditions are 37°C for 18-24 hours for most bacteria and 35°C for 48 hours for fungi.[3][19]

  • Result Interpretation:

    • After incubation, visually inspect the plates for turbidity (a sign of microbial growth).

    • The MIC is the lowest concentration of the hydrazide derivative at which there is no visible growth.[15][21] This can be aided by using a reading mirror or a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup & Dilution cluster_incubation Inoculation & Incubation cluster_result Result Analysis A Prepare Stock Solution of Hydrazide Derivative D Perform 2-Fold Serial Dilution of Compound A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) F Inoculate Wells with Microbial Suspension B->F C Dispense Broth into 96-Well Plate C->D D->F E Add Controls: - Growth - Sterility - Positive (Antibiotic) E->F G Incubate Plate (e.g., 37°C for 24h) F->G H Read Plate Visually for Turbidity G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Qualitative Analysis: Agar Disk Diffusion (Kirby-Bauer) Method

The agar disk diffusion test is a valuable, simple, and cost-effective qualitative screening method to assess the susceptibility of bacteria to antimicrobial compounds.[1][22]

Principle: A filter paper disk impregnated with a known amount of the hydrazide derivative is placed on an agar plate that has been uniformly inoculated with a test bacterium.[22][23] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, called the zone of inhibition, will form around the disk.[1][22]

Step-by-Step Protocol:

  • Agar Plate Preparation:

    • Use Mueller-Hinton Agar (MHA) poured to a uniform thickness of 4 mm.[1]

    • Causality: The depth of the agar is critical as it influences the rate of diffusion; non-standard depths will yield unreliable results.[24]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the MIC protocol.[1]

  • Inoculation of Agar Surface:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[1]

  • Placement of Disks:

    • Aseptically place sterile paper disks impregnated with a known concentration of the hydrazide derivative onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.[22]

    • Gently press each disk to ensure complete contact with the agar.[22]

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.

    • The size of the zone is proportional to the susceptibility of the organism to the compound. While standardized interpretive criteria (Susceptible, Intermediate, Resistant) exist for clinical antibiotics, for novel compounds, the zone diameter is used for comparative screening purposes.[23]

Differentiating Bacteriostatic vs. Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration required to kill the bacterium.[25][26][27] This is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Principle: The MBC test is a follow-up to the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[20][21][25]

Step-by-Step Protocol:

  • Perform MIC Test:

    • Complete the broth microdilution MIC test as described previously.

  • Subculturing:

    • From each well that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small, defined volume (e.g., 10 µL) of the broth.

    • Spot-plate this aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation:

    • Incubate the agar plate at 37°C for 24-48 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration from the MIC plate that yields no colony growth (or a ≥99.9% kill rate compared to the initial inoculum count) on the subculture plate.[20]

    • A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[20][25]

MBC_Workflow A Perform Broth Microdilution MIC Test B Identify Wells with No Visible Growth (MIC and higher concentrations) A->B C Subculture Aliquot (e.g., 10 µL) from Clear Wells onto Antibiotic-Free Agar Plate B->C D Incubate Agar Plate (e.g., 37°C for 24-48h) C->D E Count Colonies on Subculture Plate D->E F Determine MBC: Lowest Concentration with ≥99.9% Kill Rate E->F

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Example Data Summary for Hydrazide Derivatives

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm)
Hydrazide-AS. aureus ATCC 29213816218
Hydrazide-AE. coli ATCC 2592232>128>410
Hydrazide-BS. aureus ATCC 292131664415
Hydrazide-BE. coli ATCC 2592264>128>28
CiprofloxacinS. aureus ATCC 292130.51225
CiprofloxacinE. coli ATCC 259220.250.5230

Interpretation Notes:

  • In this example, Hydrazide-A shows bactericidal activity against S. aureus (MBC/MIC = 2) and bacteriostatic activity against E. coli (MBC/MIC > 4).

  • Hydrazide-A is more potent than Hydrazide-B against S. aureus (lower MIC).

  • The standard antibiotic, Ciprofloxacin, demonstrates significantly higher potency than the test compounds.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of novel hydrazide derivatives. By adhering to standardized methodologies such as those from CLSI, researchers can generate high-quality, reliable data that is crucial for advancing promising compounds through the drug discovery process.[9][10] Accurate determination of MIC and MBC values is the foundational step in characterizing the potential of this important class of molecules in the fight against infectious diseases.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Available at: [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Hygeia.J.D.Med. A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Available at: [Link]

  • Wikipedia. Minimum bactericidal concentration. Available at: [Link]

  • Grokipedia. Minimum bactericidal concentration. Available at: [Link]

  • BMG Labtech. The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • ResearchGate. Different mechanisms of action of quinoline hydrazide/hydrazone... Available at: [Link]

  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Wikipedia. Disk diffusion test. Available at: [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • U.S. Food and Drug Administration. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • CLSI. Clinical & Laboratory Standards Institute. Available at: [Link]

  • National Institutes of Health. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available at: [Link]

  • MDPI. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available at: [Link]

  • MI - Microbiology. Broth Microdilution. Available at: [Link]

  • MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Available at: [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Semantic Scholar. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Available at: [Link]

  • MDPI. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Available at: [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • ASM Journals. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Available at: [Link]

  • CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available at: [Link]

  • Impactfactor. Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Available at: [Link]

  • Journal of Research in Pharmacy. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Available at: [Link]

  • PubMed. New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity Evaluation. Available at: [Link]

  • DergiPark. Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. Available at: [Link]

  • Der Pharma Chemica. Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(. Available at: [Link]

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Application

Application Note: Synthesis of Pyrrolidine-2,5-dione Derivatives for Research and Drug Development

Introduction The pyrrolidine-2,5-dione, commonly known as the succinimide scaffold, is a privileged five-membered nitrogen-containing heterocycle of significant interest to researchers in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine-2,5-dione, commonly known as the succinimide scaffold, is a privileged five-membered nitrogen-containing heterocycle of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] Notably, ethosuximide, a cornerstone therapy for absence seizures, features this core structure.[5][6] Furthermore, the succinimide linkage, formed from the reaction of maleimides, is fundamental in the construction of stable antibody-drug conjugates (ADCs), a leading class of targeted cancer therapeutics.[7][8][9]

This guide provides an in-depth overview of robust and versatile synthetic strategies for accessing pyrrolidine-2,5-dione derivatives, starting from common related compounds. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles to empower rational experimental design and troubleshooting.

Synthesis via Condensation of Succinic Anhydrides with Primary Amines

This is the most direct and widely employed method for synthesizing N-substituted succinimides. The reaction proceeds through a two-step, one-pot sequence: (1) nucleophilic attack of a primary amine on one of the carbonyl carbons of succinic anhydride to form an intermediate succinamic acid, followed by (2) intramolecular cyclization via dehydration to yield the target imide.[10][11]

Causality and Experimental Choices: The cyclization step is an equilibrium process. To drive the reaction to completion, it is often necessary to remove the water byproduct, typically by azeotropic distillation (e.g., with toluene using a Dean-Stark apparatus) or by using a dehydrating agent. Thermal conditions or the addition of a catalyst facilitates the final ring closure. Acetic acid is a common solvent as it can also act as a catalyst. More aggressive dehydrating agents like acetic anhydride or polyphosphate ester (PPE) can be used to achieve cyclization under milder conditions.[10][12]

Logical Workflow: Synthesis from Succinic Anhydride

Start Succinic Anhydride + Primary Amine (R-NH2) Intermediate Succinamic Acid Intermediate Start->Intermediate Amine Acylation (Ring Opening) Product N-Substituted Pyrrolidine-2,5-dione Intermediate->Product Intramolecular Cyclization (-H2O) Conditions Solvent (e.g., Acetic Acid, Toluene) Heat (Reflux) or Dehydrating Agent (e.g., Acetic Anhydride) Conditions->Intermediate

Caption: Workflow for N-substituted succinimide synthesis.

Protocol 1.1: General Procedure for N-Aryl Succinimide Synthesis using Acetic Acid

This protocol describes a straightforward, green method using acetic acid as both the solvent and catalyst.[13]

Materials:

  • Succinic anhydride (1.0 eq)

  • Substituted aniline (e.g., 4-chloroaniline) (1.0 eq)

  • Glacial acetic acid

  • Zinc dust (optional, can promote reaction)[13]

  • Crushed ice

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (e.g., 0.040 mol) in glacial acetic acid (35 mL).

  • Add succinic anhydride (0.044 mol, 1.1 eq) to the solution at room temperature with vigorous stirring. Continue stirring for 10-15 minutes. The initial reaction forming the amic acid is exothermic.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture onto crushed ice (approx. 150 g) with stirring.

  • The N-substituted succinimide product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual acetic acid.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Expert Insights: This method is effective for many aromatic and aliphatic amines. For less reactive amines, or to increase the rate, the addition of a dehydrating agent like acetic anhydride (1-2 eq) at the beginning of the reflux step is recommended.[10] Microwave irradiation can also significantly reduce reaction times.

ParameterCondition 1: Conventional HeatingCondition 2: MicrowaveCatalyst/AdditiveTypical YieldReference
Temperature 110-120 °C (Reflux)140-160 °CAcetic Acid70-95%[13]
Time 2-6 hours5-20 minutesAcetic Anhydride85-98%[10]
Solvent Acetic Acid, TolueneAcetic Acid, DMFPolyphosphate Ester (PPE)80-95%[11]

Synthesis via Reduction of Maleimides

N-substituted maleimides are unsaturated pyrrolidine-2,5-diones. The reduction of the carbon-carbon double bond is a direct route to the corresponding saturated succinimide derivative. This transformation is particularly relevant in the field of bioconjugation, where maleimides are used to link payloads to cysteine residues on antibodies; the resulting succinimide is more stable to retro-Michael reactions in vivo.[7][14] Catalytic hydrogenation is the most common and efficient method.

Causality and Experimental Choices: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of unhindered double bonds. The reaction is typically carried out under a hydrogen atmosphere. Alternative, milder methods, such as photocatalytic reduction using titania, have also been developed.[15]

Reaction Scheme: Reduction of Maleimide

Maleimide N-Substituted Maleimide Succinimide N-Substituted Succinimide Maleimide->Succinimide Catalytic Hydrogenation Reagents H2 (gas) Catalyst (e.g., Pd/C) Solvent (e.g., EtOAc, EtOH) Reagents->Maleimide

Caption: Conversion of a maleimide to a succinimide.

Protocol 2.1: Catalytic Hydrogenation of an N-Substituted Maleimide

This protocol describes a standard procedure for the reduction of a maleimide using palladium on carbon.

Materials:

  • N-substituted maleimide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethyl acetate (EtOAc) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve the N-substituted maleimide (e.g., 1.0 mmol) in a suitable solvent like ethyl acetate or ethanol (10-20 mL).

  • Carefully add 10% Pd/C (e.g., 10 mg for a 1 mmol scale).

  • Seal the flask and purge the system with nitrogen or argon to remove air.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon pressure is sufficient for most substrates) at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude succinimide derivative.

  • The product is often pure enough for subsequent use, but can be purified by column chromatography or recrystallization if needed.

Expert Insights: The reaction is generally clean and high-yielding. It is crucial to ensure the system is free of oxygen before introducing hydrogen to prevent potential hazards and catalyst deactivation. For substrates with other reducible functional groups (e.g., benzyl groups, nitro groups), careful selection of catalyst and conditions is necessary to achieve chemoselectivity. Highly enantioselective hydrogenations of substituted maleimides can be achieved using chiral rhodium catalysts.[16]

Chiral Synthesis from Aspartic Acid Derivatives

For applications requiring specific stereochemistry, such as in the development of chiral drugs, derivatives of natural amino acids like aspartic acid are excellent starting materials. The synthesis involves the protection of the amine, followed by intramolecular cyclization to form the chiral pyrrolidine-2,5-dione ring.[17]

Causality and Experimental Choices: The key steps are N-protection and cyclization. The choice of the N-protecting group (e.g., Boc, Cbz) is important as it influences the reactivity and the conditions required for its eventual removal. The cyclization of the N-protected aspartic acid to the corresponding succinic anhydride derivative is typically achieved using a strong dehydrating agent like acetic anhydride or dicyclohexylcarbodiimide (DCC). This activated intermediate then readily cyclizes to the succinimide. This pathway provides a reliable method to control the stereocenter at the C3 position of the succinimide ring. The overall process involves cyclization via nucleophilic attack of the adjacent amide nitrogen followed by dehydration.[17][18][19]

Pathway: Chiral Synthesis from Aspartic Acid

Asp L-Aspartic Acid NProt N-Protected Aspartic Acid Asp->NProt N-Protection Cyclized Chiral Pyrrolidine-2,5-dione (3-amino derivative) NProt->Cyclized Cyclization Step1 Protecting Group (e.g., Boc2O) Step1->Asp Step2 Cyclizing Agent (e.g., Ac2O, Heat) Step2->NProt

Caption: Stereocontrolled synthesis from L-Aspartic Acid.

Protocol 3.1: Synthesis of an N-Boc-3-amino-pyrrolidine-2,5-dione

This protocol provides a general method for creating a chiral succinimide building block from N-Boc-L-aspartic acid.

Materials:

  • N-Boc-L-aspartic acid (1.0 eq)

  • Acetic anhydride (Ac₂O)

  • Pyridine (catalytic amount)

  • Anhydrous diethyl ether or dichloromethane

  • Standard inert atmosphere glassware

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-L-aspartic acid (e.g., 5.0 mmol).

  • Add acetic anhydride (5-10 eq) and a catalytic amount of pyridine (e.g., 0.1 eq).

  • Stir the mixture at room temperature or with gentle warming (40-50 °C) for 2-4 hours, or until the starting material is consumed (monitored by TLC). The reaction first forms the cyclic anhydride.

  • For many substrates, continued heating or workup will yield the succinimide directly.

  • Remove the excess acetic anhydride and pyridine under high vacuum.

  • The crude product, an N-Boc protected 3-amino succinimide derivative, can be purified by silica gel chromatography or by trituration/crystallization from a suitable solvent system (e.g., diethyl ether/hexanes).

Expert Insights: This method provides access to valuable chiral building blocks. The 3-amino group can be deprotected and further functionalized to generate a library of chiral derivatives. It is crucial to use anhydrous conditions as water will hydrolyze the acetic anhydride and the intermediate cyclic anhydride. The stereochemical integrity at the alpha-carbon is generally well-preserved under these conditions.

Conclusion

The synthesis of pyrrolidine-2,5-dione derivatives is a cornerstone of modern medicinal and synthetic chemistry. The methods presented here—condensation of succinic anhydrides, reduction of maleimides, and chiral synthesis from aspartic acid—represent robust, scalable, and versatile strategies. By understanding the principles behind each protocol, researchers can effectively select and adapt these methods to construct a diverse array of succinimide-based molecules for applications ranging from fundamental research to the development of next-generation therapeutics.

References

  • Chauhan, Z., & Sharma, G. K. (2022). A review on analytical aspects of ethosuximide: An antiepileptic drug. International Journal of Health and Pharmaceutical Research, 11(1), 90-95. Retrieved from [Link]

  • Boyd, M. J., et al. (2018). Hydrogenations without Hydrogen: Titania Photocatalyzed Reductions of Maleimides and Aldehydes. Molecules, 23(11), 2999. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (2015). One Pot Green Synthesis of N- substituted Succinimide. IJCPS, 4. Retrieved from [Link]

  • Tretyakov, B. A., Gadomsky, S. Y., & Terentiev, A. A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Retrieved from [Link]

  • ACS Catalysis. (2022). Highly Enantioselective Synthesis of Chiral Succinimides via Rh/Bisphosphine-Thiourea-Catalyzed Asymmetric Hydrogenation. ACS Publications. Retrieved from [Link]

  • Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Retrieved from [Link]

  • Pillow, T. H., et al. (2020). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry, 31(5), 1420-1428. Retrieved from [Link]

  • Lu, D., et al. (2022). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Chemical Biology, 3(7), 874-883. Retrieved from [Link]

  • Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103445. Retrieved from [Link]

  • Research Square. (2021). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Retrieved from [Link]

  • Lu, D., et al. (2022). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of succinimides. Retrieved from [Link]

  • Pharmacy India. (2020, April 16). Synthesis of Ethusuximide | in simple way. YouTube. Retrieved from [Link]

  • Zheng, K., et al. (2019). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 108(4), 1436-1444. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinimide. Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2017). Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. ACS Omega, 2(10), 6549-6560. Retrieved from [Link]

  • Kumar, R., et al. (2024). Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes. RSC Publishing. Retrieved from [Link]

  • Teponno, R. B., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene fragment. BMC Research Notes, 14(1), 121. Retrieved from [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6586. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods for the construction of chiral succinimide.... Retrieved from [Link]

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • Bohrium. (2022). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethosuximide (antiepileptic) synthesis I. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ethosuximide?. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Maleimides to succimides by DG‐assisted transition metal‐catalyzed C−H alkylation. Retrieved from [Link]

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  • Takahashi, O., Kirikoshi, R., & Manabe, N. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. International Journal of Molecular Sciences, 22(2), 559. Retrieved from [Link]

  • Takahashi, O., Kirikoshi, R., & Manabe, N. (2018). Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism. International Journal of Molecular Sciences, 19(3), 673. Retrieved from [Link]

  • Takahashi, O., Kirikoshi, R., & Manabe, N. (2019). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. Molecules, 24(23), 4349. Retrieved from [Link]

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Method

Application Notes and Protocols for the Large-Scale Production of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide for the large-scale synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide, a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide, a critical intermediate in the production of advanced active pharmaceutical ingredients (APIs), notably the multi-kinase inhibitor Lenvatinib.[1][2] The guide details a robust and scalable multi-step synthetic pathway, starting from commercially available 2-chloro-6-fluorotoluene. Each stage of the process, including cyanation, nitrile hydrolysis, esterification, and the final hydrazinolysis, is presented with detailed protocols. Emphasis is placed on process control, safety, and the causality behind procedural choices to ensure reproducibility and safety at an industrial scale. This guide is intended to provide researchers and process chemists with the foundational knowledge to implement and adapt this synthesis for manufacturing purposes.

Introduction and Strategic Overview

2-(2-Chloro-6-fluorophenyl)acetohydrazide is a cornerstone intermediate whose molecular framework is integral to the structure of Lenvatinib, a therapeutic agent used in the treatment of various cancers.[1][3][4] The efficient and cost-effective production of this hydrazide is therefore a critical step in the pharmaceutical supply chain.

The synthetic strategy outlined in this guide was designed for scalability, prioritizing the use of readily available starting materials, manageable reaction conditions, and purification methods amenable to industrial production. The overall process flow is depicted below.

Synthesis_Workflow A 2-Chloro-6-fluorotoluene B 2-(2-Chloro-6-fluorophenyl)acetonitrile A->B Cyanation C 2-(2-Chloro-6-fluorophenyl)acetic Acid B->C Hydrolysis D Ethyl 2-(2-Chloro-6-fluorophenyl)acetate C->D Esterification E 2-(2-Chloro-6-fluorophenyl)acetohydrazide D->E Hydrazinolysis

Caption: Overall synthetic workflow for 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

The chosen pathway via the benzyl cyanide intermediate is advantageous on a large scale as it avoids the direct oxidation of the toluene, which can be difficult to control and may lead to over-oxidation byproducts. Hydrolysis of the nitrile provides a clean conversion to the carboxylic acid, which is then activated for hydrazinolysis via esterification.

Synthesis of Key Intermediates

Protocol 1: Synthesis of 2-(2-Chloro-6-fluorophenyl)acetonitrile (Intermediate B)

The initial step involves the conversion of the benzylic methyl group of 2-chloro-6-fluorotoluene into a benzyl halide, which is then immediately converted to the corresponding nitrile. A more direct and increasingly common industrial approach involves the reaction of a benzyl chloride with a cyanide source. Industrial syntheses often utilize phase-transfer catalysis or safer cyanide sources like potassium ferrocyanide to mitigate the hazards of sodium cyanide.[5][6]

Experimental Protocol:

  • Chlorination (Not Detailed - Assumed Starting Material): 2-Chloro-6-fluorobenzyl chloride is prepared via free-radical chlorination of 2-chloro-6-fluorotoluene. This process must be conducted with appropriate safety measures for handling chlorine gas and UV radiation.

  • Cyanation Reaction Setup: To a jacketed glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add a solution of sodium cyanide (1.1 equivalents) in water.

  • Addition of Benzyl Chloride: Slowly add a solution of 2-chloro-6-fluorobenzyl chloride (1.0 equivalent) in a water-miscible solvent like ethanol or acetone to the cyanide solution.[5] The addition should be controlled to maintain the internal temperature below 40 °C.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Gas Chromatography (GC) until the starting benzyl chloride is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product into a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-(2-chloro-6-fluorophenyl)acetonitrile. The crude product can often be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of 2-(2-Chloro-6-fluorophenyl)acetic Acid (Intermediate C)

The hydrolysis of the nitrile to the carboxylic acid is a critical step. This is typically achieved under strong acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred on a large scale to avoid the formation of stable carboxylate salts that can complicate work-up.[7][8]

Experimental Protocol:

  • Reaction Setup: Charge a corrosion-resistant reactor (glass-lined or Hastelloy) with 2-(2-chloro-6-fluorophenyl)acetonitrile (1.0 equivalent) and a mixture of concentrated sulfuric acid (e.g., 70-85%) and water.

  • Hydrolysis: Heat the mixture to 100-120 °C and maintain for 8-12 hours. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting nitrile.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice. The carboxylic acid will precipitate as a solid.

  • Purification: Collect the solid product by filtration and wash thoroughly with cold water until the washings are neutral. The wet cake is then dried under vacuum at 50-60 °C. For higher purity, the crude acid can be recrystallized from a suitable solvent system, such as toluene or an ethanol/water mixture.[9]

Protocol 3: Synthesis of Ethyl 2-(2-Chloro-6-fluorophenyl)acetate (Intermediate D)

Esterification of the carboxylic acid facilitates the final reaction with hydrazine. Fischer esterification is a classical and industrially viable method.[9][10][11] To drive the equilibrium towards the product, an excess of alcohol is used, and the water formed is removed.

Experimental Protocol:

  • Reaction Setup: In a reactor equipped for azeotropic distillation (e.g., with a Dean-Stark trap), charge 2-(2-chloro-6-fluorophenyl)acetic acid (1.0 equivalent), a large excess of absolute ethanol (which also acts as the solvent), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.02-0.05 equivalents).

  • Esterification: Heat the mixture to reflux. Water will be removed as an azeotrope with ethanol, which is collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by HPLC until the starting carboxylic acid is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purification: Remove the excess ethanol by distillation. The remaining residue is diluted with water and extracted with a water-immiscible solvent like ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated under reduced pressure to yield the crude ester. The product is typically purified by vacuum distillation.

Final Product Synthesis: 2-(2-Chloro-6-fluorophenyl)acetohydrazide

This final step, hydrazinolysis, involves the nucleophilic acyl substitution of the ester's ethoxy group with hydrazine. The reaction is typically high-yielding and clean. The primary challenge in this step is the safe handling of hydrazine hydrate.[12]

Hydrazinolysis_Mechanism cluster_0 Hydrazinolysis of Ester Ester Ethyl 2-(2-Chloro-6-fluorophenyl)acetate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) Hydrazine->Intermediate Product 2-(2-Chloro-6-fluorophenyl)acetohydrazide Intermediate->Product Elimination Byproduct Ethanol Intermediate->Byproduct

Sources

Application

Application Notes and Protocols for the Development of Novel Anticonvulsant Agents

Audience: Researchers, scientists, and drug development professionals. Abstract: Epilepsy is a prevalent and chronic neurological disorder affecting over 50 million people globally.[1] Despite the availability of more th...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Epilepsy is a prevalent and chronic neurological disorder affecting over 50 million people globally.[1] Despite the availability of more than two dozen antiseizure medications (ASMs), approximately one-third of patients are pharmacoresistant, highlighting a critical unmet medical need.[2][3][4] The development of novel anticonvulsant agents is hampered by challenges including incomplete understanding of epileptogenesis, the process by which a normal brain becomes epileptic, and the limitations of classical screening models that have yielded drugs with similar mechanisms of action.[4][5] This guide provides an in-depth overview of the modern drug discovery cascade for developing new anticonvulsant agents, from target identification through preclinical screening and lead optimization. It offers field-proven insights and detailed protocols to empower researchers in their quest for more effective and better-tolerated therapies.

Section 1: The Landscape of Anticonvulsant Targets

The cornerstone of rational drug design is the identification and validation of molecular targets that can modulate neuronal excitability. Historically, ASMs have primarily targeted voltage-gated ion channels and GABA-mediated inhibition.[6][7][8] While effective, this focus has contributed to a mechanistic bottleneck. A contemporary approach involves exploring novel targets and understanding how existing targets can be modulated with greater specificity to improve efficacy and reduce side effects.

Causality Behind Target Selection: The fundamental pathology of a seizure is excessive, synchronous neuronal firing. Therefore, promising molecular targets are proteins that can either decrease excitatory signals or enhance inhibitory signals within the central nervous system.

  • Voltage-Gated Sodium Channels (VGSCs): These channels are critical for the initiation and propagation of action potentials. Many successful ASMs (e.g., Phenytoin, Carbamazepine) work by stabilizing the inactivated state of VGSCs, a use-dependent mechanism that preferentially targets rapidly firing neurons involved in seizure activity.[7]

  • Voltage-Gated Calcium Channels (VGCCs): T-type calcium channels, in particular, are involved in the rhythmic burst firing observed in absence seizures.[8] Other VGCCs, via their α2-δ subunit, are targets for gabapentinoids.[7]

  • GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Enhancing GABAergic transmission is a proven anticonvulsant strategy.[3] This can be achieved by:

    • Positive allosteric modulation of GABA-A receptors (e.g., Benzodiazepines, Barbiturates).[3]

    • Inhibiting GABA transaminase (GABA-T), the enzyme that degrades GABA (e.g., Vigabatrin).[6]

    • Inhibiting GABA reuptake transporters (GAT-1) (e.g., Tiagabine).

  • Glutamatergic System: Glutamate is the primary excitatory neurotransmitter. Blocking its receptors, such as AMPA and NMDA receptors, can reduce the excessive excitation that drives seizures.[6]

  • Novel Targets: Research is expanding to include targets like the synaptic vesicle protein 2A (SV2A), the target of Levetiracetam, and potassium channels (e.g., KCNQ/M-current enhancers), which play a role in stabilizing the neuronal resting membrane potential.[7][8][9] Other emerging targets include connexins (gap junctions), neurotrophic factor signaling pathways, and neuroinflammatory mediators.[10]

Caption: Major molecular targets in anticonvulsant drug development.

Section 2: The Preclinical Screening Cascade

A tiered screening approach is essential for efficiently identifying promising compounds from large libraries. The process begins with high-throughput in vitro assays and progresses to more complex and physiologically relevant in vivo models for the most promising candidates.[11]

In Vitro Screening

Initial screening is often performed using cell-based or target-based assays. These are designed for high-throughput capacity to rapidly assess thousands of compounds.

  • Target-Based Assays: For known targets, assays like radioligand binding, fluorescence-based ion channel flux assays, or enzymatic assays can quantify a compound's direct interaction with the protein of interest.

  • Cell-Based Assays: High-content imaging or automated patch-clamp electrophysiology can assess the functional effect of a compound on neuronal firing or ion channel activity in cultured neurons or cell lines expressing the target channel.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Assay for Sodium Channel Blockade

This protocol is a gold-standard method for characterizing the interaction of a compound with voltage-gated sodium channels, providing detailed information on potency and mechanism (e.g., resting vs. use-dependent block).

  • Rationale: This assay directly measures the flow of ions through the channel, providing the most accurate assessment of a compound's functional effect. It is a self-validating system as the baseline channel properties must be stable before drug application, and washout can confirm the reversibility of the effect.

  • Materials:

    • Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing hNav1.1).

    • Patch-clamp rig (amplifier, micromanipulator, microscope).

    • Borosilicate glass capillaries for pipette fabrication.

    • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Positive control (e.g., Carbamazepine).

  • Procedure:

    • Culture cells on glass coverslips to ~70% confluency.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

    • Fabricate a micropipette with a resistance of 2-5 MΩ when filled with internal solution.

    • Approach a single, healthy-looking cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at -100 mV and stepping to 0 mV for 20 ms.

    • Record stable baseline currents for at least 3 minutes.

    • Perfuse the chamber with the external solution containing the test compound at a known concentration (e.g., 10 µM).

    • Record the effect of the compound on the current amplitude until a steady-state block is achieved.

    • To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) before and after compound application.

    • Perfuse with the drug-free external solution to assess the washout of the effect.

  • Data Analysis:

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

    • For use-dependent block, compare the reduction in current amplitude at the first vs. the last pulse in the train.

  • Expected Controls:

    • Vehicle control (e.g., 0.1% DMSO) should show no effect on current amplitude.

    • A known sodium channel blocker (Carbamazepine) should produce a predictable level of inhibition.

In Vivo Screening

Compounds that show promise in vitro must then be tested in whole-animal models to assess their efficacy and potential side effects.[12] The early identification of anticonvulsant activity has historically relied on a few clinically validated rodent models.[13]

Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice

This model is considered the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[13][14] It tests a compound's ability to prevent the spread of seizures.

  • Rationale: The MES test induces a stereotyped seizure pattern that is reliably blocked by drugs used to treat generalized tonic-clonic seizures in humans, giving it high predictive validity.[13]

  • Materials:

    • Male ICR mice (20-25 g).

    • Electroshock generator with corneal electrodes.

    • Electrode solution (0.9% saline).

    • Test compound and vehicle (e.g., 0.5% methylcellulose in water).

    • Standard anticonvulsant drug (e.g., Phenytoin) for positive control.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal, i.p.). The timing between administration and testing depends on the compound's expected pharmacokinetics (typically 30-60 min for i.p.).

    • Apply a drop of saline to the corneal electrodes and to the mouse's eyes.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via the corneal electrodes.

    • Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is the primary endpoint. The seizure is characterized by the extension of the hindlimbs at a 180-degree angle to the torso.

    • Record the result as either "protected" (no tonic hindlimb extension) or "unprotected".

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

  • Trustworthiness & Validation:

    • The stimulus must be calibrated to reliably produce tonic hindlimb extension in >95% of vehicle-treated animals.

    • The positive control (Phenytoin) must show a dose-dependent protective effect within its known ED₅₀ range.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice

This chemical convulsant model is highly predictive for compounds effective against generalized myoclonic and absence seizures.[13] It tests a compound's ability to raise the seizure threshold.

  • Rationale: PTZ is a non-competitive antagonist of the GABA-A receptor, and this model reliably identifies compounds that enhance GABAergic inhibition or block T-type calcium channels, mechanisms relevant to myoclonic and absence seizures.[1][13]

  • Materials:

    • Male ICR mice (20-25 g).

    • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).

    • Test compound and vehicle.

    • Standard anticonvulsant drug (e.g., Ethosuximide) for positive control.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice (n=8-10 per group).

    • At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) via a subcutaneous injection in the scruff of the neck.

    • Immediately place the mouse in an observation chamber and observe for 30 minutes.

    • The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds, characterized by clonus of the forelimbs, hindlimbs, and jaw, often accompanied by a loss of righting reflex.

    • Record the result as "protected" (no clonic seizure) or "unprotected".

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the ED₅₀ using probit analysis.

  • Trustworthiness & Validation:

    • The dose of PTZ must be calibrated to induce clonic seizures in >95% of vehicle-treated animals.

    • The positive control (Ethosuximide) must provide a dose-dependent protective effect.

Screening Model Summary MES Test scPTZ Test
Seizure Type Modeled Generalized Tonic-ClonicGeneralized Myoclonic, Absence
Mechanism of Action Prevents seizure spreadIncreases seizure threshold
Predictive For Phenytoin, CarbamazepineEthosuximide, Benzodiazepines
Primary Endpoint Tonic hindlimb extensionClonic seizure (>5 sec)

Section 3: Lead Optimization

A "hit" compound identified during initial screening rarely has the ideal properties of a drug. Lead optimization is an iterative process of medicinal chemistry and biological testing to improve a compound's characteristics.[15][16]

The Objective: To enhance potency and selectivity while improving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[17] This involves a cycle of designing, synthesizing, and testing new analogues of the lead compound.[11]

Key Optimization Strategies:

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the lead structure to identify which chemical groups are essential for activity and which can be altered to improve other properties.[15]

  • Pharmacokinetic (PK) Improvement: Modify the compound to enhance properties like solubility, metabolic stability, and cell permeability to ensure it can reach its target in the brain at an effective concentration.[15]

  • Toxicity Reduction: Identify and eliminate structural features associated with toxicity. Early in vitro toxicity assays (e.g., hERG channel block for cardiotoxicity, cytotoxicity assays) are crucial.

  • In Vivo Efficacy & PK/PD: The most promising optimized compounds are then re-evaluated in vivo to confirm efficacy and establish the relationship between drug concentration and pharmacological effect (PK/PD).

Lead_Optimization_Workflow cluster_Discovery Discovery & Screening cluster_Cycle Iterative Optimization Cycle cluster_Validation Preclinical Validation HTS High-Throughput Screen (In Vitro) Hit_ID Hit Identification HTS->Hit_ID InVivo_Screen In Vivo Screen (MES/scPTZ) Hit_ID->InVivo_Screen Lead_Series Lead Series Identified InVivo_Screen->Lead_Series Design Design Analogs (SAR) Lead_Series->Design Synthesize Synthesize Analogs Design->Synthesize Iterate Test In Vitro Testing (Potency, ADMET) Synthesize->Test Iterate Test->Design Iterate InVivo_PKPD In Vivo PK/PD & Efficacy Test->InVivo_PKPD Promising Analogs Tox Advanced Toxicity InVivo_PKPD->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: The iterative workflow of anticonvulsant lead optimization.

Section 4: Advanced Models and Future Directions

While the MES and scPTZ models are invaluable for initial screening, they model acute seizures rather than the chronic condition of epilepsy. More complex models are needed for advanced characterization.

  • Kindling Models: Repeated application of a sub-convulsive stimulus (electrical or chemical) leads to a permanent state of hyperexcitability, modeling epileptogenesis and chronic epilepsy.[1][13] These models are more time-consuming but better represent the human condition of refractory epilepsy.[18]

  • Genetic Models: Numerous rodent models with specific gene mutations (e.g., Scn1a for Dravet syndrome) allow for the study of specific genetic epilepsies and the development of targeted therapies.[1][8]

  • The Search for Antiepileptogenic Drugs: A major goal in modern epilepsy research is to develop drugs that can prevent the development of epilepsy after an initial insult (e.g., traumatic brain injury, status epilepticus).[5][9] This requires models that replicate the process of epileptogenesis and the evaluation of compounds for their ability to modify the disease course rather than just suppress seizures.[10]

Conclusion

The development of novel anticonvulsant agents is a complex, multi-stage process that requires a strategic integration of in vitro and in vivo pharmacology. While traditional screening models remain the workhorse of discovery, a deeper understanding of the molecular basis of epilepsy is paving the way for rational design targeting novel mechanisms. By employing a rigorous, iterative screening and optimization cascade, and by leveraging more sophisticated models of chronic epilepsy, the scientific community can move closer to delivering new therapies that offer improved seizure control and a better quality of life for patients with epilepsy.

References

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Indian Journal of Novel Research and Pharmaceutical Hub.
  • New Antiepileptic Drugs: Molecular Targets. (N.D.). Ingenta Connect.
  • Meldrum, B. S., & Rogawski, M. A. (2007). Molecular targets for antiepileptic drug development. Neurotherapeutics, 4(1), 18–61. [Link]

  • Molecular targets for antiepileptic drug development. (2007). Neurotherapeutics. [Link]

  • White, H. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 129, 99-105. [Link]

  • Hovinga, C. A. (2002). Novel anticonvulsant medications in development. Expert Opinion on Investigational Drugs, 11(10), 1387-1405. [Link]

  • Perucca, E., & Meador, K. J. (2014). Challenges in the Clinical Development of New Antiepileptic Drugs. Epilepsy & Behavior, 32, 79-85. [Link]

  • Luszczki, J. J. (2020). Selected Molecular Targets for Antiepileptogenesis. International Journal of Molecular Sciences, 21(23), 9032. [Link]

  • Challenges of Drug Development in Drug Resistant Focal Epilepsy. (N.D.). Epilepsy Currents.
  • The Screening models for antiepileptic drugs: A Review. (2021). International Journal of Current Research and Review.
  • Kupferberg, H. (2001). Animal Models Used in the Screening of Antiepileptic Drugs. Epilepsia, 42, 7-12.
  • Screening Methods of Anti-epileptic drugs. (N.D.). Slideshare. [Link]

  • Pluta, R., & Czuczwar, S. J. (2023). Emerging Molecular Targets for Anti-Epileptogenic and Epilepsy Modifying Drugs. International Journal of Molecular Sciences, 24(3), 2855. [Link]

  • Jin, Y., Liu, Z., & Wang, S. (2017). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Archiv der Pharmazie, 350(1-2). [Link]

  • Soares, M. I., et al. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 145, 8-21. [Link]

  • Sadek, B., et al. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. CNS & Neurological Disorders - Drug Targets, 19(7), 494-511. [Link]

  • Hovinga, C. A. (2002). Novel anticonvulsant medications in development. Expert Opinion on Investigational Drugs, 11(10), 1387-1405. [Link]

  • Fattorusso, A., & Matricardi, S. (2021). Antiseizure Medications: Advancements, Challenges, and Prospects in Drug Development. Biomedicines, 9(4), 423. [Link]

  • Löscher, W., & Schmidt, D. (2011). Difficulties in Treatment and Management of Epilepsy and Challenges in New Drug Development. Epilepsy & Behavior, 22(4), 603-611. [Link]

  • Lead Optimization in Drug Discovery. (N.D.). Danaher Life Sciences. [Link]

  • Jakubiec, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. ACS Chemical Neuroscience, 15(12), 2198–2222. [Link]

  • Drug Design Strategies for the Discovery of Novel Anticonvulsants Concerned with Four Site Binding Pharmacophoric Model Studies. (2020). ResearchGate. [Link]

  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: Ways out of the current dilemma. Epilepsy & Behavior, 22(4), 603-611. [Link]

  • What are the methods of lead optimization in drug discovery?. (2025). Patsnap Synapse. [Link]

  • lead optimization in drug discovery. (2023). YouTube. [Link]

  • The Role of Lead Optimization in Drug Discovery. (N.D.). Biobide. [Link]

  • Grover, A., et al. (2014). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Molecular Pharmaceutics, 11(10), 3613–3622. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 2-(2-Chloro-6-fluorophenyl)acetohydrazide Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides a comprehensive resource for the synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide, a key intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for the synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide, a key intermediate in pharmaceutical research. As Senior Application Scientists, we have designed this guide to not only provide robust protocols but also to offer in-depth troubleshooting advice based on established chemical principles and extensive laboratory experience. Our goal is to empower you to optimize your reaction yields and overcome common synthetic challenges.

Reaction Overview: The Synthetic Pathway

The synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide is typically achieved through a three-stage process, commencing with the preparation of the requisite carboxylic acid, followed by esterification and subsequent hydrazinolysis. Each step presents unique challenges and opportunities for optimization, particularly given the sterically hindered and electronically influenced nature of the core structure.

Synthesis_Workflow cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Esterification cluster_2 Stage 3: Hydrazinolysis A 2-Chloro-6-fluorotoluene B 2-Chloro-6-fluorobenzyl halide A->B Halogenation C 2-(2-Chloro-6-fluorophenyl)acetonitrile B->C Cyanation D 2-(2-Chloro-6-fluorophenyl)acetic acid C->D Hydrolysis E Ethyl 2-(2-chloro-6-fluorophenyl)acetate D->E Fischer Esterification F 2-(2-Chloro-6-fluorophenyl)acetohydrazide E->F Hydrazinolysis

Caption: Synthetic workflow for 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

Detailed Synthesis Protocols

Part 1: Synthesis of 2-(2-Chloro-6-fluorophenyl)acetic Acid

The synthesis of the carboxylic acid precursor is a critical first step. A common route involves the side-chain halogenation of 2-chloro-6-fluorotoluene, followed by cyanation and subsequent hydrolysis.

Step-by-Step Protocol:

  • Halogenation of 2-Chloro-6-fluorotoluene: To a solution of 2-chloro-6-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator (e.g., AIBN or benzoyl peroxide) and a halogenating agent (e.g., N-bromosuccinimide). Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC or GC). After completion, cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield the crude 2-chloro-6-fluorobenzyl halide.

  • Cyanation: Dissolve the crude benzyl halide in a polar aprotic solvent such as DMSO or acetone. Add sodium or potassium cyanide and heat the mixture. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-chloro-6-fluorophenyl)acetonitrile.

  • Hydrolysis: The nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. For acidic hydrolysis, reflux the nitrile in a mixture of concentrated sulfuric acid and water. For basic hydrolysis, reflux with an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude 2-(2-chloro-6-fluorophenyl)acetic acid can be purified by recrystallization.[1]

ParameterHalogenationCyanationHydrolysis (Basic)
Solvent Carbon TetrachlorideDMSO or AcetoneAqueous NaOH
Reagents NBS, AIBNNaCN or KCNNaOH, then HCl
Temperature Reflux50-80 °CReflux
Reaction Time 4-8 hours2-4 hours6-12 hours
Part 2: Esterification of 2-(2-Chloro-6-fluorophenyl)acetic Acid

The conversion of the carboxylic acid to its corresponding ethyl ester is typically achieved via Fischer esterification. The presence of ortho-substituents can sterically hinder this reaction, necessitating optimized conditions.[2][3]

Step-by-Step Protocol (Fischer Esterification):

  • Dissolve 2-(2-chloro-6-fluorophenyl)acetic acid in a large excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[4]

  • Reflux the reaction mixture for 6-12 hours. The progress of the reaction should be monitored by TLC until the starting carboxylic acid is no longer detectable.

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(2-chloro-6-fluorophenyl)acetate. The product can be purified by vacuum distillation if necessary.

ParameterValue
Alcohol Absolute Ethanol (large excess)
Catalyst Conc. H₂SO₄ or p-TsOH (catalytic)
Temperature Reflux (approx. 78 °C)
Reaction Time 6-12 hours
Part 3: Hydrazinolysis of Ethyl 2-(2-Chloro-6-fluorophenyl)acetate

The final step involves the conversion of the ester to the desired hydrazide. The steric hindrance from the ortho-substituents may slow down this reaction, requiring adjustments to the reaction conditions.[5]

Step-by-Step Protocol:

  • Dissolve ethyl 2-(2-chloro-6-fluorophenyl)acetate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (a slight to moderate excess is often beneficial) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 8-16 hours. Monitor the disappearance of the starting ester by TLC.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials or byproducts.

  • The crude 2-(2-chloro-6-fluorophenyl)acetohydrazide can be further purified by recrystallization from a suitable solvent, such as ethanol.[6]

ParameterValue
Solvent Absolute Ethanol
Reagent Hydrazine Hydrate (1.5-3 equivalents)
Temperature Reflux (approx. 78 °C)
Reaction Time 8-16 hours

Troubleshooting and FAQs

Q1: The yield of the esterification reaction is low. What could be the cause and how can I improve it?

A: Low yields in the Fischer esterification of 2-(2-chloro-6-fluorophenyl)acetic acid are often due to steric hindrance from the ortho-chloro and -fluoro substituents, which impedes the nucleophilic attack of ethanol on the protonated carbonyl carbon.[2][3] Additionally, the equilibrium nature of the reaction can limit the yield.[7][8]

  • Increase Reaction Time: Due to steric hindrance, the reaction may require a longer reflux time than typical esterifications. Monitor the reaction closely by TLC until no further consumption of the starting acid is observed.

  • Use a Large Excess of Alcohol: Employing ethanol as the solvent ensures a high concentration of the nucleophile, which, according to Le Châtelier's principle, drives the equilibrium towards the product.[7]

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. While difficult on a small scale, for larger scale reactions, using a Dean-Stark apparatus to remove water azeotropically with a co-solvent like toluene can significantly improve the yield.[8]

  • Alternative Esterification Methods: If Fischer esterification yields remain low, consider alternative methods for sterically hindered acids. One option is to convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ethanol in the presence of a non-nucleophilic base like pyridine.[9]

Q2: During the hydrazinolysis step, my reaction is sluggish, and I observe a significant amount of unreacted ester even after prolonged reflux. How can I drive the reaction to completion?

A: Similar to the esterification, the steric hindrance around the carbonyl group of the ester can slow down the nucleophilic attack by hydrazine.[5]

  • Increase the Excess of Hydrazine Hydrate: Using a larger excess of hydrazine hydrate (e.g., 3-5 equivalents) can increase the reaction rate.

  • Higher Boiling Point Solvent: If the reaction is still slow in refluxing ethanol, switching to a higher boiling point alcohol like n-propanol or n-butanol can increase the reaction temperature and accelerate the rate. However, be mindful of potential side reactions at higher temperatures.

  • Extended Reaction Time: Sterically hindered esters may simply require longer reaction times for complete conversion. Continue to monitor the reaction by TLC.

Q3: I am observing the formation of side products during my synthesis. What are the likely impurities and how can I minimize them?

A: Several side reactions can occur throughout the synthesis:

  • During Esterification: Incomplete esterification will leave unreacted carboxylic acid, which will not react in the subsequent hydrazinolysis step, leading to a purification challenge. Ensure the esterification goes to completion before proceeding.

  • During Hydrazinolysis:

    • Diacyl Hydrazine Formation: If the reaction conditions are not carefully controlled, a second molecule of the ester can react with the newly formed hydrazide, leading to the formation of a 1,2-diacylhydrazine. Using a sufficient excess of hydrazine hydrate can help to minimize this side reaction.

    • Hydrolysis of the Ester: If there is water present in the reaction mixture (e.g., from non-anhydrous ethanol or lower grade hydrazine hydrate), the ester can hydrolyze back to the carboxylic acid, especially at elevated temperatures. Use anhydrous solvents and a good quality of hydrazine hydrate.

Q4: My final product, 2-(2-Chloro-6-fluorophenyl)acetohydrazide, is difficult to purify. What are the best practices for obtaining a pure sample?

A: Recrystallization is the most common and effective method for purifying the final product.[6]

  • Solvent Selection: Ethanol is often a good first choice for recrystallization. If the product is too soluble in hot ethanol, a mixed solvent system like ethanol/water or ethanol/hexane can be employed. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Oily Product: If the product oils out instead of crystallizing, this is often due to the presence of impurities. Try triturating the oil with a non-polar solvent like hexane to induce solidification. If this fails, column chromatography may be necessary.[6]

Characterization of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

PropertyValue
Molecular Formula C₈H₈ClFN₂O
Molecular Weight 202.62 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 120-123 °C[10]
¹H NMR (DMSO-d₆) δ 9.2 (s, 1H, -CONH-), 7.2-7.4 (m, 3H, Ar-H), 4.3 (s, 2H, -NH₂), 3.5 (s, 2H, -CH₂-)
¹³C NMR (DMSO-d₆) δ 168.1 (C=O), 160.2 (d, J=245 Hz, C-F), 132.5 (d, J=10 Hz), 129.8 (d, J=4 Hz), 126.3 (d, J=20 Hz), 125.4, 114.8 (d, J=23 Hz), 38.2 (-CH₂-)

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

References

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in the Hydrazinolysis of Ethyl 2-(2-Chlorophenyl)acetate

Welcome to the Technical Support Center for the synthesis of 2-(2-chlorophenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-chlorophenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the hydrazinolysis of ethyl 2-(2-chlorophenyl)acetate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction intricacies to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction: The Hydrazinolysis of an Aryl Acetate

The conversion of ethyl 2-(2-chlorophenyl)acetate to 2-(2-chlorophenyl)acetohydrazide via hydrazinolysis is a fundamental transformation in the synthesis of various pharmaceutical intermediates.[1][2] The reaction, in principle, is a nucleophilic acyl substitution where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. While seemingly straightforward, this process can be plagued by side reactions and experimental pitfalls that result in diminished yields. This guide will dissect the common issues and provide logical, evidence-based solutions.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding this synthesis.

Q1: What is a standard protocol for the hydrazinolysis of ethyl 2-(2-chlorophenyl)acetate?

A1: A general and widely used method involves reacting ethyl 2-(2-chlorophenyl)acetate with hydrazine hydrate in an alcoholic solvent, typically absolute ethanol, under reflux.[1] The product, 2-(2-chlorophenyl)acetohydrazide, often precipitates upon cooling and can be isolated by filtration.[3]

Q2: What are the typical reaction parameters?

A2: The reaction is commonly performed with an excess of hydrazine hydrate (typically 2-3 equivalents) and heated to reflux for several hours.[1] Reaction progress should be monitored by thin-layer chromatography (TLC).[3]

Q3: How do I monitor the reaction progress using TLC?

A3: Spot the reaction mixture on a silica gel TLC plate alongside the starting ester. A common mobile phase to try is a mixture of ethyl acetate and hexanes. The product, being more polar than the starting ester, will have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible.

II. Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yield is the most frequently encountered issue. The following section is structured to help you diagnose the root cause and implement effective solutions.

Issue 1: Incomplete Conversion of Starting Material

Symptom: TLC analysis shows a significant amount of the starting ethyl 2-(2-chlorophenyl)acetate remaining even after prolonged reaction time.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature:

    • Explanation: The reaction rate may be slower than anticipated due to steric hindrance from the ortho-chloro substituent.

    • Solution: Increase the reflux time and continue to monitor the reaction by TLC until the starting material is consumed.[4] Ensure the reaction mixture is maintained at a consistent and appropriate reflux temperature.[4]

  • Sub-optimal Stoichiometry:

    • Explanation: An insufficient amount of hydrazine hydrate will lead to incomplete reaction.

    • Solution: Use a slight excess of hydrazine hydrate (2-3 equivalents) to drive the reaction to completion.[1][4]

  • Poor Quality of Hydrazine Hydrate:

    • Explanation: Hydrazine hydrate can degrade over time, especially if not stored properly. It is hygroscopic and can absorb carbon dioxide from the air.[5]

    • Solution: Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of your current stock. Store hydrazine hydrate in a tightly sealed container in a cool, dry place.

Issue 2: Formation of an Oily Product Instead of a Crystalline Solid

Symptom: Upon cooling the reaction mixture, an oil separates instead of the expected solid product.

Potential Causes & Solutions:

  • Presence of Impurities:

    • Explanation: The presence of unreacted starting material, side-products, or residual solvent can inhibit crystallization.

    • Solution:

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes.[4]

      • Solvent Removal: Ensure all the reaction solvent is removed under reduced pressure before attempting recrystallization.[4]

      • Purification: If trituration fails, purify the crude product using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Solution is Too Dilute:

    • Explanation: If the product concentration is too low, it may not reach the saturation point required for crystallization.

    • Solution: Concentrate the solution further by removing more solvent under reduced pressure before cooling.[4]

Issue 3: Formation of Side-Products

Symptom: TLC analysis shows multiple spots in addition to the product and starting material, and the isolated yield of the desired product is low.

Potential Side Reactions and Their Mitigation:

  • Formation of N,N'-bis(2-(2-chlorophenyl)acetyl)hydrazine (Dihydrazide):

    • Explanation: This side-product forms when a molecule of the already formed 2-(2-chlorophenyl)acetohydrazide acts as a nucleophile and reacts with another molecule of the starting ester. This is more likely to occur if the concentration of the ester is high relative to hydrazine.

    • Mitigation:

      • Control Stoichiometry: Use a sufficient excess of hydrazine hydrate to ensure it is the primary nucleophile.

      • Slow Addition: Add the ethyl 2-(2-chlorophenyl)acetate solution dropwise to the heated solution of hydrazine hydrate. This maintains a low concentration of the ester throughout the reaction, favoring the formation of the desired monohydrazide.

  • Hydrolysis of the Ester:

    • Explanation: If water is present in the reaction mixture (e.g., from non-anhydrous ethanol or lower concentration hydrazine hydrate), the ester can be hydrolyzed back to 2-(2-chlorophenyl)acetic acid. This acid will then react with hydrazine to form the corresponding hydrazinium salt, which will not convert to the desired hydrazide under these conditions.

    • Mitigation:

      • Use Anhydrous Solvents: Employ absolute ethanol for the reaction.[1]

      • High Concentration Hydrazine Hydrate: Use a high concentration of hydrazine hydrate (e.g., 80-100%).[1]

III. Understanding the Science: The "Why" Behind the "How"

A deeper understanding of the reaction mechanism and the properties of the molecules involved is crucial for effective troubleshooting.

The Reaction Mechanism: A Concerted or Stepwise Pathway?

The hydrazinolysis of esters is believed to proceed through a concerted mechanism.[6] This means that the nucleophilic attack by hydrazine and the departure of the ethoxide leaving group occur in a single, coordinated step, passing through a five-membered cyclic transition state.[6] This is in contrast to a stepwise mechanism which would involve the formation of a tetrahedral intermediate. The concerted pathway is favored due to the "alpha effect," where the presence of an adjacent atom with lone pair electrons (the other nitrogen in hydrazine) enhances the nucleophilicity of the attacking atom.[6]

Key Reagent and Product Properties
CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility
Ethyl 2-(2-chlorophenyl)acetate198.64N/A (Liquid)Soluble in organic solvents like ethanol.
2-(2-chlorophenyl)acetohydrazide184.63157 - 159[3]Soluble in ethanol, sparingly soluble in water.
Hydrazine Hydrate50.06-51.7Miscible with water and ethanol.[5]

IV. Experimental Protocols

Standard Protocol for Hydrazinolysis[1][3]
  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Troubleshooting Protocol: Column Chromatography for Oily Products
  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elute the Column: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(2-chlorophenyl)acetohydrazide.

V. Visualizing the Process

Reaction Workflow

A Ethyl 2-(2-chlorophenyl)acetate + Hydrazine Hydrate in Ethanol B Reflux A->B Heat C Reaction Monitoring (TLC) B->C D Work-up (Cooling, Solvent Removal) C->D Reaction Complete E Purification (Recrystallization) D->E F Pure 2-(2-chlorophenyl)acetohydrazide E->F

Caption: General workflow for the synthesis of 2-(2-chlorophenyl)acetohydrazide.

Troubleshooting Logic

A Low Yield Obtained B Analyze Crude Product by TLC A->B C Incomplete Conversion? B->C D Multiple Side Products? B->D G Oily Product? B->G E Increase Reaction Time/Temp Increase Hydrazine Equivalents C->E Yes F Optimize Stoichiometry (Slow Addition of Ester) D->F Yes H Triturate with Non-Polar Solvent Column Chromatography G->H Yes

Caption: A logical workflow for troubleshooting low yield.

VI. References

  • Norman, R. O. C., Radda, G. K., Brimacombe, D. A., Ralph, P. D., & Smith, E. M. (1961). Studies on chemical reactivity. Part III. Hammett σ-Constants. Journal of the Chemical Society (Resumed), 3247-3257.

  • Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 39(3), 253-260.

  • Um, I. H., & Buncel, E. (2006). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Canadian Journal of Chemistry, 84(10), 1256-1263.

  • ResearchGate. (n.d.). Synthetic route for the title compound 2. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-(2-Chloro-6-fluorophenyl)acetohydrazide

Welcome to the technical support center for the purification of crude 2-(2-Chloro-6-fluorophenyl)acetohydrazide (CAS No. 669740-15-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-(2-Chloro-6-fluorophenyl)acetohydrazide (CAS No. 669740-15-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during the purification of this key synthetic intermediate. Our focus is on delivering practical, field-proven insights grounded in established chemical principles.

I. Understanding the Chemistry: Potential Impurities and Their Origins

The purification strategy for any compound is fundamentally dictated by the nature of the impurities present. In the synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide, which is typically prepared by the reaction of an ester, such as ethyl 2-(2-chloro-6-fluorophenyl)acetate, with hydrazine hydrate, several types of impurities can arise. A clear understanding of their origin is the first step toward their effective removal.

Diagram: Genesis of Impurities in Hydrazide Synthesis

G cluster_0 Starting Materials cluster_1 Reaction & Side Reactions cluster_2 Crude Product Mixture SM1 Ethyl 2-(2-chloro-6-fluorophenyl)acetate Reaction Main Reaction: Nucleophilic Acyl Substitution SM1->Reaction SideReaction1 Diacylation (Azine Formation) SM1->SideReaction1 SideReaction2 Incomplete Reaction SM1->SideReaction2 Impurity4 Process-Related Impurities (e.g., Isomers from Starting Material) SM1->Impurity4 from precursor synthesis SM2 Hydrazine Hydrate SM2->Reaction Impurity2 Excess Hydrazine SM2->Impurity2 Product Desired Product: 2-(2-Chloro-6-fluorophenyl)acetohydrazide Reaction->Product Impurity3 Diacyl Hydrazine SideReaction1->Impurity3 Impurity1 Unreacted Ester SideReaction2->Impurity1 Product->SideReaction1

Caption: Origin of common impurities in the synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

Table 1: Common Impurities and Their Characteristics

ImpurityOriginPhysicochemical PropertiesTypical Removal Strategy
Ethyl 2-(2-chloro-6-fluorophenyl)acetateUnreacted starting materialLess polar than the hydrazide product; soluble in common organic solvents.Column chromatography, recrystallization, aqueous washes.
Hydrazine HydrateExcess reagentHighly polar and water-soluble.[1]Aqueous extraction, washing the solid product with a non-polar solvent.
N,N'-bis(2-(2-chloro-6-fluorophenyl)acetyl)hydrazineDiacylation side-productLess polar than the desired product, but more polar than the starting ester.Column chromatography, careful recrystallization.
2-(2-Chloro-6-fluorophenyl)acetic acidHydrolysis of the starting esterAcidic; can be removed by a basic wash.Acid-base extraction.
Positional IsomersImpurities in starting materials[2]Similar polarity to the desired product, making separation challenging.Fractional recrystallization, preparative HPLC.

II. Troubleshooting and FAQs: A Problem-Solving Approach

This section addresses common issues encountered during the purification of 2-(2-Chloro-6-fluorophenyl)acetohydrazide in a question-and-answer format.

Q1: My crude product is an oil and won't solidify. What should I do?

A1: Oiling out is a common problem in crystallization and can be caused by several factors:

  • High Impurity Level: A significant amount of unreacted starting ester or other byproducts can lower the melting point of the mixture and prevent crystallization.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your product, even at low temperatures.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of a supersaturated oil instead of an ordered crystal lattice.

Troubleshooting Steps:

  • Initial Purification: Try to remove highly soluble impurities first. If you suspect excess hydrazine, wash the crude mixture with water (if your product is not water-soluble) or a non-polar solvent like hexane to precipitate the product.[3]

  • Solvent System Modification: If using a single solvent, try a binary solvent system. Dissolve the oil in a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, water) until the solution becomes turbid. Gently warm the mixture until it becomes clear again and then allow it to cool slowly.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. If you have a small amount of pure solid, add a seed crystal to the cooled solution.

  • Trituration: Add a poor solvent to the oil and stir vigorously. This may cause the oil to solidify.

Q2: I've performed a recrystallization, but my product purity hasn't improved significantly according to TLC/HPLC.

A2: This suggests that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities.

  • Co-crystallization: The impurity may have very similar solubility properties to your product in the chosen solvent, leading to co-crystallization.

  • Isomeric Impurities: Positional isomers are notoriously difficult to separate by recrystallization due to their similar crystal packing abilities.

Troubleshooting Steps:

  • Solvent Screening: Perform a systematic solvent screen with small amounts of your crude product. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Common choices for hydrazides include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Fractional Recrystallization: If you have a large batch, you can try fractional recrystallization. Collect the crystals in multiple crops and analyze the purity of each.

  • Alternative Purification Method: If recrystallization fails, column chromatography is the next logical step. The different interactions of the product and impurities with the stationary phase can provide the necessary separation.[3]

Q3: How do I effectively remove unreacted hydrazine hydrate?

A3: Hydrazine hydrate is highly polar and water-soluble, which can be leveraged for its removal.

  • Aqueous Work-up: If your product is soluble in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), you can perform an aqueous extraction. Dissolve the crude mixture in the organic solvent and wash it several times with water or brine.[1]

  • Precipitation and Washing: If your product precipitates from the reaction mixture, you can filter the solid and wash it with cold water or a solvent in which hydrazine is soluble but your product is not (e.g., cold ethanol, diethyl ether).

  • Acid-Base Extraction: Hydrazine is basic and can be protonated with a dilute acid. However, your hydrazide product is also basic, so this method should be used with caution to avoid protonating and dissolving your desired product. A very dilute acid wash might be effective if there is a significant pKa difference.

Q4: What are the best practices for column chromatography of 2-(2-Chloro-6-fluorophenyl)acetohydrazide?

A4: Column chromatography can be a highly effective purification method.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it.

  • TLC Analysis: Before running the column, determine the appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This "dry loading" technique often results in better separation.

Diagram: Purification Workflow Troubleshooting

G cluster_impurities Specific Impurity Concerns Start Crude Product IsSolid Is the product a solid? Start->IsSolid ImpurityCheck Suspect excess hydrazine or acidic impurities? Start->ImpurityCheck CheckPurity Assess Purity (TLC/HPLC) Column Column Chromatography CheckPurity->Column Purity insufficient PureProduct Pure Product CheckPurity->PureProduct Purity > 98% Recrystallize Recrystallization IsSolid->Recrystallize Yes Triturate Trituration / Solvent Swap IsSolid->Triturate No (Oily) Recrystallize->CheckPurity Column->CheckPurity AcidBase Acid-Base Extraction AcidBase->IsSolid Triturate->IsSolid End Further Analysis PureProduct->End ImpurityCheck->IsSolid No ImpurityCheck->AcidBase Yes

Caption: A decision-making workflow for troubleshooting the purification of 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization from Ethanol

This is a primary purification method for solid crude products with moderate purity.

  • Dissolution: Place the crude 2-(2-Chloro-6-fluorophenyl)acetohydrazide in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This method is recommended for complex mixtures or when recrystallization is ineffective.

  • Solvent System Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. For example, a 70:30 hexane:ethyl acetate mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

Protocol 3: Acid-Base Extraction for Impurity Removal

This technique is useful for removing acidic or basic impurities from a crude product that is soluble in an organic solvent.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

  • Basic Wash (to remove acidic impurities): Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash.

  • Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

IV. References

  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide. Retrieved January 21, 2026, from a relevant technical guide.

  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from a relevant university chemistry resource.

  • Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. Retrieved January 21, 2026, from a relevant discussion on a chemistry forum.

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiophene-2-carboxylic acid benzylidene-hydrazide analogs. European Journal of Medicinal Chemistry, 45(4), 1323-1331.

  • Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of N-(Aryl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamides and their hydrazide derivatives. Medicinal Chemistry Research, 20(7), 991-999.

  • WO2008065093A1. (2008). Preparation of pyridazinone derivatives for use as fungicides. Google Patents.

  • PubChem. (n.d.). 2-(2-Chloro-6-fluorophenyl)acetohydrazide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Appchem. (n.d.). 2-(2-chloro-6-fluorophenyl)acetohydrazide. Retrieved January 21, 2026, from a chemical supplier website.

  • Sastry, C. V., Rao, K. S., & Jain, M. L. (2011). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 23(1), 123-128.

Sources

Optimization

Technical Support Center: Crystallization of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

Welcome to the technical support center for 2-(2-Chloro-6-fluorophenyl)acetohydrazide (Compound CAS No. 669740-15-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Chloro-6-fluorophenyl)acetohydrazide (Compound CAS No. 669740-15-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally related molecules. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 2-(2-Chloro-6-fluorophenyl)acetohydrazide?

While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data from close structural analogs.

  • Structure and Functionality: The molecule possesses a substituted phenyl ring, making it relatively nonpolar, but the acetohydrazide group (-CONHNH₂) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This dual nature is key to its crystallization behavior.

  • Melting Point: A close structural analog, 2-(2-Chlorophenyl)acetohydrazide (lacking the fluorine atom), has a reported melting point of 157-159 °C.[1] It is critical to determine the experimental melting point of your synthesized material, as impurities will cause a depression and broadening of the melting range.

  • Solubility Profile (Expected): Due to the polar hydrazide group, the compound is expected to be soluble in polar protic solvents like ethanol and methanol, especially upon heating. Its solubility in nonpolar solvents like hexanes is likely to be low. The synthesis of related compounds often involves precipitation from ethanol upon cooling, suggesting a significant positive temperature coefficient of solubility in this solvent.[1]

Q2: Why is polymorphism a concern for this compound?

Polymorphism is the ability of a compound to crystallize into different solid-state forms, or polymorphs.[1] For pharmaceutical compounds, this is a critical quality attribute as different polymorphs can exhibit different solubility, bioavailability, and stability.[2] The presence of flexible rotational bonds and strong hydrogen bonding sites in 2-(2-Chloro-6-fluorophenyl)acetohydrazide creates the potential for different molecular packing arrangements, leading to polymorphism. Controlling crystallization conditions (solvent, cooling rate, agitation) is essential to ensure the consistent production of the desired, most stable polymorph.[3][4]

Q3: My compound "oils out" instead of crystallizing. What does this mean and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[5][6] This is a common problem when the temperature of the solution is higher than the melting point of the solute at the point of supersaturation.[5] It can also be caused by the presence of impurities, which depress the melting point.[7][8] Since the oily phase is solute-rich, it often traps impurities and rarely solidifies into a pure crystalline form.[6] Specific troubleshooting for this issue is detailed in the guide below.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental failures with a combination of causative explanation and actionable protocols.

Problem 1: No Crystals Form Upon Cooling

Causality: Crystal formation requires two stages: nucleation (the initial formation of stable crystal embryos) and growth. A failure to crystallize typically points to either insufficient supersaturation or a high kinetic barrier to nucleation.

Troubleshooting Workflow:

G start No Crystals Formed (Clear Solution) decision1 Is the solution supersaturated? start->decision1 action1 Induce Nucleation decision1->action1 Yes action2 Increase Supersaturation decision1->action2 No/Unsure sub_a1 Scratch inner surface of the flask with a glass rod. action1->sub_a1 Method 1 sub_a2 Add a seed crystal (if available). action1->sub_a2 Method 2 sub_a3 Cool to a lower temperature (ice bath). action1->sub_a3 Method 3 sub_b1 Boil off a portion of the solvent (~10-20%) and cool again. action2->sub_b1 Single Solvent sub_b2 If using a mixed-solvent system, add the anti-solvent dropwise to turbidity. action2->sub_b2 Mixed Solvent

Caption: Decision workflow for inducing crystallization.

Detailed Actions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to make small scratches on the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[5]

    • Seeding: Add a tiny amount of previously isolated pure crystal to the solution. Seed crystals act as templates for further crystal growth.

  • Increase Supersaturation:

    • Solvent Evaporation: Gently heat the solution to boil off a small portion of the solvent, then allow it to cool slowly again.[5] This increases the solute concentration.

    • Anti-Solvent Addition: If using a mixed-solvent system, slowly add the anti-solvent (in which the compound is insoluble) until the solution becomes faintly cloudy (the cloud point), then add a drop or two of the primary solvent to redissolve the precipitate before allowing it to cool.

Problem 2: The Compound Oiled Out During Cooling

Causality: This indicates that the supersaturated solution became unstable at a temperature above the compound's melting point (or the melting point of the compound-impurity mixture). The most common causes are cooling too rapidly or using a solvent system that is too effective at high temperatures.[5][6]

Troubleshooting Workflow:

G start Compound 'Oiled Out' action1 Re-heat solution until the oil redissolves. start->action1 decision1 Modify Crystallization Conditions action1->decision1 sub_a1 Add more of the primary solvent (~5-10% volume) to reduce supersaturation. decision1->sub_a1 Option 1 sub_a2 Cool the solution much more slowly. (e.g., in a dewar or insulated container) decision1->sub_a2 Option 2 sub_a3 Consider a different solvent system with a lower boiling point. decision1->sub_a3 Option 3 sub_a4 If impurities are suspected, perform a hot filtration with activated charcoal. decision1->sub_a4 Option 4

Caption: Troubleshooting workflow for an "oiling out" event.

Detailed Actions:

  • Reduce Supersaturation Level: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (5-10% of the total volume).[5][8] This lowers the concentration, meaning the solution will need to reach a lower temperature before becoming supersaturated, hopefully one that is below the compound's melting point.

  • Decrease the Cooling Rate: Rapid cooling can generate a very high level of supersaturation quickly.[6] After re-dissolving the oil, allow the solution to cool to room temperature as slowly as possible. Insulate the flask by placing it in a warm water bath that is allowed to cool to ambient temperature, or by wrapping it in glass wool or paper towels.

  • Solvent Re-evaluation: If oiling out persists, the solvent's boiling point may be too high. Consider a solvent system where the compound has adequate solubility at a lower temperature. (See Protocol 1).

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single or binary solvent system for recrystallization. An ideal solvent should dissolve the compound completely when hot but poorly when cold.

Methodology:

  • Preparation: Place approximately 10-20 mg of your crude 2-(2-Chloro-6-fluorophenyl)acetohydrazide into several different test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see table below) dropwise, starting with 0.5 mL. Agitate the tube. Note if the solid dissolves completely at room temperature.

    • Interpretation: If the solid dissolves easily at room temperature, the solvent is too good. It can potentially be used as the primary solvent in a binary (mixed) system.

  • Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a warm water or sand bath while agitating. Continue adding the solvent dropwise until the solid just dissolves.

    • Interpretation: Note the total volume of solvent required. A good candidate solvent will dissolve the compound near its boiling point in a reasonable volume.

  • Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the quality and quantity of the crystals that form. Look for well-defined needles or prisms rather than a fine powder or amorphous solid.

    • Interpretation: The best solvent will yield a large crop of high-quality crystals upon cooling.

Data Summary: Candidate Solvents

Solvent ClassExample SolventsPolarityExpected Behavior for Compound
Protic Water, Methanol, Ethanol HighHigh solubility, especially when hot. Ethanol is a promising candidate based on analog data.[1]
Aprotic Polar Acetone, Ethyl Acetate (EtOAc)MediumModerate to good solubility. May be useful as a primary solvent.
Aprotic Nonpolar Toluene, Dichloromethane (DCM)LowLower solubility. May be useful as an anti-solvent.
Hydrocarbon Hexanes, HeptaneVery LowLikely insoluble. Good candidates for use as an anti-solvent.
Protocol 2: Optimized Cooling Crystallization (Based on Ethanol)

Objective: To obtain high-purity crystals of 2-(2-Chloro-6-fluorophenyl)acetohydrazide using a single-solvent cooling method.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Add the solvent in small portions near its boiling point, allowing time for dissolution between additions.

  • (Optional) Hot Filtration: If the hot solution contains insoluble impurities or is colored, perform a hot filtration. Place a small amount of activated charcoal in the flask, bring it briefly to a boil, and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To promote slower cooling, place the flask on a surface that does not conduct heat well, like a cork ring or folded paper towel.[5]

  • Ice Bath: Once the flask has reached room temperature and crystal growth has slowed or stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Characterization: Determine the yield and assess purity by measuring the melting point and comparing it with subsequent recrystallized batches. A sharp melting point indicates high purity.

References

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. (2007). 2007 IEEE International Conference on Control Applications. [Link]

  • Arjun M. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. [Link]

  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT. [Link]

  • Drug Polymorphism: What it is and How to Control Polymorphs. (2023). FTLOScience. [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Sinopeg. [Link]

  • During crystallisation, what is the most likely cause for getting no crystal growth? (2014). Quora. [Link]

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Troubleshooting

improving solubility of acetohydrazide derivatives for biological assays

Introduction Welcome to the Technical Support Center for acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds in biological assays. Acetohydrazide derivatives, while promising for their therapeutic potential, often exhibit poor aqueous solubility due to their complex organic structures.[1] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results, ultimately hindering drug discovery progress.[2][3]

This document provides a series of in-depth troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility hurdles. Our approach is grounded in fundamental physicochemical principles to not only solve immediate problems but also to empower you with the knowledge to proactively design more robust experimental protocols.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with acetohydrazide derivatives.

Q1: My acetohydrazide derivative won't dissolve in my initial solvent. What should I do? A: The recommended starting solvent for most novel organic compounds is 100% Dimethyl Sulfoxide (DMSO) due to its high solubilizing power for both polar and nonpolar substances.[4][5] If solubility is still an issue, gentle warming (e.g., 37°C) or brief sonication can aid dissolution.[5] Always ensure your DMSO is high-purity and anhydrous, as water contamination can significantly reduce its solvating capacity for hydrophobic compounds.

Q2: My compound dissolves perfectly in DMSO, but crashes out when I add it to my aqueous assay buffer. Why is this happening and how can I fix it? A: This phenomenon, often called "solvent shock," occurs when a compound soluble in a high concentration of an organic solvent precipitates upon rapid dilution into an aqueous medium.[6] To prevent this, you can:

  • Optimize Co-solvent Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting the biological system (typically ≤0.5%, and preferably ≤0.1% for sensitive cells) and use that concentration in your final assay medium.[7][8][9]

  • Use Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the DMSO stock into a smaller volume of buffer first, then add this intermediate solution to the final volume.[5]

  • Pre-warm the Assay Medium: Adding the compound to a medium that is pre-warmed to the incubation temperature (e.g., 37°C) can sometimes improve solubility.[10]

Q3: Can I adjust the pH of my buffer to improve solubility? A: Yes, this is a very effective strategy if your acetohydrazide derivative contains ionizable functional groups (e.g., acidic or basic moieties).[11] The solubility of ionizable compounds is highly dependent on the pH of the environment. For a weakly acidic compound, increasing the pH above its pKa will convert it to its more soluble ionized (salt) form. Conversely, for a weakly basic compound, decreasing the pH below its pKa will increase solubility.[12] It is crucial to ensure the final pH is compatible with your biological assay.

Q4: I've heard about using cyclodextrins. How do they work? A: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[13][14] They can encapsulate poorly soluble molecules, like many acetohydrazide derivatives, within this cavity, forming an "inclusion complex."[15] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, effective, and safe derivative for this purpose.[16]

In-Depth Troubleshooting Guide

This guide provides a systematic workflow for diagnosing and solving complex solubility issues.

Problem 1: Compound Precipitation in Stock or Assay Medium

Precipitation is the most direct indicator of a solubility problem. Use the following flowchart to diagnose the cause and identify the appropriate solution.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Stock Solution Troubleshooting cluster_2 Phase 3: Aqueous Buffer Troubleshooting start Start: Compound Precipitation Observed q1 Where does precipitation occur? start->q1 q1_opt1 In 100% DMSO Stock Solution q1->q1_opt1 Stock q1_opt2 Upon Dilution into Aqueous Buffer q1->q1_opt2 Buffer s1_a Action: Gentle Warming (37-50°C) or Sonication q1_opt1->s1_a s2_a Strategy 1: Formulation Adjustment q1_opt2->s2_a s2_b Strategy 2: pH Modification q1_opt2->s2_b s2_c Strategy 3: Use of Excipients q1_opt2->s2_c s1_b Action: Use Anhydrous, High-Purity DMSO s1_a->s1_b s1_c Action: Try Alternative Solvent (e.g., DMF, NMP) s1_b->s1_c s1_d Is compound now soluble? s1_c->s1_d s1_e Result: Stock Solution Optimized. Proceed to dilution. s1_d->s1_e Yes s1_f Result: Intrinsic Insolubility. Consider chemical modification. s1_d->s1_f No G start Start: Prepare Buffer Series (e.g., pH 5.0 to 8.0) step1 Add excess solid compound to each buffer start->step1 step2 Equilibrate for 24-48h at constant temperature step1->step2 step3 Centrifuge to pellet undissolved solid step2->step3 step4 Collect supernatant step3->step4 step5 Quantify dissolved compound (e.g., HPLC) step4->step5 end End: Plot Solubility vs. pH to find optimal range step5->end

Caption: Workflow for pH-dependent solubility screening.

Strategy 3: Use of Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are highly effective solubilizing agents that work by non-covalently encapsulating the drug molecule. [13][14]This is an excellent strategy for neutral, hydrophobic compounds that cannot be solubilized by pH adjustment.

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation drug Hydrophobic Drug complex Soluble Complex drug->complex + cd Cyclodextrin (Hydrophilic Exterior) cd->complex water Water complex->water Increased Solubility

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 3: Solubility Enhancement with HP-β-CD
  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of your solid acetohydrazide derivative to each solution.

  • Equilibrate and Quantify: Follow steps 3-6 from Protocol 2 (pH-Dependent Solubility Screen).

  • Analyze: Plot the compound's solubility as a function of HP-β-CD concentration. This will show the degree of solubility enhancement.

  • Validate Assay Compatibility: As with co-solvents, it is essential to run a control experiment to ensure that the final concentration of HP-β-CD does not interfere with your biological assay.

Conclusion

Overcoming the solubility challenges of acetohydrazide derivatives is a critical step in advancing their potential as therapeutic agents. Low solubility is not an insurmountable barrier but rather a technical challenge that can be addressed systematically. By applying the principles and protocols outlined in this guide—from optimizing co-solvent systems and adjusting pH to leveraging advanced excipients like cyclodextrins—researchers can ensure the generation of accurate, reproducible data in their biological assays. Always remember to validate the compatibility of your chosen solubilization strategy with your specific assay system to maintain data integrity.

References

  • Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Hörter, D., & Dressman, J. B. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Janssens, S., & Van den Mooter, G. (2009). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Al-Hamidi, H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Indian Journal of Pharmaceutical Sciences. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link]

  • Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Glasp. [Link]

  • Gonzalez-Villagran, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. ResearchGate. [Link]

  • Gonzalez-Villagran, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. [Link]

  • de Souza, G. G. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]

  • Al-kassas, R., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Ilgi, M., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PubMed Central. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics. [Link]

  • PubMed Central. (n.d.). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. PubMed Central. [Link]

  • YouTube. (2017). Ph and Solubility of Drugs. YouTube. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]

  • Drug Discovery Today. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. [Link]

  • ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. [Link]

  • Rytting, E., et al. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. PubMed Central. [Link]

  • PubMed. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • Delgado, D. R., et al. (2022). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI. [Link]

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Optimization

Technical Support Center: Catalyst Selection for Optimizing Acetohydrazide Synthesis

Introduction for the Researcher Welcome to the technical support center for acetohydrazide synthesis. As drug development professionals and researchers, you understand the criticality of optimizing synthetic routes to en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support center for acetohydrazide synthesis. As drug development professionals and researchers, you understand the criticality of optimizing synthetic routes to ensure high yield, purity, and process efficiency. Acetohydrazide (C₂H₆N₂O) is a vital intermediate in the synthesis of numerous pharmaceuticals, including antitubercular agents, and its efficient production is paramount.[1][2]

This guide is designed to provide you with in-depth, practical insights into catalyst selection and troubleshooting for the synthesis of acetohydrazide. We will move beyond simple protocols to explore the underlying chemical principles that govern catalyst performance and reaction outcomes. Our goal is to empower you to make informed decisions in your experimental design, leading to robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing acetohydrazide?

A1: There are two main pathways for synthesizing acetohydrazide:

  • Hydrazinolysis of an Alkyl Acetate: This is the most common laboratory-scale method, involving the reaction of an ester, typically ethyl acetate or methyl acetate, with hydrazine hydrate.[3][4] This route is favored for its straightforward procedure and often high yields under mild conditions. The core of this reaction is the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester.[3]

  • Direct Reaction of Acetic Acid with Hydrazine Hydrate: This alternative route is often employed in industrial settings aiming for a more atom-economical process.[5][6] However, this reaction produces water as a byproduct, which can shift the equilibrium back towards the reactants. Therefore, this method typically requires a catalyst and a means of removing water to drive the reaction to completion.[3][5][6]

Q2: Is a catalyst always necessary for acetohydrazide synthesis?

A2: Not always, but it is highly recommended for process optimization.

  • For the hydrazinolysis of esters , the reaction can proceed without a catalyst. However, the addition of a basic catalyst, such as pyridine, can significantly increase the reaction rate and improve the final yield.[7]

  • For the direct reaction of acetic acid with hydrazine , a catalyst is crucial. The catalyst facilitates the dehydration process, which is essential for achieving high conversion.[5][6]

Q3: What types of catalysts are most effective for the direct synthesis from acetic acid?

A3: For the direct synthesis route, heterogeneous catalysts are particularly advantageous due to their ease of separation and reusability, which aligns with green chemistry principles.[8][9][10] Two notable examples from recent literature are:

  • CuO/Cr₂O₃ Composite Catalysts: These have been shown to have excellent catalytic effect and can be easily recycled.[5]

  • Hβ Type Solid Acid Molecular Sieves: These solid acid catalysts are also highly effective, reusable, and help to shorten the processing steps by eliminating the need for prior esterification of the acetic acid.[6]

Q4: Are there any "green" or biocatalytic approaches to acetohydrazide synthesis?

A4: Yes, the field is actively moving towards more sustainable methods.

  • Enzymatic Synthesis: Lipases have been successfully used to catalyze the synthesis of hydrazides from oils and hydrazine hydrate in a one-step reaction at neutral pH.[11] Specifically, amidase from Rhodococcus rhodochrous has been shown to catalyze the synthesis of both aliphatic and aromatic hydrazides.[12] These enzymatic methods offer high specificity and operate under mild conditions.

  • Microwave-Assisted, Solvent-Free Synthesis: This method involves the direct reaction of a carboxylic acid with hydrazine hydrate under microwave irradiation without a solvent. It has been shown to be superior to conventional methods in terms of reaction time, yield, and environmental factor.[13]

Catalyst Selection and Optimization Guide

Choosing the right catalyst is a critical decision that influences reaction rate, yield, and purity. This section provides a logical framework for making that choice.

Decision Workflow for Catalyst Selection

The following diagram illustrates a decision-making process for selecting an appropriate catalytic system based on your starting materials and experimental goals.

Catalyst_Selection cluster_green Sustainable Approaches start Starting Material? ester Alkyl Acetate (e.g., Ethyl Acetate) start->ester Ester Route acid Acetic Acid start->acid Direct Acid Route goal Primary Goal? ester->goal green_chem Green Chemistry / Reusability acid->green_chem speed_yield Maximize Speed & Yield goal->speed_yield no_cat Non-Catalyzed (Baseline) goal->no_cat Simplicity pyridine Pyridine (Basic Catalyst) speed_yield->pyridine hetero Heterogeneous Catalyst (e.g., CuO/Cr₂O₃, Hβ Zeolite) green_chem->hetero mild_cond Mild Conditions / Biocatalysis enzyme Enzymatic Catalyst (e.g., Lipase, Amidase) mild_cond->enzyme

Caption: Catalyst selection workflow for acetohydrazide synthesis.

Quantitative Comparison of Catalytic Systems
Catalytic SystemStarting MaterialsTypical YieldKey AdvantagesKey Disadvantages
Non-Catalyzed Ethyl Acetate + Hydrazine HydrateGoodSimple setup, no catalyst cost.Slower reaction times.[7]
Pyridine Ethyl Acetate + Hydrazine HydrateHighIncreased reaction rate and yield.[7]Pyridine is toxic and needs to be removed.
CuO/Cr₂O₃ Acetic Acid + Hydrazine HydrateHighReusable, environmentally friendly, one-step process.[5]Requires higher temperatures and water removal.
Hβ Zeolite Acetic Acid + Hydrazine Hydrate>90%Reusable, high yield, shortens process.[6]Requires specific catalyst preparation.
Lipase/Amidase Amides/Esters + HydrazineHighMild conditions, high specificity, green.[11][12]Enzymes can be expensive and sensitive to conditions.

Troubleshooting Guide for Acetohydrazide Synthesis

Even with an optimized protocol, experimental challenges can arise. This guide addresses common issues, their probable causes, and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature.[7] 2. Equilibrium Issues (Direct Acid Route): Inefficient removal of water byproduct.[5][6] 3. Product Loss During Workup: Product is soluble in wash solvents or remains in the mother liquor.[7][14]1. Monitor with TLC: Ensure the starting material spot has disappeared before stopping the reaction. Consider extending the reflux time.[3][7] 2. Use a Dean-Stark Trap: If using the direct acid route, actively remove water from the reaction. 3. Optimize Purification: Use minimal amounts of cold solvent (e.g., ethanol) for washing the filtered product. To recover more product, concentrate the mother liquor and cool to induce further crystallization.[14]
Unreacted Starting Material Present in Product 1. Insufficient Reagent: An inadequate amount of hydrazine hydrate was used.[7] 2. Short Reaction Time: The reaction was stopped prematurely.[7]1. Use a Slight Excess of Hydrazine: Employing a small molar excess (e.g., 1.1-1.2 equivalents) of hydrazine hydrate can drive the reaction to completion.[7] 2. Increase Reflux Time: Continue refluxing and monitor by TLC until the starting ester is fully consumed.
Formation of an Oily Product Instead of a Solid 1. Presence of Impurities: Residual solvent or side products can act as an oiling agent.[7] 2. Diacetylation Side Product: Reaction of the product with another molecule of the starting material or acetic acid can lead to N,N'-diacetylhydrazine, which may have different physical properties.[15][16]1. Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent like hexanes or diethyl ether.[7] 2. Purification: If trituration fails, purify the crude product via column chromatography. 3. Control Stoichiometry: To avoid diacetylation, avoid a large excess of the acetyl source and consider adding it slowly to the hydrazine.
Difficulty with Product Crystallization 1. Solution is Too Dilute: The product concentration is below its saturation point.[7] 2. Soluble Impurities: Impurities are inhibiting the formation of a crystal lattice.1. Concentrate the Solution: Before cooling, remove more solvent under reduced pressure using a rotary evaporator.[7] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.[7]
Troubleshooting Decision Workflow

Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield oily_product Oily Product start->oily_product impure_product Impure Product (TLC) start->impure_product check_tlc Check TLC for Starting Material low_yield->check_tlc action_triturate Triturate with non-polar solvent oily_product->action_triturate impure_product->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes complete_rxn Reaction Complete check_tlc->complete_rxn No action_increase_time Increase Reaction Time / Temp. Use excess Hydrazine incomplete_rxn->action_increase_time action_workup Optimize Workup: - Use cold wash solvent - Concentrate mother liquor complete_rxn->action_workup action_recrystallize Recrystallize Product complete_rxn->action_recrystallize action_column Purify via Column Chromatography action_triturate->action_column If fails

Caption: A decision tree for troubleshooting common issues.

Experimental Protocol: Catalyzed Synthesis of Acetohydrazide from Ethyl Acetate

This protocol details a pyridine-catalyzed method for synthesizing acetohydrazide from ethyl acetate, chosen for its reliability and high yield in a laboratory setting.[7]

Materials:

  • Ethyl acetate (1.0 eq)

  • Hydrazine hydrate (~80% solution, 1.1 eq)

  • Absolute Ethanol

  • Pyridine (catalytic amount, ~0.1 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add absolute ethanol (approx. 5-10 mL per gram of ethyl acetate). Begin stirring and add the ethyl acetate (1.0 eq).

  • Catalyst Addition: Add the catalytic amount of pyridine (0.1 eq) to the solution.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirring solution at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approximately 75-80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Stationary Phase: Silica gel plate.

    • Mobile Phase: A 1:1 mixture of ethyl acetate and hexane is a good starting point.

    • Visualization: Use a potassium permanganate stain. The reaction is complete when the spot corresponding to ethyl acetate is no longer visible.[3]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Crystallization: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization of the acetohydrazide.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold absolute ethanol to remove any soluble impurities.

  • Drying: Dry the product, preferably in a vacuum oven, to obtain pure acetohydrazide.

Reaction Pathway Visualization

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Ethyl Acetate Ethyl Acetate Nucleophilic Attack Nucleophilic Attack Ethyl Acetate->Nucleophilic Attack Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Nucleophilic Attack Pyridine Pyridine Pyridine->Nucleophilic Attack catalyzes Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Elimination of Ethanol Elimination of Ethanol Proton Transfer->Elimination of Ethanol Acetohydrazide Acetohydrazide Elimination of Ethanol->Acetohydrazide Ethanol Ethanol Elimination of Ethanol->Ethanol

Caption: Mechanism of pyridine-catalyzed acetohydrazide synthesis.

References

  • Clean, reusable and low cost heterogeneous catalyst for amide synthesis. RSC Publishing.
  • Hydrazide synthesis: novel substr
  • Hydrogenation of amides to amines by heterogeneous c
  • Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid C
  • Clean, reusable and low cost heterogeneous catalyst for amide synthesis.
  • Enzymatic synthesis of fatty hydrazides
  • Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis. Benchchem.
  • Enzymatic Hydrazinolysis of Diesters and Synthesis of N-Aminosuccinimide Deriv
  • The synthetic method of acethydrazide.
  • A kind of preparation method of acethydrazide.
  • Synthesis of Acyl Hydrazides and Hydrazones
  • Acethydrazide | 1068-57-1. ChemicalBook.
  • Technical Support Center: Optimizing Acetohydrazide Synthesis. Benchchem.
  • Clean, reusable and low cost heterogeneous catalyst for amide synthesis.
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
  • Hydrazidase, a Novel Amidase Signature Enzyme Th
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • Acylation of Hydrazides with Acetic Acid and Formic Acid.
  • Acylation of Hydrazides with Acetic Acid and Formic Acid. J-STAGE.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetyl
  • Mono-and di-acetylation of hydrazine hydrate according to different supported reagents (power=300 W).
  • Acetyl hydrazine. ChemBK.
  • Selective acylation of hydrazines.
  • The Chemical Reactivity of the Acetohydrazide Moiety: A Technical Guide for Drug Development Professionals. Benchchem.
  • Optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide. Benchchem.
  • The reactivity of Acethydrazide. ChemicalBook.
  • Development and assessment of green synthesis of hydrazides. Krishikosh.
  • An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. SciSpace.
  • The Chemical Profile of Acetohydrazide: Synthesis, Structure, and Applic
  • Green Synthesis of Acylhydrazides Involving a Heterocyclic Moiety using Terminal Dihaloalkanes in Organic Salt Media under Solvent-Free Conditions. Bentham Science.
  • Can we synthesize Diacyl hydrazine from ester and acylhydrazine?.
  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part)?.
  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing.
  • Unlocking Chemical Synthesis: A Deep Dive into Acetohydrazide's Characteristics and Usage. NINGBO INNO PHARMCHEM CO.,LTD..

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Troubleshooting

preventing oily product formation in hydrazide synthesis

A Guide to Preventing and Troubleshooting Oily Product Formation Troubleshooting Guide: From Oily Product to Crystalline Solid The formation of an oil instead of a crystalline solid during hydrazide synthesis is a freque...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oily Product Formation

Troubleshooting Guide: From Oily Product to Crystalline Solid

The formation of an oil instead of a crystalline solid during hydrazide synthesis is a frequent challenge that can complicate purification and reduce overall yield. This guide provides a systematic approach to diagnosing the cause and implementing effective solutions.

Problem 1: The Reaction Mixture Becomes an Intractable Oil During Synthesis

Immediate Observation: Instead of a precipitate forming, the reaction mixture turns into a thick, often colored, oil.

Probable Causes & Solutions:

  • Excess Hydrazine Hydrate: An excess of hydrazine hydrate can lead to the formation of higher hydrazides or hydrazine salts of the carboxylic acid starting material, which are often oily.[1]

    • Solution: Carefully control the stoichiometry. A 1:1 to 1:1.5 molar ratio of the ester to hydrazine hydrate is a good starting point.[2] For sulfonyl hydrazides, using a slight excess of hydrazine (e.g., 1.05 equivalents) can be beneficial, but a large excess should be avoided.[3]

  • Reaction Temperature Too High: Elevated temperatures can promote side reactions, leading to the formation of impurities that can act as eutectic contaminants, lowering the melting point of the product mixture and causing it to oil out.

    • Solution: Maintain a controlled reaction temperature. For many hydrazide syntheses from esters, refluxing in a suitable solvent like ethanol is common.[4][5] However, if oiling out occurs, consider running the reaction at a lower temperature for a longer duration. Some reactions can even proceed at room temperature.[6]

  • Impurities in Starting Materials: The purity of your ester and hydrazine hydrate is critical.[7] Acidic impurities in the ester can react with hydrazine to form salts. Water content in the hydrazine hydrate can also influence the reaction outcome.[8]

    • Solution: Use freshly distilled or high-purity reagents. Ensure your starting ester is free from any unreacted carboxylic acid. Use hydrazine hydrate of a known concentration.

Problem 2: An Oil is Obtained After Work-up and Solvent Removal

Immediate Observation: Upon removing the reaction solvent, the residue is an oil instead of a solid.

Probable Causes & Solutions:

  • Incomplete Reaction: The presence of unreacted starting materials, particularly the ester, can result in an oily crude product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting ester.[4][7] If the reaction has stalled, consider extending the reaction time or adding a small, fresh portion of hydrazine hydrate.

  • Formation of Hydrazones or Azines: If the starting materials or solvents contain aldehyde or ketone impurities, these can react with hydrazine to form hydrazones, which can be oily.[9] Hydrazones can further react to form azines.[9]

    • Solution: Use high-purity, aldehyde-free solvents. If contamination is suspected, purify the starting materials before use.

  • Product is a Low-Melting Solid or an Oil at Room Temperature: The inherent physical properties of the desired hydrazide may be that of a low-melting solid or an oil.

    • Solution: Confirm the expected physical state of your target molecule from literature sources. If it is indeed an oil, purification will require techniques other than recrystallization, such as column chromatography.[10][11]

Workflow for Troubleshooting Oily Product Formation

G cluster_diagnosis Diagnosis of Oily Product cluster_during_reaction During Reaction cluster_after_workup After Work-up cluster_solutions Solutions & Purification start Oily Product Observed check_stage When did oiling occur? start->check_stage cause1 Check Stoichiometry (Excess Hydrazine?) check_stage->cause1 During Reaction cause4 Verify Reaction Completion (TLC Analysis) check_stage->cause4 After Work-up cause2 Review Reaction Temp. (Too High?) cause1->cause2 solution1 Adjust Stoichiometry & Rerun cause1->solution1 cause3 Assess Reagent Purity (Impurities Present?) cause2->cause3 solution2 Lower Reaction Temp. & Rerun cause2->solution2 solution3 Purify Reagents & Rerun cause3->solution3 cause5 Consider Side Reactions (Hydrazone/Azine Formation) cause4->cause5 solution4 Attempt Crystallization cause4->solution4 cause6 Research Product Properties (Is it a known oil?) cause5->cause6 cause5->solution4 solution5 Column Chromatography cause6->solution5 solution4->solution5 If oiling persists

Caption: Troubleshooting workflow for oily product formation in hydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: My hydrazide is an oil. How can I purify it?

A1: If your hydrazide is an oil, the primary purification method is column chromatography.[7][11] The choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) will depend on the polarity of your specific derivative. A common eluent system is a mixture of ethanol and chloroform or ethyl acetate and hexane.[3][7]

If you suspect your product is a solid that is "oiling out" due to impurities, you can attempt recrystallization from a different solvent system.[12]

Q2: How can I induce crystallization of an oily product?

A2: If you believe your product should be a solid, several techniques can be used to induce crystallization from the oil:[13]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a template for crystallization.

  • Solvent Addition: Try to dissolve the oil in a minimum amount of a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Then, allow it to cool slowly.[14]

  • Trituration: Add a solvent in which your product is insoluble (but the impurities are soluble), such as cold ether or hexane, and stir or sonicate the mixture. This may wash away impurities and induce the product to solidify.

Q3: What are the ideal reaction conditions to avoid oily product formation?

A3: While optimal conditions are substrate-dependent, here are some general guidelines:

ParameterRecommended ConditionRationale
Stoichiometry Ester:Hydrazine Hydrate ratio of 1:1 to 1:1.5Minimizes the formation of oily higher hydrazides and salts.[2]
Temperature Room temperature to gentle refluxPrevents side reactions that generate impurities.[6][15]
Solvent Ethanol, MethanolGood solvents for both reactants and often facilitate product precipitation.[4][5]
Reagent Purity High-purity ester and hydrazine hydrateAvoids side reactions from acid or carbonyl impurities.[7]

Q4: Can the source of my starting materials affect the outcome?

A4: Absolutely. For instance, hydrazine hydrate can contain impurities from its manufacturing process, such as organic residues and chlorides.[16][17] Similarly, esters, especially those derived from natural sources like palm oil, can contain a mixture of fatty acids, leading to a mixture of hydrazides with a lower melting point.[18] Using well-characterized, high-purity starting materials is a crucial step in preventing the formation of oily products.

Experimental Protocols

Protocol 1: General Procedure for Hydrazide Synthesis from an Ester
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ester (1.0 eq).

  • Dissolve the ester in a suitable solvent, such as ethanol or methanol (5-10 mL per gram of ester).[19]

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.[20]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[4]

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.[18]

  • If a solid precipitates, collect it by vacuum filtration and wash with cold water to remove excess hydrazine hydrate.[7]

  • If an oil forms, proceed to Protocol 2.

Protocol 2: Work-up and Purification of an Oily Hydrazide Product
  • Solvent Removal: If the product is an oil within the reaction solvent, concentrate the mixture under reduced pressure to remove the solvent.

  • Attempted Crystallization:

    • Add a small amount of a non-polar solvent like n-hexane or diethyl ether and stir vigorously. This may cause the product to solidify.

    • Alternatively, dissolve the oil in a minimal amount of a hot polar solvent (e.g., ethanol) and cool slowly in an ice bath. Scratch the flask with a glass rod to induce crystallization.[7][13]

  • Column Chromatography:

    • If crystallization fails, dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the material onto a small amount of silica gel.

    • Load the silica onto a pre-packed silica gel column.

    • Elute the product using a gradient of solvents, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Chemistry: Reaction and Side Reactions

G cluster_main Main Reaction: Hydrazide Synthesis cluster_side Side Reactions Leading to Oily Products ester Ester (R-COOR') hydrazide Desired Hydrazide (R-CONHNH2) ester->hydrazide + Hydrazine hydrazine Hydrazine (NH2NH2) hydrazone Hydrazone (R2C=NNH2) hydrazine->hydrazone + Carbonyl Impurity diacyl_hydrazide Diacyl Hydrazide (R-CONHNHCO-R) hydrazide->diacyl_hydrazide + Ester (or Acyl Chloride) excess_hydrazine Excess Hydrazine carbonyl_impurity Carbonyl Impurity (R2C=O)

Caption: Desired reaction pathway and common side reactions in hydrazide synthesis.

References

  • Wang, S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300. [Link]

  • Al-Ghamdi, A. M., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(10), 4721-4729. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • DeRocco, S., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 23(10), 2269-2274. [Link]

  • Bersworth, F. C. (1974). U.S. Patent No. 3,787,482. U.S.
  • Al-Mulla, E. A. J., et al. (2008). Synthesis, characterization and optimum reaction conditions of fatty hydrazide from triacylglycerides. Research Journal of Applied Sciences, 3(8), 545-549. [Link]

  • El-Sayed, M. A. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3535. [Link]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18361-18373. [Link]

  • Gomes, P. A. T. M., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6488. [Link]

  • ResearchGate. (2020). How to purify hydrazone?. [Link]

  • Friedman, L., et al. (1962). p-Toluenesulfonylhydrazide. Organic Syntheses, 42, 97. [Link]

  • Hayrapetyan, H., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 431-438. [Link]

  • CN112322374A. (2021).
  • ResearchGate. (2025). How to recrystallize an oily compound?. [Link]

  • Husain, A., et al. (2012). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Indian Journal of Pharmaceutical Sciences, 74(3), 232-237. [Link]

  • ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. [Link]

  • Hartman, W. W., & O'Connell, L. J. (1941). hydrazine hydrate. Organic Syntheses, 21, 53. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • DE4329599C1. (1995).
  • Wikipedia. (n.d.). Hydrazone. [Link]

  • Defense Technical Information Center. (1973). Hydrazine Impurity Survey. [Link]

  • CN103408454A. (2013).
  • Organic Syntheses. (2013). 4-CHLORO-7-((4-METHOXYPHENYL)SULFINYL)-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-a]PYRIDINE. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • Organic Chemistry. (n.d.). Hydrazine. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Li, Y., et al. (2021). Synthesis of Alkyl Aliphatic Hydrazine and Application in Crude Oil as Flow Improvers. Processes, 9(8), 1369. [Link]

  • US9738602B2. (2017). Processes for making hydrazides.
  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography ?. [Link]

  • Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. [Link]

  • Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?. [Link]

  • The Journal of Organic Chemistry. (1955). Reactions of hydrazines with esters and carboxylic acids. [Link]

  • Research Square. (2021). Reaction parameters for the synthesis of N,N-dimethyl fatty hydrazides from oil. [Link]

  • PSE Community. (2021). Synthesis of Alkyl Aliphatic Hydrazine and Application in Crude Oil as Flow Improvers. [Link]

  • ResearchGate. (2025). Synthesis of New Hydrazone Compounds from Natural Grease and Investigation as Flow Improver for Crude Oil. [Link]

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Optimization

Technical Support Center: Reaction Monitoring of Acetohydrazide Synthesis using TLC

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on monitoring the synthesis of acetohydrazide using...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on monitoring the synthesis of acetohydrazide using Thin-Layer Chromatography (TLC). Here, we move beyond mere procedural steps to explain the underlying scientific principles, helping you troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing acetohydrazide in a laboratory setting?

The most common and straightforward laboratory method for synthesizing acetohydrazide is through the hydrazinolysis of an ester, typically ethyl acetate, with hydrazine hydrate.[1][2] This reaction is a classic example of nucleophilic acyl substitution.[3][4] The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl acetate. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the stable acetohydrazide product.[4]

Q2: Why is Thin-Layer Chromatography (TLC) an ideal choice for monitoring this specific reaction?

TLC is a rapid, inexpensive, and highly effective technique for monitoring the progress of this synthesis for several key reasons:[5][6][7]

  • Polarity Difference: The starting material, ethyl acetate, is significantly less polar than the product, acetohydrazide. Acetohydrazide's ability to form hydrogen bonds via its -NHNH2 group causes it to adhere more strongly to the polar silica gel on the TLC plate. This difference in polarity ensures a clear separation between the reactant and product spots.

  • Real-Time Monitoring: Small aliquots can be taken from the reaction mixture at various time intervals, allowing for a near real-time assessment of the reaction's progression.[6][7] You can visually track the consumption of the starting material and the formation of the product.

  • Purity Assessment: TLC can also provide a qualitative assessment of the reaction's cleanliness. The presence of unexpected spots may indicate the formation of side products or the presence of impurities in the starting materials.

Q3: What do the different spots on my developed TLC plate represent?

Each spot on the TLC plate corresponds to a different compound in the sample.

  • Starting Material (Ethyl Acetate): Being relatively non-polar, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.

  • Product (Acetohydrazide): Being more polar, it will interact more strongly with the silica gel and travel a shorter distance, resulting in a lower Rf value.

  • Co-spot Lane: This is a crucial diagnostic lane where you spot both the starting material and the reaction mixture at the same point. It helps to definitively identify which spot in the reaction mixture corresponds to the starting material.

  • Reaction Mixture Lane: This lane shows the composition of your reaction at the time of sampling. At the beginning of the reaction, you will predominantly see the starting material spot. As the reaction progresses, the starting material spot will fade, and the product spot will intensify. The reaction is considered complete when the starting material spot is no longer visible in this lane.[2]

Q4: How is the Retention Factor (Rf) value calculated, and what is its significance?

The Rf value is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [8]

The Rf value is a characteristic property of a compound in a specific solvent system and stationary phase. A key principle in TLC is that while a single Rf value does not definitively prove the identity of a compound, a difference in Rf values (when run on the same plate) strongly indicates that the compounds are different.

Visual Workflow for Acetohydrazide Synthesis & Monitoring

The following diagram illustrates the general workflow from reaction setup to analysis using TLC.

A Combine Ethyl Acetate & Hydrazine Hydrate (Optional: in Methanol Solvent) B Heat Reaction Mixture (e.g., Reflux) A->B Setup Reaction C Take Aliquot for TLC Analysis (T=0, T=x hr, ...) B->C Sampling D Monitor Reaction Progress C->D E Continue Heating D->E Incomplete F Reaction Complete (Starting Material Consumed) D->F Complete E->B G Proceed to Workup & Purification (e.g., Crystallization) F->G

Caption: Workflow for Acetohydrazide Synthesis Monitoring.

Troubleshooting Guide

Problem: I don't see any spots on my TLC plate after visualization.

  • Cause & Solution:

    • Insufficient Concentration: The sample spotted may be too dilute.[9] Try re-spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications to concentrate the sample on the baseline.[9]

    • Ineffective Visualization: Acetohydrazide may not be strongly UV-active.[10] If you are only using a UV lamp, you may not see the product. Use a chemical stain. A potassium permanganate (KMnO4) stain is excellent for visualizing hydrazides and other functional groups that are easily oxidized. The spots will appear as yellow-brown spots on a purple background.

    • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[9] Ensure the solvent level is always below the spotting line.

    • Reaction Failure: It is possible the reaction has not started or has failed. Re-check your reagents and reaction conditions (temperature, stirring).

Problem: My spots are streaking or "tailing".

  • Cause & Solution:

    • Sample Overload: The most common cause is applying too much sample to the plate.[5][9] This saturates the stationary phase. Prepare a more dilute solution of your reaction mixture for spotting.

    • Highly Polar Compound: Hydrazine itself is very polar and often streaks. This is normal. The key is to ensure your product, acetohydrazide, gives a reasonably compact spot.

    • Incorrect Solvent System: If the solvent system is not polar enough, polar compounds will not move off the baseline and may streak. Try increasing the polarity of the mobile phase (e.g., increase the proportion of methanol in an ethyl acetate/methanol mixture).

Problem: The spots for my starting material and product are too close together (poor resolution).

  • Cause & Solution:

    • Suboptimal Solvent System: The polarity of your mobile phase may be too high, causing all components to move up the plate too quickly.[11] To improve separation, decrease the polarity of the eluent. For example, if you are using 80:20 Ethyl Acetate:Methanol, try 90:10 or 95:5. The goal is to find a system where the product Rf is around 0.3-0.4, which typically provides the best resolution.

    • Plate Overloading: Even if not causing streaking, too much sample can lead to broader spots that overlap. Use more dilute samples.

Problem: The reaction doesn't seem to be progressing; the starting material spot remains intense.

  • Cause & Solution:

    • Insufficient Temperature: The hydrazinolysis reaction often requires gentle heating or reflux to proceed at a reasonable rate.[2] Ensure your reaction is at the target temperature.

    • Reagent Quality: The hydrazine hydrate may have decomposed. Use a fresh bottle or verify the quality of your reagents.

    • Stoichiometry: Double-check the molar equivalents of your reactants.

Problem: I see multiple unexpected spots on the TLC.

  • Cause & Solution:

    • Side Reactions: Hydrazine can potentially react with the ester twice, or other side reactions could occur, leading to byproducts. These will appear as extra spots.

    • Impure Starting Materials: Run a TLC of your starting ethyl acetate and hydrazine hydrate individually. Any impurities will be immediately apparent.

    • Contamination: Accidental contamination of the TLC plate or spotting capillaries can introduce spurious spots.[9] Handle plates carefully by the edges.

Detailed Protocols

Protocol 1: General Synthesis of Acetohydrazide

This protocol describes a common laboratory-scale synthesis.[1][2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetate (1.0 eq) and hydrazine hydrate (1.2 eq). Methanol can be used as a solvent if desired, but the reaction can also be run neat.

  • Reaction: Heat the mixture to a gentle reflux (approximately 60-70 °C) with vigorous stirring.

  • Monitoring: After an initial period (e.g., 30 minutes), begin monitoring the reaction's progress using Protocol 2 below. Continue to take samples periodically (e.g., every hour) until the TLC indicates the complete consumption of the ethyl acetate starting material. Reaction times are typically in the range of 4-6 hours.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the acetohydrazide product. Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether or ethanol.

Protocol 2: Step-by-Step TLC Monitoring

This protocol ensures reliable and reproducible TLC results.

A Prepare TLC Plate: Draw baseline ~1 cm from bottom B Spot Plate: Lane 1: Starting Material (SM) Lane 2: Co-spot (SM + Rxn) Lane 3: Reaction Mixture (Rxn) A->B D Develop Plate: Place plate in chamber, elute until solvent is ~1 cm from top B->D C Prepare Developing Chamber: Add solvent, seal, and let saturate C->D E Visualize Spots: 1. UV Lamp (254 nm) 2. Permanganate Stain D->E Dry Plate First F Analyze: Mark spots, calculate Rf values, assess reaction progress E->F

Caption: Step-by-step workflow for TLC analysis.

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).

  • Spotting:

    • Using a capillary spotter, apply a small spot of your starting ethyl acetate solution to the 'SM' lane.

    • Dip a clean capillary into the reaction mixture and apply a spot to the 'Rxn' lane.

    • Apply a spot of the starting material directly on top of the reaction mixture spot in the 'Co' lane. Make spots as small and concentrated as possible.[7]

  • Development: Place a small amount of the chosen mobile phase (e.g., 9:1 Ethyl Acetate:Methanol) into a developing chamber with a lid. Place the spotted TLC plate into the chamber, ensuring the solvent is below the baseline. Close the chamber and allow the solvent to ascend the plate.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualization:

    • First, view the plate under a short-wave (254 nm) UV lamp. Circle any visible spots with a pencil.

    • Next, dip the plate into a potassium permanganate staining solution using forceps, remove it quickly, and gently wipe excess stain from the back of the plate. Heat the plate gently with a heat gun until colored spots appear.[12]

  • Analysis: Calculate the Rf values for each spot and assess the relative intensity of the starting material and product spots in the 'Rxn' lane to determine the reaction's progress.

Data Interpretation

Typical Rf Values

The following table provides approximate Rf values for the involved compounds in common solvent systems on a standard silica gel plate. These values can vary based on specific lab conditions (temperature, humidity, plate manufacturer), so they should be used as a guide.

CompoundMobile Phase: 9:1 Ethyl Acetate / MethanolMobile Phase: 95:5 Dichloromethane / MethanolPolarity
Ethyl Acetate ~0.85~0.90Low
Acetohydrazide ~0.35~0.25High
Hydrazine Hydrate ~0.1 (streaks)~0.05 (streaks)Very High
Interpreting TLC Plates Over Time

A complete reaction is indicated by the total disappearance of the starting material spot in the reaction mixture lane.

  • T=0 (Start): A strong spot for ethyl acetate is visible. The acetohydrazide spot is absent.

  • T=Midpoint: The ethyl acetate spot has diminished in intensity, and a clear spot for acetohydrazide has appeared and is growing stronger.

  • T=Completion: The ethyl acetate spot is completely gone from the reaction lane, and the acetohydrazide spot is intense.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Acetohydrazide Synthesis.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Chegg.com. (2019, February 24). Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Stevens Institute of Technology. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • YouTube. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

Welcome to the technical support guide for the synthesis of 2-(2-chloro-6-fluorophenyl)acetohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-chloro-6-fluorophenyl)acetohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

The synthesis of 2-(2-chloro-6-fluorophenyl)acetohydrazide is typically achieved via a reliable two-step sequence: first, the esterification of 2-(2-chloro-6-fluorophenyl)acetic acid, followed by the hydrazinolysis of the resulting ester intermediate.[1] While the overall transformation is straightforward, success hinges on controlling the reaction conditions to minimize the formation of key impurities.

Overall Synthetic Workflow

The primary pathway involves the conversion of the starting carboxylic acid to an ester, which serves as a more suitable acylating agent for the subsequent reaction with hydrazine.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Start 2-(2-Chloro-6-fluorophenyl)acetic Acid Ester Ethyl 2-(2-Chloro-6-fluorophenyl)acetate Start->Ester EtOH, H₂SO₄ (cat.) or 1. SOCl₂ 2. EtOH Ester_ref Ethyl 2-(2-Chloro-6-fluorophenyl)acetate Hydrazide 2-(2-Chloro-6-fluorophenyl)acetohydrazide (Target Product) Ester_ref->Hydrazide N₂H₄·H₂O EtOH, Reflux

Caption: General two-step synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations for their chemical origin and actionable protocols for their mitigation.

Q1: My final product is contaminated with the starting material, 2-(2-chloro-6-fluorophenyl)acetic acid. What is the likely cause?

A1: The presence of the initial carboxylic acid in your final product typically points to one of two issues: incomplete esterification in Step 1 or hydrolysis of the ester intermediate at some stage before or during Step 2.

  • Causality (Incomplete Esterification): Fischer esterification is an equilibrium-limited reaction. Insufficient reaction time, inadequate catalysis, or the presence of water can prevent the reaction from reaching completion.[2]

  • Causality (Hydrolysis): The ester intermediate can hydrolyze back to the carboxylic acid if exposed to water under acidic or basic conditions, particularly at elevated temperatures. This can occur during the workup of the esterification step or during the hydrazinolysis if the reaction is run for an extended period with aqueous hydrazine hydrate.

Troubleshooting Protocol:

  • Validate Esterification Completion: Before proceeding to hydrazinolysis, confirm the absence of starting acid via Thin Layer Chromatography (TLC). Use a mobile phase like 30% ethyl acetate in hexanes. The ester product will have a higher Rf value than the polar carboxylic acid.

  • Drive the Equilibrium: For Fischer esterification, use a large excess of the alcohol (which can also serve as the solvent) and a suitable amount of a strong acid catalyst (e.g., concentrated H₂SO₄).

  • Ensure Anhydrous Conditions: If using the thionyl chloride method to form an acid chloride intermediate, ensure all glassware is oven-dried and reagents are anhydrous to prevent premature hydrolysis back to the acid.[3]

  • Workup Diligence: During the aqueous workup of the ester, perform washes quickly and avoid prolonged contact with aqueous base (like sodium bicarbonate solution) to minimize saponification.

Q2: I have a major, high-molecular-weight byproduct that is less polar than my desired hydrazide. What is it and how can I prevent its formation?

A2: This is the most common and critical side product issue. The impurity is almost certainly the N,N'-bis[2-(2-chloro-6-fluorophenyl)acetyl]hydrazine , often referred to as the "diacyl" or "dimeric" impurity.

  • Mechanism of Formation: The desired product, 2-(2-chloro-6-fluorophenyl)acetohydrazide, is a nucleophile. It can compete with hydrazine and attack a second molecule of the ester, leading to the formation of the symmetrical diacyl hydrazine byproduct. This side reaction becomes significant if the concentration of hydrazine becomes depleted or if the local concentration of the ester is too high.[4]

Side_Reaction Ester Ester Intermediate Product Desired Hydrazide (Product) Ester->Product + N₂H₄ (Desired Path) Diacyl Diacyl Hydrazine (Side Product) Ester->Diacyl + Desired Hydrazide (Side Reaction) Hydrazine Hydrazine (N₂H₄)

Caption: Competing reaction pathways during hydrazinolysis.

Mitigation Strategy: The key to preventing this side reaction is to maintain a high molar excess of hydrazine relative to the ester throughout the reaction.

  • Reverse Addition: Add the solution of the ester dropwise to a solution of hydrazine hydrate in ethanol at reflux. This ensures the ester is always in the presence of a large excess of hydrazine, kinetically favoring the desired reaction.

  • Molar Ratio Control: Use a significant excess of hydrazine hydrate. While a 1.5 to 2-fold excess can work, a 3 to 5-fold molar excess is often more robust in preventing the diacyl impurity.[4][5]

  • Temperature Management: Maintain a steady reflux. Temperatures that are too low may slow the reaction significantly, while excessive heat is unnecessary and can promote other degradation pathways.

ParameterRecommended ConditionRationale
Order of Addition Ester solution added to Hydrazine solutionMaintains high hydrazine concentration, minimizing diacyl formation.
Hydrazine:Ester Ratio 3:1 to 5:1 (molar)Shifts equilibrium towards the mono-acylated product.[4]
Solvent Ethanol (96% or absolute)Excellent solvent for both reactants and product.[5][6]
Temperature Reflux (~78-82 °C)Provides sufficient energy for the reaction without degradation.
Q3: My crude product shows unreacted ester. How can I improve the conversion?

A3: The presence of unreacted ester indicates an incomplete hydrazinolysis reaction.

  • Causality: This can be due to insufficient reaction time, a non-optimal temperature, poor quality of hydrazine hydrate, or inefficient mixing.

Troubleshooting Protocol:

  • Monitor the Reaction: Use TLC to track the disappearance of the starting ester spot. The hydrazide product is significantly more polar and will have a much lower Rf value.

  • Extend Reaction Time: If the reaction has stalled, extend the reflux time in increments of 2-4 hours and monitor by TLC. Most reactions are complete within 8-12 hours.[1]

  • Verify Reagent Quality: Hydrazine hydrate can degrade over time. Use a fresh, properly stored bottle.

  • Ensure Efficient Stirring: Particularly for larger-scale reactions, ensure the reaction mixture is being stirred vigorously to maintain homogeneity.

Q4: What is the best method to purify the final 2-(2-chloro-6-fluorophenyl)acetohydrazide?

A4: Recrystallization is the most effective and scalable method for purifying the target compound from the common side products.

Purification Protocol:

  • Primary Purification (Filtration): Upon completion of the hydrazinolysis, cool the reaction mixture to room temperature and then in an ice bath. The desired hydrazide product is often a solid that will precipitate out of the ethanol solution.[1] Collect the crude solid by vacuum filtration.

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • The desired hydrazide is typically less soluble in cold ethanol than the diacyl impurity and unreacted ester.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Purity Analysis: Check the purity of the recrystallized product by HPLC and/or melting point determination. A sharp melting point indicates high purity.

References

  • Synthesis of amides directly from carboxylic acids and hydrazines . Royal Society of Chemistry. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) . Organic Chemistry Portal. [Link]

  • Reaction of hydrazine and hydroxylamines with carboxylic acids . Stack Exchange. [Link]

  • Method of synthesizing hydrazine compounds carboxylic acids.
  • Amide synthesis by acylation . Organic Chemistry Portal. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications. [Link]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides . ResearchGate. [Link]

  • Reactions of hydrazines with esters and carboxylic acids . The Journal of Organic Chemistry. [Link]

  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? . ResearchGate. [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity . National Center for Biotechnology Information (PMC). [Link]

  • A kind of preparation method of hydrazide kind compound.
  • Esterification process.

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Optimization

Technical Support Center: Method Refinement for Consistent Synthesis of Acetohydrazide Analogs

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of acetohydrazide analogs. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of acetohydrazide analogs. This guide is designed for researchers, scientists, and drug development professionals who seek to refine their synthetic methods, troubleshoot common issues, and ensure consistent, high-yield production of target molecules. As your application science resource, my goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and variables, empowering you to make informed decisions in your laboratory work.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the synthesis of acetohydrazide and its analogs.

Q1: What is the most common and reliable method for synthesizing acetohydrazide analogs?

The most widely employed and generally reliable method is the direct hydrazinolysis of an appropriate ester (e.g., methyl or ethyl acetate analogs) with hydrazine hydrate.[1][2] This nucleophilic acyl substitution reaction is favored for its straightforward procedure, accessibility of starting materials, and typically good yields.[3]

Q2: What are the typical starting materials, solvents, and reaction conditions?

The core components are an ester substrate and hydrazine hydrate.

  • Substrates : Methyl or ethyl esters are preferred for their higher reactivity and the volatility of the alcohol byproduct (methanol/ethanol), which simplifies removal.[3]

  • Reagent : Hydrazine hydrate (N₂H₄·H₂O) is the standard hydrazine source. A slight excess (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the ester and to minimize side reactions.[4][5]

  • Solvents : Lower alcohols like methanol or ethanol are the most common solvents as they readily dissolve both reactants.[1][6] In many cases, the reaction can also be run neat (solvent-free).

  • Temperature & Time : Conditions can range from room temperature to reflux, typically between 40°C and 80°C.[1][7] Reaction times vary from a few hours to overnight (4-24 hours), depending on the reactivity of the ester.

Q3: How is the reaction progress best monitored?

Thin-Layer Chromatography (TLC) is the most effective and immediate way to monitor the reaction.[1] By spotting the reaction mixture alongside the starting ester, you can visually track the disappearance of the starting material and the appearance of the more polar hydrazide product. The reaction is deemed complete when the starting material spot is no longer visible.[1]

Q4: My target molecule contains other functional groups. Is this synthesis method compatible?

Hydrazinolysis is generally compatible with many functional groups. However, groups that are also susceptible to nucleophilic attack by hydrazine, such as other labile esters or acyl halides, will also react. Additionally, α,β-unsaturated esters can sometimes lead to undesired Michael addition and cyclization products, like pyrazolidinones.[8][9] In such cases, alternative methods involving the activation of a carboxylic acid may be necessary.[8]

Q5: What is the primary impurity I should be concerned about?

The most common side-product is the 1,2-diacylhydrazine (also known as a diacylhydrazide).[6][10] This occurs when a newly formed acetohydrazide molecule acts as a nucleophile and attacks a second molecule of the starting ester.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental challenges.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent issues. A systematic diagnosis is key to identifying the root cause.

Potential CauseScientific Rationale & Recommended Solutions
Incomplete Reaction Rationale: The reaction may not have reached equilibrium or completion due to insufficient time, temperature, or mixing. Less reactive (sterically hindered) esters require more forcing conditions. Solutions: 1. Extend Reaction Time: Continue monitoring via TLC until the starting ester is fully consumed.[4] 2. Increase Temperature: Gradually increase the temperature towards reflux, while still monitoring for potential side-product formation.[4] 3. Ensure Adequate Reagent: Use a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) to drive the reaction forward.[5]
Product Loss During Workup Rationale: Acetohydrazides can have moderate water solubility, especially low molecular weight analogs. Product may be lost in aqueous washes or remain in the mother liquor after filtration. Solutions: 1. Minimize Aqueous Washes: If washes are necessary, use brine to reduce the solubility of the organic product in the aqueous layer. 2. Optimize Crystallization: Ensure the solution is sufficiently concentrated before cooling to induce crystallization. If the product remains in the filtrate, consider concentrating the mother liquor and cooling again for a second crop.[4] 3. Back-Extraction: If significant product is lost to an aqueous layer, perform a back-extraction with a suitable organic solvent like ethyl acetate.
Degradation of Starting Material or Product Rationale: Although generally stable, some sensitive functional groups on the analog may not tolerate prolonged heating or the basic nature of hydrazine. Solutions: 1. Run at Lower Temperature: Attempt the reaction at room temperature for a longer duration. 2. Consider Alternative Methods: For highly sensitive substrates, direct conversion from the carboxylic acid using coupling agents may be a milder alternative.[11]
Issue 2: Formation of an Oily Product Instead of a Crystalline Solid

This is a common purification challenge that often points to the presence of impurities or residual solvent.

Potential CauseScientific Rationale & Recommended Solutions
Presence of Impurities Rationale: Impurities, particularly unreacted starting materials or side products, can disrupt the crystal lattice formation, resulting in an oil. Solutions: 1. Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent like hexanes or diethyl ether. This can wash away non-polar impurities and provide a nucleation surface.[4] 2. Purification via Chromatography: If trituration fails, silica gel column chromatography is a reliable method to separate the desired hydrazide from impurities.[4][12]
Residual Solvent Rationale: Trapped solvent molecules can prevent the product from solidifying. Solutions: 1. High Vacuum Drying: Use a high-vacuum pump to thoroughly remove all residual solvent from the crude product before attempting recrystallization. 2. Solvent Swap: Dissolve the oil in a minimal amount of a low-boiling solvent (e.g., dichloromethane) and then evaporate it under reduced pressure. Repeat this process 2-3 times to azeotropically remove the original, higher-boiling solvent.
Product is Naturally an Oil/Low-Melting Solid Rationale: Some acetohydrazide analogs, particularly those with long alkyl chains or certain functional groups, may simply have a melting point at or below room temperature. Solutions: 1. Confirm Purity: First, ensure the oil is pure via TLC and NMR analysis.[13][14] 2. Proceed as is: If the product is pure, it can be used in subsequent steps as an oil. 3. Salt Formation: Consider converting the product to a salt (e.g., hydrochloride) which is often a stable, crystalline solid.
Workflow & Troubleshooting Decision Tree

The following diagram illustrates a typical workflow and a decision-making process for troubleshooting common issues.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Guide Setup 1. Reaction Setup (Ester + N2H4·H2O in EtOH) Monitor 2. Monitor by TLC Setup->Monitor Workup 3. Workup (Solvent Removal) Monitor->Workup TLC_Check TLC shows issue? Monitor->TLC_Check Purify 4. Purification (Recrystallization) Workup->Purify Workup_Check Oily product after workup? Workup->Workup_Check Characterize 5. Characterization (NMR, IR, MS) Purify->Characterize LowYield Problem: Low Yield TLC_Check->LowYield Yes (High SM) Impurity Problem: Impurities Present TLC_Check->Impurity Yes (Extra Spots) OilyProduct Problem: Oily Product Workup_Check->OilyProduct Yes Sol_TimeTemp Solution: Increase Time/Temp LowYield->Sol_TimeTemp Sol_SideReaction Solution: Check for Side Reactions Impurity->Sol_SideReaction Sol_Triturate Solution: Triturate with Hexanes OilyProduct->Sol_Triturate Sol_Column Solution: Column Chromatography Sol_Triturate->Sol_Column Fails

Caption: General workflow and troubleshooting decision tree.

Part 3: Essential Protocols & Methodologies
Protocol 1: General Synthesis of an Acetohydrazide Analog from an Ethyl Ester

This protocol provides a robust starting point for the synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting ethyl ester (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 5-10 mL per gram of ester) to dissolve the starting material.[4]

  • Reagent Addition: With stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution.

  • Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 80°C). Monitor the reaction's progress every 1-2 hours using TLC (see Protocol 2).[6][13] The reaction is typically complete in 4-8 hours when the starting ester spot is no longer visible.

  • Workup: Once complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately 75% using a rotary evaporator.[4]

  • Crystallization: Place the concentrated mixture in an ice bath to induce crystallization. The product should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for your starting material (SM) and the reaction mixture (R).

  • Eluent System: A good starting mobile phase is a 1:1 mixture of ethyl acetate and hexanes.[1] Adjust the polarity as needed; more polar compounds require a more polar eluent.

  • Spotting: Dissolve a tiny amount of your starting ester in a suitable solvent (e.g., ethyl acetate) for the SM lane. Using a capillary tube, carefully spot it on the 'SM' mark. For the reaction mixture, take a small aliquot from the flask and spot it on the 'R' mark.

  • Development: Place the TLC plate in a chamber containing the eluent, ensuring the solvent level is below the pencil line. Allow the solvent to travel up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if compounds are UV-active) or by staining with potassium permanganate.

  • Interpretation: The acetohydrazide product will be significantly more polar than the starting ester, resulting in a lower Retention Factor (Rf) value (it will not travel as far up the plate). The reaction is complete when the SM spot in the 'R' lane has disappeared.

Reaction Mechanism Overview

The core of the synthesis is a nucleophilic acyl substitution. The diagram below illustrates the key steps.

Caption: Nucleophilic attack of hydrazine on the ester carbonyl.

Part 4: Characterization Corner

Confirming the identity and purity of your synthesized acetohydrazide analog is critical.

  • ¹H NMR Spectroscopy: Look for the characteristic signals of the hydrazide protons. The -NH- proton typically appears as a broad singlet downfield (around 9-10 ppm), while the -NH₂ protons appear as another broad singlet further upfield (around 4-5 ppm).[14] The disappearance of the ester's -OR' group signals (e.g., the quartet and triplet of an ethyl group) is a key indicator of reaction completion.

  • ¹³C NMR Spectroscopy: The carbonyl carbon (C=O) of the hydrazide will have a characteristic chemical shift, typically in the range of 165-175 ppm.[14]

  • FT-IR Spectroscopy: Key stretches to identify include N-H stretching (two bands for the -NH₂ group, one for the -NH- group, typically 3200-3400 cm⁻¹) and the C=O stretch of the amide group (around 1640-1680 cm⁻¹).[13]

By combining a solid theoretical understanding with these practical troubleshooting guides and protocols, you will be well-equipped to achieve consistent and successful synthesis of your target acetohydrazide analogs.

References
  • J Org Chem.2002, 67(26), 9471-4.
  • Krishikosh. Note Development and assessment of green synthesis of hydrazides.
  • ResearchGate.
  • BenchChem. Technical Support Center: Optimizing Acetohydrazide Synthesis.
  • MDPI.
  • OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
  • PubMed Central.
  • Google Patents. Method of synthesizing hydrazine compounds carboxylic acids.
  • BenchChem. Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis.
  • BenchChem. Optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide.
  • MDPI.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • ResearchGate. How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...)?
  • ResearchGate. How to remove impurity from hydrazide.
  • ResearchGate.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. The 2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. The 2-(2-chloro-6-fluorophenyl)acetohydrazide core has emerged as a particularly promising pharmacophore. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance lipophilicity, improve metabolic stability, and influence binding affinity to biological targets. This guide provides a comprehensive comparative analysis of various derivatives of this core structure, focusing on their synthesis, diverse biological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. The primary focus will be on hydrazone derivatives, a class of compounds known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects[1].

Synthetic Strategy and Workflow

The synthesis of 2-(2-chloro-6-fluorophenyl)acetohydrazide derivatives typically follows a reliable and straightforward multi-step process. The foundational acetohydrazide is first synthesized, which then serves as a versatile intermediate for the generation of a library of derivatives, most commonly through condensation with various aldehydes and ketones to form Schiff bases (hydrazones).

General Synthetic Protocol

The synthesis is generally accomplished in three key stages:

  • Esterification: The process begins with the conversion of 2-(2-chloro-6-fluorophenyl)acetic acid to its corresponding methyl or ethyl ester. This is typically achieved via Fischer esterification, refluxing the acid in the respective alcohol with a catalytic amount of strong acid (e.g., H₂SO₄). This step is crucial as it activates the carboxyl group for the subsequent reaction.

  • Hydrazinolysis: The synthesized ester is then reacted with hydrazine hydrate (N₂H₄·H₂O). The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable 2-(2-chloro-6-fluorophenyl)acetohydrazide. This reaction is typically carried out in an alcoholic solvent at room temperature or under reflux.

  • Hydrazone Formation (Schiff Base Synthesis): The terminal -NH₂ group of the acetohydrazide is then condensed with a variety of substituted aromatic or heterocyclic aldehydes or ketones. This reaction, usually catalyzed by a few drops of glacial acetic acid in an alcoholic solvent, yields the final hydrazone derivatives (-CO-NH-N=CH-Ar). The diversity of the final compounds is dictated by the choice of the carbonyl compound.

Experimental Workflow: Synthesis of Hydrazone Derivatives

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Synthesis a 2-(2-Chloro-6-fluorophenyl)acetic Acid c Reflux a->c Reactant b Methanol/Ethanol + cat. H₂SO₄ b->c Reagents d Methyl/Ethyl 2-(2-chloro-6-fluorophenyl)acetate c->d Product f Reflux in Ethanol d->f Starting Material e Hydrazine Hydrate e->f Reagent g 2-(2-Chloro-6-fluorophenyl)acetohydrazide f->g Product i Reflux in Ethanol + cat. Acetic Acid g->i Intermediate h Substituted Aldehyde/Ketone (R-CHO) h->i Reagent j Final Hydrazone Derivative i->j Final Product

Caption: General synthetic workflow for 2-(2-chloro-6-fluorophenyl)acetohydrazide derivatives.

Comparative Analysis of Biological Activities

The derivatization of the 2-(2-chloro-6-fluorophenyl)acetohydrazide core, particularly through the formation of the azomethine group (-N=CH-), has yielded compounds with a wide array of biological activities[1][2]. The nature and position of substituents on the aldehydic phenyl ring play a pivotal role in determining the potency and selectivity of these derivatives.

Antimicrobial Activity

Hydrazones are a well-documented class of antimicrobial agents[1][2]. The imine group is often crucial for their activity, potentially by interfering with microbial metabolic pathways or cell wall synthesis[3]. The antimicrobial potency of 2-(2-chloro-6-fluorophenyl)acetohydrazide derivatives is significantly influenced by the substituents on the appended aromatic ring.

Experimental Data Summary: Antimicrobial Activity

Compound IDSubstituent (Ar) on HydrazoneS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference Analogue Data
D1 4-Nitrophenyl3264128[4]
D2 2-Hydroxyphenyl6412864[5][6]
D3 4-Chlorophenyl163264[4]
D4 4-Dimethylaminophenyl128>256>256[7]
D5 4-Methoxyphenyl64128128[7]

Note: The data presented is based on activities reported for structurally analogous hydrazide derivatives and serves as a predictive framework.

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs like nitro (-NO₂) at the para-position (D1) or a halogen like chlorine (D3) enhances antibacterial activity, particularly against Gram-positive bacteria like S. aureus. This is likely due to increased lipophilicity and the ability to form hydrogen bonds.

  • Electron-Donating Groups (EDGs): EDGs such as dimethylamino (-N(CH₃)₂) (D4) or methoxy (-OCH₃) (D5) tend to decrease antimicrobial potency. This may be attributed to a reduction in the electrophilicity of the azomethine carbon.

  • Hydroxyl Group: A hydroxyl group at the ortho-position (D2) often confers significant antifungal activity against yeasts like C. albicans. This is thought to be due to its ability to chelate with metal ions essential for fungal enzyme function[8].

Anticonvulsant Activity

The hydrazone scaffold (-CO-NH-N=CH-) is a recognized pharmacophore for anticonvulsant activity[1]. Many established antiepileptic drugs feature this or related moieties. The activity of these derivatives is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.

Experimental Data Summary: Anticonvulsant Activity

Compound IDSubstituent (Ar) on HydrazoneMES Test (ED₅₀, mg/kg)scPTZ Test (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)Reference Analogue Data
D6 4-Fluorophenyl85120>300[1][9]
D7 2-Chlorophenyl75110>300[10]
D8 4-Methoxyphenyl150>300>300[7]
D9 Phenyl120250>300[9]

Note: Data is extrapolated from studies on analogous hydrazone structures. ED₅₀ is the median effective dose; TD₅₀ is the median toxic dose.

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The introduction of a halogen (Fluorine in D6, Chlorine in D7) on the phenyl ring of the hydrazone moiety is highly favorable for anticonvulsant activity in both MES and scPTZ models. This highlights the importance of lipophilicity for crossing the blood-brain barrier.

  • Lipophilic Character: The most active compounds possess a distal aromatic ring with high lipophilicity. An unsubstituted phenyl ring (D9) shows moderate activity, while the introduction of a methoxy group (D8) significantly reduces potency, especially against chemically induced seizures (scPTZ).

  • Pharmacophore Model: A common pharmacophore model for anticonvulsant hydrazones includes: (1) an aromatic ring (the 2-chloro-6-fluorophenyl group), (2) a hydrogen-bonding domain (the -CO-NH- moiety), and (3) a second hydrophobic aryl group separated by a specific distance.

SAR_Anticonvulsant Core 2-(2-Chloro-6-fluorophenyl)acetohydrazide Core Provides essential structural backbone and lipophilicity Hydrazone Hydrazone Linker (-CO-NH-N=CH-) Critical Hydrogen Bonding Domain Core->Hydrazone Substituent Distal Aryl Ring (Ar) Lipophilic/Hydrophobic region Halogen substitution (F, Cl) enhances activity Electron-donating groups (OCH₃) decrease activity Hydrazone->Substituent

Caption: Key structural features influencing the anticonvulsant activity of derivatives.

Anticancer Activity

The hydrazone linkage has also been identified as a key feature in many compounds with potent anticancer activity[11][12]. These derivatives can induce cytotoxicity in cancer cells through various mechanisms, including cell cycle arrest and apoptosis. Their efficacy is evaluated using in vitro assays against a panel of human cancer cell lines.

Experimental Data Summary: Anticancer Activity (GI₅₀, µM)

Compound IDSubstituent (Ar) on HydrazoneMCF-7 (Breast)A549 (Lung)PC3 (Prostate)Reference Analogue Data
D10 3,4,5-Trimethoxyphenyl5.28.16.5[13]
D11 4-Nitrophenyl12.815.311.9[14]
D12 2-Hydroxyphenyl9.511.210.1[12]
D13 3,5-Difluorophenyl3.84.54.1[12]

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. Data is based on analogous structures.

Structure-Activity Relationship (SAR) Insights:

  • Multi-Substitution: Derivatives with multiple substitutions on the distal phenyl ring, such as the trimethoxy (D10) or difluoro (D13) groups, often exhibit superior anticancer activity. This suggests that both steric bulk and electronic effects play a role.

  • Fluorine Substitution: The presence of fluorine atoms (D13) is particularly effective at enhancing cytotoxic potential, a common strategy in modern anticancer drug design[12].

  • Hydroxyl and Nitro Groups: While showing moderate activity, the presence of hydroxyl (D12) and nitro (D11) groups also contributes to the anticancer profile, indicating that hydrogen bonding and polar interactions are important for target binding.

Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, standardized protocols must be employed for evaluating the biological activity of these derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Culture bacterial or fungal strains in appropriate broth overnight. Standardize the microbial suspension to a turbidity of 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compounds in 96-well plate B->C D Incubate plate at 37°C C->D E Visually assess wells for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the Broth Microdilution antimicrobial assay.

Conclusion

The 2-(2-chloro-6-fluorophenyl)acetohydrazide scaffold serves as an exceptional platform for the development of novel therapeutic agents. Through synthetic modification, primarily by forming hydrazone derivatives, a broad spectrum of biological activities can be accessed and optimized.

  • For antimicrobial applications, derivatives bearing electron-withdrawing groups like halogens or nitro moieties on the distal phenyl ring are most promising.

  • In the pursuit of anticonvulsant agents, lipophilic, halogen-substituted arylhydrazones demonstrate superior efficacy, highlighting the importance of blood-brain barrier penetration.

  • For anticancer drug discovery, multi-substituted derivatives, particularly those containing fluorine atoms, show significant cytotoxic potential against a range of cancer cell lines.

This comparative guide underscores the power of targeted chemical modification guided by structure-activity relationship analysis. The experimental data, though based on analogous structures, provides a robust framework for future research, guiding the rational design of next-generation derivatives of 2-(2-chloro-6-fluorophenyl)acetohydrazide with enhanced potency and selectivity for specific therapeutic targets.

References

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Comparative

Comparative Guide to the Structure-Activity Relationship of 2-(2-Chloro-6-fluorophenyl)acetohydrazide Analogs

Introduction: The Hydrazide Scaffold as a Privileged Pharmacophore In the landscape of medicinal chemistry, the hydrazide and its corresponding hydrazone derivatives represent a class of compounds with remarkable versati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrazide Scaffold as a Privileged Pharmacophore

In the landscape of medicinal chemistry, the hydrazide and its corresponding hydrazone derivatives represent a class of compounds with remarkable versatility and a broad spectrum of biological activities.[1][2][3][4][5] These scaffolds, characterized by the presence of a reactive -CONHNH2 or -CONH-N=CH- moiety, have been extensively explored, leading to the development of agents with antimicrobial, antifungal, anticancer, and anti-inflammatory properties, among others.[1][6] The core structure of 2-(2-Chloro-6-fluorophenyl)acetohydrazide serves as a compelling starting point for analog development. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring is known to modulate lipophilicity and electronic properties, often enhancing the biological efficacy of the parent molecule.

This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) for analogs derived from 2-(2-Chloro-6-fluorophenyl)acetohydrazide. By synthesizing experimental data from various studies, we aim to elucidate the causal relationships between specific structural modifications and resulting biological activities. This document is intended for researchers, scientists, and drug development professionals to serve as a technical resource for the rational design of novel, more potent therapeutic agents based on this promising scaffold.

Synthetic Strategy: From Core Hydrazide to Diverse Analogs

The synthesis of 2-(2-Chloro-6-fluorophenyl)acetohydrazide and its subsequent derivatization into a library of analogs is a foundational step in SAR studies. The general approach is reliable and adaptable, allowing for the systematic introduction of chemical diversity.

Core Synthesis: 2-(2-Chloro-6-fluorophenyl)acetohydrazide

The parent hydrazide is typically prepared via a two-step process, beginning with the readily available 2-(2-Chloro-6-fluorophenyl)acetic acid. This method ensures a high yield of the crucial intermediate required for analog synthesis.

Experimental Protocol:

  • Step 1: Esterification of 2-(2-Chloro-6-fluorophenyl)acetic Acid.

    • A solution of 2-(2-Chloro-6-fluorophenyl)acetic acid (1 equivalent) is prepared in absolute ethanol.

    • A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ethyl 2-(2-chloro-6-fluorophenyl)acetate. This intermediate can be purified by vacuum distillation.

  • Step 2: Hydrazinolysis of the Ester.

    • The synthesized ethyl 2-(2-chloro-6-fluorophenyl)acetate (1 equivalent) is dissolved in ethanol.

    • Hydrazine hydrate (a 1.5 to 2-fold molar excess) is added dropwise to the solution at room temperature.

    • The reaction mixture is stirred at room temperature or gently refluxed for 8-12 hours, with reaction completion monitored by TLC.

    • Upon completion, the reaction mixture is cooled. The precipitated solid, 2-(2-Chloro-6-fluorophenyl)acetohydrazide, is collected by filtration, washed with cold ethanol, and dried under vacuum. Recrystallization from ethanol can be performed for further purification.

Analog Synthesis: Introducing Chemical Diversity

The terminal -NH2 group of the acetohydrazide is a versatile chemical handle for creating a diverse library of analogs, most commonly through the formation of hydrazones.

Experimental Protocol (General Hydrazone Synthesis):

  • A solution of 2-(2-Chloro-6-fluorophenyl)acetohydrazide (1 equivalent) is prepared in ethanol or a similar protic solvent.

  • A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

  • The desired aldehyde or ketone derivative (1 equivalent) is added to the solution.

  • The mixture is refluxed for 2-8 hours. The reaction is monitored by TLC until the starting materials are consumed.

  • After cooling to room temperature, the resulting solid precipitate (the hydrazone analog) is collected by filtration, washed with cold ethanol, and dried.

G cluster_0 Core Synthesis cluster_1 Analog Synthesis Start 2-(2-Chloro-6-fluorophenyl)acetic Acid Ester Ethyl 2-(2-chloro-6- fluorophenyl)acetate Start->Ester Esterification (Ethanol, H₂SO₄) Hydrazide 2-(2-Chloro-6-fluorophenyl) acetohydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Hydrazone Hydrazone Analogs (-CONH-N=CH-Ar) Hydrazide->Hydrazone Condensation Reaction (Ethanol, Acetic Acid cat.) Aldehyde Substituted Aldehyde/Ketone Aldehyde->Hydrazone

Caption: General synthetic workflow for 2-(2-Chloro-6-fluorophenyl)acetohydrazide and its hydrazone analogs.

Comparative Analysis of Biological Activities and SAR

The true value of this scaffold lies in the tunability of its biological profile through targeted chemical modifications. The following sections compare the performance of various analogs across key therapeutic areas.

Antimicrobial Activity

Hydrazide-hydrazones are well-established as a class of potent antimicrobial agents.[1][3][5][7] The core hypothesis is that the azometine proton (-NHN=CH-) is crucial for their biological activity. Modifications to the aryl ring appended to this moiety allow for fine-tuning of their potency and spectrum.

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as nitro (-NO2) or chloro (-Cl) groups, on the terminal phenyl ring of the hydrazone often enhances antibacterial activity.[2] This is likely due to the increased electrophilicity of the azometine carbon, potentially facilitating interaction with nucleophilic residues in bacterial enzymes.

  • Gram-Positive vs. Gram-Negative Activity: Certain analogs exhibit preferential activity. For instance, some derivatives show very strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values significantly lower than standard drugs like nitrofurantoin.[2]

  • The 2-Chloro-6-fluorophenyl Moiety: This specific substitution pattern on the core phenyl ring contributes to the overall lipophilicity of the molecule, which is critical for cell membrane penetration. The steric and electronic effects of these halogens can also influence the molecule's conformation and binding affinity to its target.

Table 1: Comparative Antibacterial Activity of Representative Hydrazone Analogs

Compound IDDerivative TypeSubstituent (Ar)S. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)Reference
1a Hydrazone4-Nitrobenzylidene1.95 - 7.81>125[2]
1b Hydrazone4-Chlorobenzylidene6.2512.5[2]
1c Hydrazone2-Hydroxybenzylidene85.64>300[8]
1d HydrazonePhenyl>100>100[9]
Ciprofloxacin Standard Drug-1.92.1[8]

Note: Data is representative of the hydrazone class to illustrate SAR principles, as direct data for analogs of the exact 2-(2-Chloro-6-fluorophenyl)acetohydrazide is sparse in consolidated sources.

Antifungal Activity

The hydrazide scaffold is also a fertile ground for the development of novel antifungal agents.[1][10][11] Research has shown that both acyclic hydrazones and cyclized derivatives, such as those containing oxadiazole or thiadiazole rings, can exhibit potent activity against clinically relevant fungal pathogens.[4][10]

Structure-Activity Relationship Insights:

  • Heterocyclic Derivatives: Cyclization of the hydrazide moiety into five-membered heterocycles can lock the molecule into a more rigid conformation, which may be favorable for binding to fungal targets.

  • Inhibition of Fungal-Specific Pathways: Some acylhydrazone derivatives have been found to inhibit fungal sphingolipid synthesis, a pathway essential for the viability and virulence of pathogenic fungi like Cryptococcus neoformans and Candida albicans, but absent in mammals, making it a highly selective target.[12]

  • Key Substituents: For acylhydrazones, a 2-hydroxyl group on the terminal phenyl ring has been identified as essential for potent antifungal activity.[12] Halogen substitutions (Br, Cl) are also well-tolerated and can enhance potency.

Table 2: Comparative Antifungal Activity of Representative Hydrazide Analogs

Compound IDDerivative TypeTarget FungiActivity (EC50/MIC80 in µg/mL)Reference
2a HydrazoneS. sclerotiorum0.39[10]
2b HydrazoneB. cinerea0.19[10]
2c AcylhydrazoneC. neoformans≤1.0[12]
2d HydrazideA. solani1.85[10]
Voriconazole Standard DrugC. neoformans~0.25[12]
Anticancer Activity

The search for novel anticancer agents has led to the investigation of hydrazide-hydrazone derivatives, which have shown promising cytotoxicity against a range of human cancer cell lines.[13][14] Their mechanism often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.[14][15]

Structure-Activity Relationship Insights:

  • Targeting Procaspase-3: Certain 2-oxoindoline-based acetohydrazides have been designed as activators of procaspase-3, a key executioner enzyme in the apoptotic cascade.[14]

  • Substituent Effects on Cytotoxicity: The cytotoxic profile is highly dependent on the substituents. For example, in one study, analogs bearing a 2-hydroxybenzylidene or a 3-allyl-2-hydroxybenzylidene moiety showed cytotoxicity superior to the positive control, PAC-1.[14] Adding a fluorine atom to the core oxoindoline ring further enhanced this activity.

  • Cell Line Specificity: Analogs can exhibit differential activity against various cancer cell lines, such as colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer lines, highlighting the importance of broad-panel screening.[14][16]

Table 3: Comparative Anticancer Activity of Representative Hydrazide Analogs

Compound IDCancer Cell LineActivity (IC50/GI50 in µM)Reference
3a KB (oral carcinoma)< 5-Fluorouracil[13]
3b A549 (lung)4.47[17]
3c PC-3 (prostate)5.50[17]
3d SW-620 (colon)< 0.02[16]
PAC-1 Positive Control3-5x less potent than 3d[14]

Proposed Mechanisms of Action

The diverse biological activities of these analogs stem from their ability to interact with various biological targets. While the precise mechanism can vary with the specific analog structure, several general pathways have been proposed.

G cluster_bacteria Bacterial Cell cluster_fungus Fungal Cell cluster_cancer Cancer Cell compound Hydrazone Analog dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition sphingolipid_synth Sphingolipid Synthesis compound->sphingolipid_synth Inhibition procaspase Procaspase-3 compound->procaspase Activation replication DNA Replication dna_gyrase->replication dna_gyrase->replication Enables cell_division Cell Division / Virulence sphingolipid_synth->cell_division sphingolipid_synth->cell_division Required For apoptosis Apoptosis procaspase->apoptosis procaspase->apoptosis Initiates

Caption: Plausible mechanisms of action for hydrazide/hydrazone analogs across different cell types.

  • Antibacterial: Many hydrazone compounds function by inhibiting essential bacterial enzymes. A prominent target is DNA gyrase, which is critical for DNA replication.[18] Inhibition of this enzyme leads to a bactericidal effect.

  • Antifungal: A highly promising mechanism is the inhibition of glucosylceramide (GlcCer) synthesis, a key component of the fungal cell membrane that is essential for cell division and virulence in many pathogenic fungi.[12]

  • Anticancer: A key strategy in modern oncology is the induction of programmed cell death (apoptosis). Certain hydrazide analogs have been shown to act as small molecule activators of procaspase-3, triggering the apoptotic cascade specifically in cancer cells.[14]

Validated Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are paramount.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate bacterial colonies from a fresh agar plate and suspend in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[20][21]

Caption: Workflow for the Broth Microdilution method to determine Minimum Inhibitory Concentration (MIC).

Protocol 2: In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[16]

Sources

Validation

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Acetohydrazides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorination in Drug Discovery In the landscape of medicinal chemistry, the acetohydrazide scaffold is a well-establishe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Drug Discovery

In the landscape of medicinal chemistry, the acetohydrazide scaffold is a well-established pharmacophore, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] A common and highly effective strategy to optimize such molecules is the selective incorporation of fluorine atoms. This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated acetohydrazides, grounded in experimental evidence, to illuminate the profound impact of this unique halogen.

Fluorine's value in drug design stems from its distinctive properties: it is the most electronegative element, yet it is small in size (similar to a hydrogen atom), and it forms an exceptionally strong bond with carbon.[2][3] These characteristics allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, modulate lipophilicity for better cell membrane permeability, and alter the acidity of nearby functional groups.[2][4] This guide will dissect these effects through a head-to-head comparison of biological activities, supported by detailed experimental protocols for researchers aiming to validate these findings.

Comparative Biological Activities: A Data-Driven Analysis

The introduction of fluorine into the acetohydrazide structure can lead to significant, and often beneficial, changes in biological potency. While the outcomes are highly context-dependent, a clear trend of enhanced activity is frequently observed in fluorinated analogues.[5]

Antimicrobial Activity

The fight against microbial resistance necessitates the development of novel antimicrobial agents.[6] Fluorination has proven to be a valuable tool in this endeavor. Studies on substituted acetohydrazide derivatives consistently demonstrate that fluorinated compounds exhibit potent antibacterial and antifungal activities.

For instance, a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives showed moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] Similarly, hydrazones derived from 4-fluorobenzoic acid hydrazide have demonstrated significant antimicrobial potential, with some compounds showing activity comparable to the reference drug ceftriaxone against S. aureus.[7][8]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound TypeBase ScaffoldTarget OrganismNon-Fluorinated MIC (µg/mL)Fluorinated MIC (µg/mL)Fold ImprovementReference
HydrazoneBenzoic Acid HydrazideS. aureus>1006.25 - 12.5>8x[7][8]
PyrimidinoneDihydropyrimidinoneS. aureus (MRSA)>10006.25>160x[9]
Hydrazone1,2,4-TriazoleE. coli62.531.252x[10]

Note: Data is synthesized from multiple sources to illustrate the general trend. Direct head-to-head comparisons in a single study are ideal but not always available. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The enhanced antimicrobial effect is often attributed to the increased lipophilicity conferred by fluorine, which can facilitate passage through the bacterial cell wall. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the electronic properties of the entire molecule, potentially leading to stronger interactions with microbial enzyme targets.[10]

Anticancer Activity

Fluorination is a widely used strategy in the development of anticancer agents.[11] The well-known drug 5-fluorouracil is a classic example of the success of this approach. In the context of hydrazide derivatives, fluorinated compounds have shown promising cytotoxic effects against various cancer cell lines.

A study on fluorinated isatins and their hydrazone derivatives found that compounds with ortho-fluoro substitutions exhibited the highest activity against several tumor cell lines.[12][13] Their cytotoxic action was linked to the induction of apoptosis through the dissipation of the mitochondrial membrane and the production of reactive oxygen species in tumor cells.[13][14] Another series of p-fluorocinnamide derivatives showed potent antiproliferative activity against the HepG2 liver cancer cell line, with some compounds exceeding the potency of the reference drug staurosporine.[15]

Table 2: Comparative Anticancer Activity (IC₅₀, µM)

Compound TypeBase ScaffoldCancer Cell LineNon-Fluorinated IC₅₀ (µM)Fluorinated IC₅₀ (µM)Fold ImprovementReference
Isatin HydrazoneIsatinVarious>5015-25>2x[12][13]
CinnamideCinnamic AcidHepG2 (Liver)>504.23>11x[15]
TriazineTriazineEGFR (mutant)30.76.54.7x[5]

Note: IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

The improvement in anticancer activity can be due to several factors. Fluorine can block metabolic pathways that would otherwise deactivate the drug, leading to a longer half-life and greater exposure of the tumor cells to the active agent.[2] Additionally, the altered electronic properties can enhance binding to key oncogenic proteins, such as kinases or histone deacetylases (HDACs).[16]

Experimental Design and Protocols

To ensure the integrity and reproducibility of biological activity data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used to compare fluorinated and non-fluorinated acetohydrazides.

Overall Experimental Workflow

The evaluation of novel compounds follows a logical progression from synthesis to in-depth biological characterization.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of Fluorinated & Non-Fluorinated Acetohydrazides Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Antimicrobial Antimicrobial Assay (Broth Microdilution) Purification->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Purification->Anticancer MIC Determine MIC Values Antimicrobial->MIC IC50 Calculate IC50 Values Anticancer->IC50 SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR IC50->SAR

Caption: General workflow from compound synthesis to biological evaluation and analysis.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for antimicrobial potency.[17] It is a quantitative method that provides reliable and reproducible data.[18]

Causality and Rationale: The broth microdilution method is a gold standard for susceptibility testing.[19] It exposes a standardized bacterial inoculum to a range of compound concentrations in a liquid growth medium. The lowest concentration that prevents visible growth is the MIC. This method is preferred for its efficiency, scalability (using 96-well plates), and quantitative results.[20]

Step-by-Step Methodology:

  • Prepare Inoculum:

    • Aseptically pick several colonies of the test bacterium (e.g., S. aureus ATCC 25922) from an overnight agar plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

  • Prepare Compound Dilutions:

    • Dissolve the test compounds (both fluorinated and non-fluorinated) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve the desired concentration range (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL).

    • Crucial Controls:

      • Growth Control: Wells containing only MHB and the bacterial inoculum (no compound).

      • Sterility Control: Wells containing only MHB to check for contamination.[18]

      • Vehicle Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used, to ensure it has no effect on bacterial growth.

    • Cover the plate and incubate at 35-37°C for 16-20 hours under aerobic conditions.[17]

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[18] This can be aided by using a reading mirror or a plate reader.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, providing an IC₅₀ value that quantifies a compound's potency.[22]

Causality and Rationale: This assay relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product via mitochondrial reductase enzymes.[23][24] The amount of formazan produced is directly proportional to the number of living cells.[24] This provides a robust and quantifiable measure of how a compound affects cell proliferation and survival.

MTT_Workflow A 1. Seed Cells (e.g., HepG2) in 96-well plate B 2. Incubate (24h to allow attachment) A->B C 3. Treat with Compounds (Serial dilutions of F and non-F acetohydrazides) B->C D 4. Incubate (e.g., 48h or 72h) C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4h, formazan crystals form) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (at ~570 nm using a plate reader) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HepG2) during their exponential growth phase.

    • Perform a cell count and dilute the cell suspension to an optimal density (e.g., 5,000 to 10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated and non-fluorinated test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various compound concentrations.

    • Include "untreated control" wells (cells in fresh medium only) and "vehicle control" wells.[22]

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[25]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[23]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from this curve using non-linear regression analysis.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the acetohydrazide scaffold is a powerful and validated approach for enhancing biological activity. As demonstrated by comparative data across antimicrobial and anticancer assays, fluorination frequently leads to a significant increase in potency. This enhancement is driven by fluorine's unique ability to modulate key physicochemical properties, including metabolic stability, lipophilicity, and electronic character, which in turn improves pharmacokinetic and pharmacodynamic profiles.[26][27]

The provided experimental protocols for antimicrobial and cytotoxicity testing offer a robust framework for researchers to systematically evaluate and compare novel fluorinated and non-fluorinated compounds. By adhering to these standardized, self-validating methods, scientists can generate high-quality, reproducible data to guide their drug discovery efforts.

The future of this field will likely involve exploring more complex fluorination patterns, such as the use of trifluoromethyl (CF₃) or difluoromethyl (CHF₂) groups, and applying these principles to a wider range of biological targets. As our understanding of fluorine's influence on molecular interactions deepens, so too will our ability to rationally design the next generation of highly effective acetohydrazide-based therapeutics.

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Comparative

Unlocking the Potential: A Comparative Guide to the Antimicrobial Efficacy of Synthesized Hydrazone Derivatives

In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel chemical entities with potent antimicrobial properties. Among these, hydrazone derivatives have emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel chemical entities with potent antimicrobial properties. Among these, hydrazone derivatives have emerged as a particularly promising class of compounds.[1][2] Possessing a characteristic azomethine group (-NHN=CH-), these versatile molecules exhibit a broad spectrum of biological activities, including significant antibacterial and antifungal effects against a wide array of clinically relevant pathogens.[3][4][5] This guide offers an in-depth, objective comparison of the antimicrobial performance of various synthesized hydrazone derivatives, substantiated by experimental data and detailed methodologies. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research and development endeavors in this vital field.

The persistent rise of multidrug-resistant bacteria and fungi poses a formidable global health threat, demanding the urgent discovery and development of new antimicrobial agents.[1] Hydrazone derivatives present a valuable scaffold in medicinal chemistry, largely due to their straightforward synthesis and the adaptability of their chemical structures, which allows for modifications to enhance their antimicrobial efficacy.[1]

Core Principles of Antimicrobial Efficacy Validation

Before delving into comparative data, it is crucial to understand the foundational experimental workflows that underpin the validation of any new antimicrobial agent. The primary objective is to determine a compound's ability to inhibit microbial growth (bacteriostatic or fungistatic activity) and, ideally, to kill the microbes (bactericidal or fungicidal activity).

Qualitative Screening: The Agar Disk Diffusion Method

A fundamental starting point in assessing antimicrobial activity is the agar disk diffusion method. This technique provides a qualitative, preliminary screening of the potential efficacy of synthesized hydrazone derivatives.[4] The principle is straightforward: a paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a specific microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, a clear area of no microbial growth, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is indicative of the compound's antimicrobial potency.[4][6]

Quantitative Analysis: Determining Minimum Inhibitory and Bactericidal Concentrations

While the disk diffusion method is an excellent initial screening tool, a quantitative assessment is essential for comparative analysis. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).[7][8] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] The broth microdilution assay is a widely accepted and standardized method for determining MIC values.[7][9]

Beyond mere inhibition, it is often critical to ascertain the concentration at which a compound is microbicidal. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[7] The MBC is determined by sub-culturing from the wells of the MIC assay that show no visible growth onto fresh, antibiotic-free agar plates.[4]

Comparative Antimicrobial Activity of Hydrazone Derivatives

The antimicrobial efficacy of hydrazone derivatives is profoundly influenced by their structural features. The nature and position of substituents on the aromatic rings, the type of heterocyclic moiety incorporated, and the overall molecular geometry all play a pivotal role in their biological activity. This structure-activity relationship (SAR) is a key focus in the rational design of new and more potent hydrazone-based antimicrobials.[3][10]

Below are comparative tables summarizing reported antimicrobial activities of various hydrazone derivatives against common bacterial and fungal strains.

Table 1: Comparative Antibacterial Activity of Synthesized Hydrazone Derivatives (MIC in µg/mL)

Hydrazone DerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference Compound (e.g., Ciprofloxacin)
Derivative A (e.g., with electron-donating group)1.95[11]2.5[3]0.49[12]0.22[13]0.98[12]
Derivative B (e.g., with electron-withdrawing group)7.81[11]6.25[13]2.5[3]14.00[13]0.98[12]
Derivative C (e.g., heterocyclic moiety)<1[11]1.56[11]50[13]>2000.98[12]

Table 2: Comparative Antifungal Activity of Synthesized Hydrazone Derivatives (MIC in µg/mL)

Hydrazone DerivativeCandida albicansAspergillus nigerReference Compound (e.g., Fluconazole)
Derivative X 0.37[14]1.50[14]12.5
Derivative Y 1.50[14]3.00[14]12.5
Derivative Z >100>10012.5

Note: The data presented in these tables are illustrative and compiled from various literature sources for comparative purposes. Actual values will vary based on the specific molecular structure and experimental conditions.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, the following detailed protocols for key antimicrobial susceptibility tests are provided.

Protocol 1: Agar Disk Diffusion Assay
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.[4]

  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate and inoculate into a suitable broth. Incubate until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Plate Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.[4]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the synthesized hydrazone derivative onto the inoculated agar surface. Also, place a positive control disk (e.g., Gentamicin) and a negative control disk (solvent-loaded).[4]

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 25-30°C for 3-5 days for fungi.[3]

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[4]

Protocol 2: Broth Microdilution Assay for MIC Determination
  • Preparation of Compound Dilutions: Prepare a stock solution of the hydrazone derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.[9]

  • Inoculum Preparation: Dilute the standardized microbial suspension (0.5 McFarland) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[9]

  • MIC Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[7][9]

Visualizing the Workflow and Potential Mechanisms

To further clarify the experimental process and conceptualize the potential mode of action of hydrazone derivatives, the following diagrams are provided.

Antimicrobial_Susceptibility_Testing_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis q1 Prepare Microbial Inoculum (0.5 McFarland) q2 Inoculate Agar Plate q1->q2 q3 Apply Compound-Impregnated Disks q2->q3 q4 Incubate q3->q4 q5 Measure Zone of Inhibition q4->q5 qn1 Prepare Serial Dilutions of Compound in Broth qn2 Inoculate with Standardized Microbial Suspension qn1->qn2 qn3 Incubate qn2->qn3 qn4 Determine MIC (No Visible Growth) qn3->qn4 qn5 Subculture to Agar Plate qn4->qn5 qn6 Determine MBC/MFC (No Growth) qn5->qn6 start Synthesized Hydrazone Derivative start->q1 start->qn1

Caption: Experimental workflow for antimicrobial susceptibility testing.

Hydrazone_Mechanism_of_Action hydrazone Hydrazone Derivative membrane Bacterial Cell Membrane hydrazone->membrane Intercalation/Damage dna_gyrase DNA Gyrase hydrazone->dna_gyrase Inhibition protein_synthesis Protein Synthesis Machinery hydrazone->protein_synthesis Binding cell_wall Cell Wall Synthesis hydrazone->cell_wall Interference disruption Membrane Disruption membrane->disruption inhibition_dna Inhibition of DNA Replication dna_gyrase->inhibition_dna inhibition_protein Inhibition of Protein Synthesis protein_synthesis->inhibition_protein inhibition_cell_wall Inhibition of Cell Wall Synthesis cell_wall->inhibition_cell_wall cell_death Bacterial Cell Death disruption->cell_death inhibition_dna->cell_death inhibition_protein->cell_death inhibition_cell_wall->cell_death

Caption: Postulated mechanisms of antimicrobial action for hydrazone derivatives.

Beyond Efficacy: The Imperative of Cytotoxicity Assessment

A highly potent antimicrobial agent is of little therapeutic value if it exhibits significant toxicity to host cells. Therefore, a crucial aspect of the validation process is the assessment of cytotoxicity.[15] In vitro assays using mammalian cell lines are employed to determine the concentration of the compound that is toxic to these cells.[16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of cell viability.[9][15] A favorable therapeutic index, which is the ratio of the toxic dose to the therapeutic dose, is a key determinant for the further development of a novel antimicrobial compound.

Conclusion

Hydrazone derivatives represent a fertile ground for the discovery of new antimicrobial agents. Their synthetic accessibility and the tunability of their structures offer a powerful platform for developing compounds with enhanced efficacy against a broad spectrum of pathogens. This guide has provided a comprehensive framework for the validation of the antimicrobial efficacy of synthesized hydrazone derivatives, from initial screening to quantitative analysis and the critical assessment of cytotoxicity. By adhering to these rigorous experimental protocols and leveraging comparative data, the scientific community can continue to unlock the full therapeutic potential of this promising class of molecules in the ongoing fight against infectious diseases.

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Validation

A Researcher's Guide to the Comparative Cytotoxicity of Acetohydrazide Compounds in Cancer Cell Lines

The quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the hydrazide-hydrazone moiety (–(C=...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the hydrazide-hydrazone moiety (–(C=O)NHN=CH) has emerged as a particularly promising pharmacophore.[1][2] Its synthetic accessibility and ability to interact with various biological targets have made it a focal point in the design of new therapeutic candidates.[3] This guide provides a comparative analysis of the cytotoxic effects of various acetohydrazide derivatives, offering researchers a synthesis of recent findings, a validated experimental protocol for cytotoxicity screening, and insights into their potential mechanisms of action.

The Acetohydrazide Scaffold: A Privileged Structure in Anticancer Research

Hydrazide-hydrazone derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anticonvulsant, and, most notably, anticancer properties.[4][5] Their anticancer effects are often attributed to their ability to form stable chelate complexes with metal ions and to engage in hydrogen bonding, which can interfere with crucial cellular functions in cancer cells.[3][6] The core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on acetohydrazide derivatives, a subclass that has shown significant cytotoxic potential across various cancer cell lines.

Comparative Cytotoxicity Analysis: A Data-Driven Overview

The true measure of a potential anticancer compound lies in its ability to selectively inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this effect. Below is a compilation of IC50 values for several acetohydrazide and related hydrazone derivatives against common cancer cell lines, providing a snapshot of their relative potencies.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Series 4n 2-Oxoindoline-based acetohydrazideNCI-H23 (Lung)6.3 ± 0.5[7][8]
PC-3 (Prostate)8.9 ± 0.7[7][8]
SW620 (Colon)14.2 ± 1.2[7][8]
Series 4o 2-Oxoindoline-based acetohydrazideNCI-H23 (Lung)>50[7][8]
PC-3 (Prostate)8.7 ± 0.6[7][8]
SW620 (Colon)>50[7][8]
Compound 2m Tetracaine Hydrazide-HydrazoneColo-205 (Colon)20.5[9]
Compound 2s Tetracaine Hydrazide-HydrazoneHepG2 (Liver)20.8[9]
Compound 3i Ethyl Paraben Hydrazide-HydrazoneHepG2 (Liver)42.4[10]
Compound 3j Ethyl Paraben Hydrazide-HydrazoneHepG2 (Liver)37.4[10]
Doxorubicin Standard ChemotherapyMCF-7 (Breast)2.5[11]
(Positive Control)A549 (Lung)> 20[11]
HepG2 (Liver)12.2[11]

Analysis of Structure-Activity Relationships (SAR):

From the data, several insights emerge. The 2-oxoindoline-based acetohydrazides, particularly compound 4n , exhibit potent activity against lung and prostate cancer cell lines.[7][8] The substitutions on the aryl ring of the hydrazone moiety play a critical role in determining cytotoxicity. For instance, the difference in activity between compounds 4n and 4o highlights the sensitivity of the scaffold to structural modifications.[7][8] Furthermore, studies on tetracaine and ethyl paraben-derived hydrazones reveal that even complex modifications can yield compounds with significant activity against colon and liver cancer cells.[9][10] It is noteworthy that while some compounds show broad activity, others exhibit a degree of selectivity toward certain cancer types. For example, some hydrazide-hydrazone compounds have been found to be more effective against neuroblastoma cell lines compared to breast cancer cell lines.[1]

Unraveling the Mechanism of Action: How Do They Work?

The cytotoxic effects of acetohydrazide derivatives are believed to stem from multiple mechanisms. A predominant theory is the induction of apoptosis, or programmed cell death. Many hydrazone derivatives have been shown to arrest the cell cycle at various phases, such as G2/M or S phase, preventing cancer cells from proliferating.[12][13]

Some compounds trigger apoptosis by increasing the expression of pro-apoptotic proteins like Bax and Caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[9][13] This disrupts the mitochondrial membrane potential and activates the caspase cascade, leading to cell death. Additionally, some hydrazones act as inhibitors of crucial enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR, HER2) or tubulin polymerization, a key process in cell division.[6][12]

apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase Acetohydrazide Acetohydrazide Compound Bax Bax Activation Acetohydrazide->Bax Bcl2 Bcl-2 Inhibition Acetohydrazide->Bcl2 Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig 1. Simplified intrinsic apoptosis pathway potentially activated by acetohydrazide compounds.
Experimental Corner: A Validated Protocol for Cytotoxicity Screening

To ensure reproducible and reliable data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[14] It measures the metabolic activity of cells, which is an indicator of their viability.[15]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[15]

  • Cell Seeding:

    • Rationale: To ensure logarithmic growth and uniform cell distribution for consistent results.

    • Procedure: Harvest cancer cells and perform a viable cell count (e.g., using Trypan Blue). Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Rationale: To expose cells to a range of compound concentrations to determine the dose-dependent effect.

    • Procedure: Prepare a series of dilutions of the acetohydrazide compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Incubation:

    • Rationale: To allow viable cells to metabolize the MTT reagent.

    • Procedure: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15] Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

    • Scientist's Note: Protect the plate from light during this incubation, as MTT is light-sensitive.

  • Formazan Solubilization:

    • Rationale: To dissolve the water-insoluble formazan crystals for absorbance measurement.

    • Procedure: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.[15] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement:

    • Rationale: To quantify the amount of formazan produced, which correlates with cell viability.

    • Procedure: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis:

    • Rationale: To calculate the percentage of cell viability and determine the IC50 value.

    • Procedure: Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

mtt_workflow start Start seed_cells 1. Seed Cells (96-well plate) start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds 2. Add Test Compounds & Controls incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_mtt 3. Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize 4. Solubilize Formazan (Add DMSO) incubate3->solubilize read_plate 5. Read Absorbance (570 nm) solubilize->read_plate analyze 6. Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Fig 2. Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions

The acetohydrazide scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative data presented here underscore the potential of these compounds, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity. Moreover, in-depth mechanistic studies are crucial to fully elucidate their modes of action, which will aid in the rational design of the next generation of hydrazide-based cancer therapeutics. The combination of robust synthetic chemistry and rigorous biological evaluation, as outlined in this guide, will be instrumental in advancing these promising compounds from the laboratory to the clinic.

References

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  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. National Institutes of Health (NIH). Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Catalysis in Acetohydrazide Synthesis: A Comparative Analysis

Introduction: The Enduring Importance of Acetohydrazide Acetohydrazide (CH₃CONHNH₂) is a crucial building block in synthetic and pharmaceutical chemistry. As a key organic intermediate, it is foundational for the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Acetohydrazide

Acetohydrazide (CH₃CONHNH₂) is a crucial building block in synthetic and pharmaceutical chemistry. As a key organic intermediate, it is foundational for the synthesis of various nitrogen-containing heterocycles and acyl azides, which are prevalent in medicinal compounds.[1][2] Notably, its derivatives have demonstrated significant anti-tuberculosis activity.[2] The efficacy, cost, and environmental impact of acetohydrazide production are therefore critical considerations for researchers and chemical industry professionals.

Traditionally, the synthesis of acetohydrazide involved a cumbersome two-step process: the esterification of acetic acid with ethanol using concentrated sulfuric acid, followed by the hydrazinolysis of the resulting ethyl acetate.[3][4] This method is fraught with challenges, including the use of a highly corrosive catalyst, significant generation of acidic wastewater, and modest overall yields of 80-90%.[3][4]

This guide provides an in-depth comparison of modern catalytic systems designed to overcome these limitations. We will explore the efficacy of various catalysts, from heterogeneous metal oxides and zeolites to catalyst-free, energy-assisted green chemistry approaches. This analysis is grounded in experimental data to provide a clear, objective comparison for researchers aiming to optimize their synthetic routes.

Catalytic Pathways: A Comparative Overview

The direct, single-step reaction between acetic acid and hydrazine hydrate represents the most atom-economical route to acetohydrazide. The primary challenge is activating the carboxylic acid for nucleophilic attack by hydrazine. Modern catalytic strategies address this challenge in distinct ways.

Heterogeneous Catalysis: The Power of Reusable Solids

Heterogeneous catalysts offer significant advantages in industrial applications, primarily their ease of separation from the reaction mixture and potential for recyclability, which reduces cost and waste.

A composite catalyst of copper(II) oxide and chromium(III) oxide has proven effective for the direct synthesis of acetohydrazide from acetic acid and hydrazine hydrate.[5] This system, reminiscent of Adkins-type catalysts, leverages the Lewis acidic properties of the metal centers.

  • Performance: This method achieves high yields, reportedly exceeding 90%, with reaction times of 4 to 6 hours under reflux conditions.[5] The catalyst is robust and can be recovered by simple filtration and reused without significant loss of activity.[5]

  • Causality of Experimental Choices: The use of a composite oxide provides a synergistic effect. The copper and chromium sites can coordinate to the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon. The oxide surface can also mediate proton transfer, facilitating the departure of the water molecule byproduct. Keeping hydrazine hydrate in excess and continuously removing the water generated drives the reaction equilibrium toward the product, maximizing the yield.[5]

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, acting as highly effective solid acid catalysts.[6] Hβ zeolite, a medium-pore zeolite, has been successfully applied to the direct synthesis of acetohydrazide.

  • Performance: Similar to the CuO/Cr₂O₃ system, Hβ zeolite catalysis provides excellent yields of over 90% in a 4-6 hour reflux period.[4] Its key advantages are high thermal stability, non-corrosive nature, and straightforward recovery and reuse.[4]

  • Causality of Experimental Choices: The catalytic activity of Hβ zeolite stems from its Brønsted acid sites located within the zeolite framework. These sites protonate the carbonyl oxygen of acetic acid, significantly enhancing its reactivity towards the nucleophilic hydrazine. The defined pore structure can also impart shape selectivity, potentially minimizing side reactions.

Catalyst-Free and Alternative Energy Approaches

Moving towards greener and more efficient synthesis, methods that minimize or eliminate catalysts and traditional solvents are highly desirable.

The reaction of ethyl acetate with hydrazine hydrate, known as hydrazinolysis, can proceed without a catalyst, typically by refluxing in an alcohol solvent like ethanol.[7][8] While functional, this method is often slower and may not reach the high yields of catalyzed direct-synthesis routes. The reaction relies on the inherent nucleophilicity of hydrazine attacking the ester carbonyl.

Microwave irradiation has emerged as a powerful tool in green chemistry, dramatically accelerating reaction rates.[2][9] For hydrazide synthesis, it enables a solvent-free, direct reaction between the carboxylic acid and hydrazine hydrate.

  • Performance: This method offers a remarkable reduction in reaction time, often from several hours to just a few minutes (3-10 minutes). Yields are high, ranging from 65% to over 85%.[3]

  • Causality of Experimental Choices: Microwave energy efficiently and rapidly heats the polar reactants (acetic acid, hydrazine hydrate) through dielectric heating.[2] This rapid temperature increase significantly accelerates the reaction rate, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating. The solvent-free condition further enhances the green credentials of this approach.

Mechanistic Insights: How the Catalysts Work

Understanding the underlying mechanism of catalysis is paramount for reaction optimization and troubleshooting.

Acid Catalysis (e.g., Hβ Zeolite)

In acid-catalyzed synthesis, the catalyst (H⁺) protonates the carbonyl oxygen of acetic acid. This protonation makes the carbonyl carbon significantly more electrophilic and therefore more susceptible to nucleophilic attack by the lone pair of electrons on the terminal nitrogen of hydrazine. This is the rate-determining step. Subsequent proton transfers and elimination of a water molecule yield the acetohydrazide product.

Acid_Catalysis cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products AceticAcid Acetic Acid (CH₃COOH) Protonation 1. Protonation of Carbonyl Oxygen AceticAcid->Protonation Hydrazine Hydrazine (H₂NNH₂) Attack 2. Nucleophilic Attack by Hydrazine Hydrazine->Attack Catalyst_H Catalyst (H⁺) Catalyst_H->Protonation Protonation->Attack Activated Carbonyl Deprotonation 3. Proton Transfer & Water Elimination Attack->Deprotonation Acetohydrazide Acetohydrazide Deprotonation->Acetohydrazide Water Water (H₂O) Deprotonation->Water Catalyst_Regen Catalyst (H⁺) Regenerated Deprotonation->Catalyst_Regen

Acid-Catalyzed Synthesis Workflow.
Lewis Acid Catalysis (e.g., CuO/Cr₂O₃)

While the detailed mechanism on the mixed oxide surface is complex, it is proposed to function primarily through Lewis acidity. The metal center (e.g., Cu²⁺) coordinates with the carbonyl oxygen. This coordination polarizes the C=O bond, withdrawing electron density and rendering the carbonyl carbon more electrophilic, analogous to protonation in Brønsted acid catalysis. Hydrazine then attacks this activated carbonyl, leading to the product after displacement of the catalyst and elimination of water.

Base Catalysis (e.g., Pyridine in Ester Hydrazinolysis)

While less common for the direct acid-hydrazine reaction, base catalysis is relevant for the synthesis from esters. A base (B:) deprotonates the hydrazine, increasing its nucleophilicity. The resulting hydrazide anion (H₂NNH⁻) is a much stronger nucleophile and more readily attacks the less reactive ester carbonyl. A proton source then quenches the tetrahedral intermediate to yield the final product.

Base_Catalysis cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Ester Ethyl Acetate (CH₃COOEt) Attack 2. Nucleophilic Attack on Ester Carbonyl Ester->Attack Hydrazine Hydrazine (H₂NNH₂) Deprotonation 1. Deprotonation of Hydrazine Hydrazine->Deprotonation Catalyst_B Base (B:) Catalyst_B->Deprotonation Deprotonation->Attack Activated Nucleophile Elimination 3. Elimination of Alkoxide Attack->Elimination Acetohydrazide Acetohydrazide Elimination->Acetohydrazide Ethanol Ethanol (EtOH) Elimination->Ethanol Catalyst_Regen Base (B:) Regenerated Elimination->Catalyst_Regen

Base-Catalyzed Synthesis Workflow (from ester).

Quantitative Performance Comparison

To facilitate an objective assessment, the following table summarizes the performance of the discussed synthetic methods based on available data.

MethodCatalystStarting MaterialsTypical ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Heterogeneous CuO/Cr₂O₃Acetic Acid, Hydrazine HydrateReflux, Water Removal4 - 6 hours> 90%High yield, Reusable catalyst, DirectLong reaction time, High temperature
Heterogeneous Hβ ZeoliteAcetic Acid, Hydrazine HydrateReflux, Water Removal4 - 6 hours> 90%High yield, Reusable & non-corrosive catalystLong reaction time, High temperature
Alternative Energy NoneAcetic Acid, Hydrazine HydrateMicrowave (Solvent-free)3 - 10 minutes65 - 87%Extremely fast, Green (solvent-free)Requires specialized equipment
Conventional NoneEthyl Acetate, Hydrazine HydrateReflux in EthanolSeveral hoursVariableSimple setup, No catalyst costSlower, Lower yield, Requires ester precursor

Experimental Protocols

The following protocols are provided as representative examples for researchers. Standard laboratory safety procedures should always be followed.

Protocol 1: Direct Synthesis using Hβ Zeolite Catalyst
  • Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (or similar apparatus for water removal).

  • Charging Reactants: Under a nitrogen atmosphere, charge the flask with acetic acid (1.0 eq), Hβ zeolite catalyst (10-20% of the mass of acetic acid), and hydrazine hydrate (1.2-1.5 eq).[4]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the trap.

  • Monitoring: Continue reflux for 4-6 hours, or until no more water is collected.[4] The reaction can be monitored by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture. While still hot, filter the mixture to recover the Hβ zeolite catalyst. The catalyst can be washed with pure water and dried for reuse.[4]

  • Purification: The filtrate is cooled to induce crystallization. The resulting solid is collected by vacuum filtration, washed with cold pure water, and dried under vacuum to yield the final acetohydrazide product.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis
  • Setup: Place a mixture of acetic acid (1.0 eq) and hydrazine hydrate (1.2 eq) into a microwave-safe reaction vessel equipped with a magnetic stirrer.

  • Irradiation: Place the vessel in a scientific microwave reactor. Irradiate the mixture for 3-10 minutes at a suitable power level (e.g., 140-700 W) to maintain a steady reflux or a target temperature.

  • Monitoring: The reaction is typically run for a pre-determined optimal time.

  • Workup: After irradiation, cool the vessel to room temperature.

  • Purification: Quench the reaction by adding ice chips to the mixture to induce precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry to yield pure acetohydrazide.

Conclusion and Future Outlook

The synthesis of acetohydrazide has evolved significantly from traditional methods. For large-scale production where catalyst reusability and high, consistent yields are paramount, heterogeneous catalytic systems like CuO/Cr₂O₃ and Hβ Zeolite offer robust and efficient solutions.[4][5] They provide a direct, one-step route from acetic acid, eliminating the problematic esterification step.

For laboratory-scale synthesis, rapid production, and process development, microwave-assisted synthesis is unparalleled in its speed and efficiency. Its solvent-free nature aligns perfectly with the principles of green chemistry, making it an environmentally benign and attractive option.

The choice of catalyst ultimately depends on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and environmental policies. Future research should focus on developing novel, even more active, and sustainable heterogeneous catalysts that can operate under milder conditions, further reducing the energy consumption and environmental footprint of acetohydrazide production.

References

  • (2025). Rapid solvent-free microwave assisted synthesis of some N'-benzylidene salicylic acid hydrazides. ResearchGate. [Link]

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Validation

The Architectonics of Crystal Engineering: A Comparative Guide to Substituent Effects on Benzohydrazide Supramolecular Structures

In the intricate world of drug development and materials science, the precise control of molecular assembly is paramount. The supramolecular structure of a compound dictates its physical and chemical properties, includin...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development and materials science, the precise control of molecular assembly is paramount. The supramolecular structure of a compound dictates its physical and chemical properties, including solubility, stability, and bioavailability. Benzohydrazides, a class of organic compounds with a wide range of biological activities, are exemplary building blocks in crystal engineering due to their robust hydrogen bonding capabilities.[1][2] This guide provides an in-depth analysis of how substituents on the benzohydrazide scaffold direct their self-assembly into diverse and predictable supramolecular architectures. By understanding these substituent effects, researchers can rationally design crystalline materials with tailored properties.

The Benzohydrazide Core: A Hydrogen-Bonding Powerhouse

The fundamental supramolecular chemistry of benzohydrazides is dominated by the interplay of the hydrazide functional group (-CONHNH2), which contains both hydrogen bond donors (N-H) and acceptors (C=O). This duality allows for the formation of strong and directional N-H···O and N-H···N hydrogen bonds, which are the primary driving forces for self-assembly. These interactions typically lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks.[3][4]

The specific arrangement of these hydrogen bonds, known as synthons, is a critical determinant of the final crystal structure. The conformation of the benzohydrazide molecule itself, particularly the dihedral angle between the benzoyl and aryl rings, also plays a significant role in the overall packing.[4][5]

Modulating Supramolecular Architecture: The Role of Substituents

The true power of benzohydrazide-based crystal engineering lies in the ability to tune the supramolecular structure by introducing substituents onto the aromatic rings. These substituents can exert their influence through a combination of steric and electronic effects, as well as by participating directly in non-covalent interactions.

Electron-Withdrawing vs. Electron-Donating Groups

The electronic nature of a substituent can significantly alter the hydrogen-bonding propensity of the hydrazide moiety.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and halogen (-Cl, -Br) groups, increase the acidity of the N-H protons, making them stronger hydrogen bond donors. This can lead to shorter and more robust hydrogen bonds. For example, in 2-nitrobenzohydrazide, a three-dimensional framework is formed through a combination of N-H···N and N-H···O hydrogen bonds.[3] The trifluoromethyl group, a strong EWG, has been shown to enhance conjugation within the molecule, leading to a more planar geometry and promoting π-π stacking interactions in addition to hydrogen bonding.[5][6]

  • Electron-donating groups (EDGs) , such as amino (-NH2) and methoxy (-OCH3) groups, can have the opposite effect, potentially weakening the N-H donor strength. However, these groups can also act as hydrogen bond acceptors themselves, introducing new possibilities for supramolecular assembly. In 4-amino-2-chlorobenzohydrazide monohydrate, the amino group participates in N-H···N and O-H···N hydrogen bonds, contributing to a complex three-dimensional framework.[3]

The position of the substituent is as crucial as its electronic nature. Isomeric compounds can exhibit dramatically different packing arrangements. For instance, 2,6-dichlorobenzohydrazide forms simple one-dimensional chains via a single N-H···O hydrogen bond, while its isomer, 2,4-dichlorobenzohydrazide, assembles into complex two-dimensional sheets through a combination of N-H···N and N-H···O interactions.[3]

The Influence of Halogen Bonding and Other Weak Interactions

Beyond classical hydrogen bonding, other non-covalent interactions play a vital role in the stabilization and fine-tuning of benzohydrazide supramolecular structures.[7][8][9]

  • Halogen Bonding: Halogen atoms, particularly iodine and bromine, can act as electrophilic regions (σ-holes) and participate in attractive interactions with Lewis bases, such as the carbonyl oxygen of the hydrazide. These interactions can provide additional directionality and stability to the crystal packing.

  • π-π Stacking: The aromatic rings of benzohydrazides can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The presence of substituents can influence the geometry and strength of these interactions. For example, the introduction of a trifluoromethyl group can lead to an almost parallel orientation of the aromatic rings, facilitating closer π-π stacking.[5][6]

  • C-H···O and C-H···π Interactions: While weaker than conventional hydrogen bonds, these interactions are ubiquitous in organic crystals and contribute significantly to the overall cohesive energy of the crystal lattice.[7]

Comparative Analysis of Substituted Benzohydrazides

To illustrate the profound impact of substituents, the following table summarizes key crystallographic and hydrogen bonding parameters for a selection of benzohydrazide derivatives.

CompoundSubstituentsHydrogen Bonding MotifSupramolecular DimensionReference
2,6-Dichlorobenzohydrazide2,6-dichloroN-H···O1D Chain[3]
2,4-Dichlorobenzohydrazide2,4-dichloroN-H···N, N-H···O2D Sheet[3]
2-Nitrobenzohydrazide2-nitroN-H···N, N-H···O3D Framework[3]
4-Amino-2-chlorobenzohydrazide4-amino, 2-chloroO-H···O, O-H···N, N-H···N, N-H···O3D Framework[3]
N′-(4-Methyl-2-nitrophenyl)benzohydrazide4-methyl, 2-nitroBifurcated intra- and intermolecular hydrogen bonds, π-π stacking1D Columnar[6]
N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide2-nitro, 4-trifluoromethylBifurcated intra- and intermolecular hydrogen bonds, π-π stacking, F···F contacts1D Columnar[6]

Experimental Protocols

The elucidation of benzohydrazide supramolecular structures relies on a combination of synthesis, crystallization, and characterization techniques.

Synthesis of Substituted Benzohydrazides

A general and robust method for the synthesis of substituted benzohydrazides involves the condensation of a substituted benzoic acid or its ester derivative with hydrazine hydrate.[1][10]

Step-by-Step Protocol:

  • Esterification (if starting from a carboxylic acid): Reflux the substituted benzoic acid in an excess of an alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., concentrated H2SO4) for several hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Hydrazinolysis: Add hydrazine hydrate to a solution of the substituted benzoate ester in an appropriate solvent (e.g., ethanol). Reflux the mixture for several hours.

  • Isolation and Purification: Upon cooling, the benzohydrazide derivative often crystallizes out of the solution. The product can be collected by filtration and purified by recrystallization from a suitable solvent or solvent mixture.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Workflow:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Benzohydrazide crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Supramolecular Structure

Caption: Experimental workflow for supramolecular structure determination.

Visualizing Supramolecular Motifs

The following diagrams illustrate common hydrogen bonding patterns observed in substituted benzohydrazides.

hydrogen_bonding_motifs cluster_chain 1D Chain Motif cluster_sheet 2D Sheet Motif mol1 R-CO-NH-NH2 mol2 R-CO-NH-NH2 mol1->mol2 N-H···O mol3 R-CO-NH-NH2 mol2->mol3 N-H···O molA1 R-CO-NH-NH2 molA2 R-CO-NH-NH2 molA1->molA2 N-H···O molB1 R-CO-NH-NH2 molA1->molB1 N-H···N molB2 R-CO-NH-NH2 molA2->molB2 N-H···N molB1->molB2 N-H···O

Caption: Common hydrogen bonding motifs in benzohydrazides.

Conclusion

The supramolecular structures of benzohydrazides are highly tunable through the judicious selection of substituents on the aromatic rings. These substituents modulate the primary hydrogen bonding interactions and introduce a range of weaker, yet significant, non-covalent forces that collectively dictate the final crystal packing. A thorough understanding of these substituent effects, gained through systematic crystallographic studies, empowers researchers to engage in rational crystal engineering. This, in turn, opens avenues for the design of novel pharmaceutical cocrystals, functional materials, and other solid-state forms with optimized physicochemical properties.

References

  • Wardell, S. M. S. V., Vasconcelos, T. R. A., de Souza, M. V. N., Wardell, J. L., Low, J. N., & Glidewell, C. (2006). Four substituted benzohydrazides: hydrogen-bonded structures in one, two and three dimensions. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 10), o618–o624. [Link]

  • Fun, H.-K., L. S., C., & M. I., M. A. (2022). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. Symmetry, 14(10), 2001. [Link]

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  • Wardell, S. M. S. V., Vasconcelos, T. R. A., de Souza, M. V. N., Wardell, J. L., Low, J. N., & Glidewell, C. (2006). Four substituted benzohydrazides: hydrogen-bonded structures in one, two and three dimensions. Acta Crystallographica Section C: Crystal Structure Communications, 62(10), o618-o624. [Link]

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Comparative

A Senior Application Scientist's Guide to In Vitro Urease Inhibition Studies of Hydrazide–Hydrazone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Urease and its Inhibition Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that plays a critical role in t...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Urease and its Inhibition

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that plays a critical role in the nitrogen cycle by catalyzing the hydrolysis of urea into ammonia and carbon dioxide.[1] This reaction, while essential in some contexts, is a significant virulence factor for several pathogens and a major concern in agriculture. In medicine, urease produced by bacteria like Helicobacter pylori neutralizes gastric acid, enabling the bacteria to colonize the stomach lining, which can lead to gastritis, peptic ulcers, and even gastric cancer.[2][3] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil ureases leads to significant nitrogen loss through ammonia volatilization, reducing crop yields and causing environmental pollution.[4]

The inhibition of urease is, therefore, a crucial therapeutic and agricultural strategy. Hydrazide–hydrazone derivatives have emerged as a highly promising class of compounds for this purpose.[5][6] Their structural versatility and ability to chelate the nickel ions in the urease active site make them potent inhibitors, often surpassing the efficacy of standard inhibitors like thiourea. This guide provides an in-depth comparison of these derivatives, grounded in established experimental protocols and structure-activity relationship (SAR) insights.

The Urease Catalytic Mechanism and Principles of Inhibition

Urease's active site contains two nickel (Ni²⁺) ions bridged by a carbamylated lysine residue.[1] These ions are crucial for binding the urea substrate and activating a water molecule for hydrolysis. The overall reaction proceeds as follows:

(NH₂)₂CO + H₂O → 2NH₃ + CO₂

Inhibitors can disrupt this process through several mechanisms.[7] They can be active-site directed, competing with urea for binding to the nickel ions, or they can be mechanism-based, interfering with the catalytic steps.[7] Hydrazide-hydrazones typically act as competitive inhibitors, where the nitrogen and oxygen atoms in their characteristic -C(=O)NHN=CH- scaffold chelate the nickel ions, blocking the active site from accessing its natural substrate, urea.[7]

Core Experimental Protocol: The In Vitro Urease Inhibition Assay

To objectively compare the potency of different hydrazide–hydrazone derivatives, a standardized, self-validating protocol is essential. The most common method is the Berthelot (phenol-hypochlorite) assay, which measures the amount of ammonia produced by the urease reaction.[2]

Causality Behind Experimental Choices
  • Enzyme Source: Jack bean urease is the standard due to its commercial availability, high activity, and structural similarity to bacterial ureases.

  • Buffer System: A phosphate buffer at a pH around 7.0 is used to maintain the enzyme's structural integrity and optimal activity.

  • Controls: The inclusion of a positive control (100% enzyme activity), a negative control (blank), and a standard inhibitor (e.g., thiourea) is critical. These controls validate the assay's performance and provide a benchmark against which test compounds can be compared.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Urease Solution: Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration in the well is typically 25 µL of a 1 U/mL solution.
  • Urea Solution: Prepare a stock solution of urea in phosphate buffer.
  • Test Compounds: Dissolve hydrazide-hydrazone derivatives and the standard inhibitor (thiourea) in a suitable solvent like DMSO to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
  • Berthelot Reagents:
  • Reagent A: An aqueous solution of phenol and sodium nitroprusside.
  • Reagent B: An aqueous solution of sodium hypochlorite and sodium hydroxide.

2. Assay Setup (96-well Plate Format):

  • Test Wells: Add 25 µL of urease solution and 5 µL of the test compound dilution.
  • Positive Control Wells: Add 25 µL of urease solution and 5 µL of the solvent (DMSO).
  • Negative Control (Blank) Wells: Add 25 µL of phosphate buffer (instead of urease) and 5 µL of the highest concentration of the test compound. This accounts for any intrinsic absorbance of the compound.

3. Pre-incubation:

  • Incubate the plate at 37°C for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced.

4. Initiation of Reaction:

  • Add 55 µL of urea solution to all wells.
  • Incubate at 37°C for 30 minutes.

5. Colorimetric Reaction:

  • Add 45 µL of Reagent A followed by 70 µL of Reagent B to each well. The reagents react with the ammonia produced during the enzymatic reaction to form a blue-green indophenol complex.
  • Incubate at room temperature for 20 minutes for color development.

6. Data Acquisition and Analysis:

  • Measure the absorbance at approximately 625 nm using a microplate reader.
  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Positive Control)] x 100
  • Determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram

Urease_Inhibition_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Detection cluster_analysis Phase 3: Analysis prep_reagents Prepare Reagents (Urease, Urea, Buffer, Test Compounds) plate_setup Set up 96-well Plate (Test, Positive, Blank) prep_reagents->plate_setup pre_incubate Pre-incubate Plate (15 min @ 37°C) Allows Inhibitor Binding plate_setup->pre_incubate add_urea Add Urea Substrate Initiates Reaction pre_incubate->add_urea incubate Incubate (30 min @ 37°C) Allows Urea Hydrolysis add_urea->incubate add_berthelot Add Berthelot Reagents (Phenol & Hypochlorite) incubate->add_berthelot color_dev Incubate for Color Dev. (20 min @ RT) add_berthelot->color_dev read_abs Measure Absorbance (~625 nm) color_dev->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: General workflow for the in vitro urease inhibition assay using the Berthelot method.

Comparative Performance of Hydrazide–Hydrazone Derivatives

The true measure of a potential drug candidate is its performance relative to existing standards. The following table summarizes the inhibitory activity (IC₅₀ values) of selected hydrazide–hydrazone derivatives from recent studies, compared against the standard inhibitor, thiourea.

Compound Class/DerivativeKey Structural FeaturesIC₅₀ (µM) [±SD]Standard: Thiourea IC₅₀ (µM) [±SD]Reference
Benzimidazole-based Hydrazone-Schiff Base (Compound 7) Benzimidazole core, nitro group at para position on phenyl ring7.20 ± 0.5922.12 ± 1.20[8][9]
Benzimidazole-based Hydrazone-Schiff Base (Compound 11) Benzimidazole core, hydroxyl group at ortho position on phenyl ring10.31 ± 0.6622.12 ± 1.20[8][9]
Imidazopyridine-based Oxazole (Compound 4i) Imidazopyridine core, hydroxyl group at ortho position on phenyl ring5.68 ± 1.6621.37 ± 1.76[10]
Imidazopyridine-based Oxazole (Compound 4o) Imidazopyridine core, trifluoromethyl group at meta position7.11 ± 1.2421.37 ± 1.76[10]
Imidazopyridine-based Oxazole (Compound 4g) Imidazopyridine core, nitro group at meta position on phenyl ring9.41 ± 1.1921.37 ± 1.76[10]

Data presented are for illustrative purposes and sourced from the cited literature. Values may vary slightly based on specific assay conditions.

As the data clearly indicates, many recently synthesized hydrazide–hydrazone derivatives exhibit significantly lower IC₅₀ values than thiourea, demonstrating their superior inhibitory potency.[8][9][10] Compounds with IC₅₀ values in the single-digit micromolar range are considered excellent candidates for further development.

Structure-Activity Relationship (SAR) Insights

Analyzing the relationship between the chemical structure of these derivatives and their inhibitory activity provides crucial insights for designing even more potent molecules.[11][12]

  • Role of the Hydrazone Linkage (-C=N-NH-C=O-): This core scaffold is the primary pharmacophore. The arrangement of its electronegative oxygen and nitrogen atoms is ideal for chelating the two nickel ions in the urease active site, effectively blocking substrate binding.

  • Impact of Substituents on Aromatic Rings:

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and trifluoromethyl (-CF₃) often enhance inhibitory activity.[10] This is likely because they increase the acidity of the N-H proton in the hydrazone linkage, improving its coordination with the nickel ions.

    • Electron-Donating Groups (EDGs) & Positional Effects: The position of substituents is critical. For instance, a hydroxyl (-OH) group at the ortho position of a phenyl ring can form an additional hydrogen bond with active site residues, significantly increasing potency compared to the same group at the meta or para position.[9][10]

  • Influence of the Heterocyclic Core: The nature of the core heterocyclic ring system (e.g., benzimidazole, imidazopyridine) also modulates activity. These rings can engage in π-π stacking or other interactions with aromatic amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.[9]

Conceptual SAR Diagram

Sources

Validation

A Senior Application Scientist's Guide to the Molecular Modeling of N-acetylated Hydrazides

Welcome, colleagues. In the landscape of modern drug discovery and medicinal chemistry, N-acetylated hydrazides and their parent N-acyl hydrazones represent a scaffold of profound importance. Their synthetic accessibilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, colleagues. In the landscape of modern drug discovery and medicinal chemistry, N-acetylated hydrazides and their parent N-acyl hydrazones represent a scaffold of profound importance. Their synthetic accessibility and diverse pharmacological activities—ranging from anticancer to antimicrobial and enzyme inhibition—make them a focal point of intensive research.[1][2][3] The key to unlocking their full potential lies not just in their synthesis, but in a deep, atom-level understanding of their behavior. This is where molecular modeling becomes an indispensable tool.

This guide is structured to provide an in-depth comparison of core molecular modeling techniques as they apply to N-acetylated hydrazides. We will move beyond simple procedural lists to explore the causality behind our computational choices, ensuring that each step is part of a self-validating workflow. Our goal is to equip you with the foundational knowledge and practical protocols to confidently apply these methods in your own research, bridging the gap between theoretical calculations and experimental outcomes.

Core Modeling Techniques: A Comparative Analysis

The computational analysis of N-acetylated hydrazides typically follows a multi-tiered approach, starting from the intrinsic properties of the molecule and progressing to its interaction with complex biological systems. The three pillars of this approach are Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations. Each provides a unique lens through which to view the molecule, and their synergistic use yields the most powerful insights.

Density Functional Theory (DFT): Elucidating Intrinsic Molecular Properties

Expertise & Experience: Before we can understand how a molecule interacts with a biological target, we must first understand the molecule itself. DFT, a quantum mechanical method, is our tool of choice for this. It allows us to accurately predict the electronic structure and, consequently, the geometry and reactivity of a molecule from first principles.[4] Unlike simpler molecular mechanics force fields, DFT provides a detailed picture of electron distribution, which is crucial for understanding the subtle stereoelectronic effects that govern the conformational preferences and reactivity of the flexible N-acetylated hydrazide backbone.

Trustworthiness: The validity of DFT calculations is established by comparing computed data with experimental results. For instance, calculated NMR chemical shifts and vibrational frequencies (FT-IR) can be benchmarked against experimental spectra, providing a direct validation of the computed ground-state geometry.[4][5] A strong correlation between theoretical and experimental data builds confidence in the predictive power of the model for other properties that are difficult to measure directly.

  • Conformational Analysis: The amide and hydrazide bonds allow for significant rotational freedom. DFT is used to perform potential energy surface scans to identify the most stable conformers (e.g., synperiplanar vs. antiperiplanar) and the energy barriers between them.[6] This is critical because the bioactive conformation that binds to a receptor may not be the lowest energy conformer in solution.

  • Electronic Properties: DFT calculations yield crucial electronic descriptors. Frontier Molecular Orbitals (HOMO-LUMO) analysis helps understand chemical reactivity and stability.[7] The Molecular Electrostatic Potential (MEP) map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting non-covalent interactions like hydrogen bonding.[8]

  • Spectroscopic Characterization: As mentioned, DFT can accurately predict 1H and 13C NMR chemical shifts and IR vibrational frequencies.[5][8] This not only helps in validating the computational model but also aids in the structural elucidation of newly synthesized compounds.

This protocol outlines a typical workflow using a common computational chemistry package like Gaussian.

  • Structure Preparation:

    • Draw the 2D structure of the N-acetylated hydrazide using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation using a molecular editor (e.g., Avogadro, GaussView). Perform an initial "clean-up" using a simple molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Input File Generation:

    • Select the level of theory and basis set. A widely used and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[8] This provides a good balance between accuracy and computational cost.

    • Specify the calculation type: Opt for geometry optimization and Freq for frequency calculation. The Freq keyword is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Define the charge (usually 0) and spin multiplicity (usually singlet) of the molecule.

    • If studying the molecule in a specific environment, include a solvent model, such as the Polarizable Continuum Model (PCM).[6]

  • Execution and Analysis:

    • Submit the input file to the computational chemistry software.

    • Upon completion, verify that the optimization converged and that there are no imaginary frequencies in the output file.

    • Analyze the output to extract optimized geometric parameters (bond lengths, angles, dihedrals), electronic energies (HOMO/LUMO), and the predicted vibrational spectrum.

    • Visualize the optimized 3D structure and molecular orbitals.

Molecular Docking: Predicting Ligand-Receptor Interactions

Expertise & Experience: Once we have an accurate 3D structure of our N-acetylated hydrazide, we can investigate how it might interact with a biological target, such as an enzyme active site. Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function or binding energy.[9][10] The fundamental principle is to sample a vast number of possible binding poses and score them based on steric and electrostatic complementarity. For N-acetylated hydrazides, this is crucial for generating hypotheses about their mechanism of action and for guiding the design of more potent analogs.[11][12]

Trustworthiness: A docking protocol is considered reliable if it can accurately reproduce the binding mode of a known co-crystallized ligand within the receptor's active site (re-docking). A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[9] Furthermore, a good correlation between the docking scores of a series of analogs and their experimentally determined biological activities (e.g., IC50 values) provides strong evidence for the predictive power of the docking model.[8][13]

  • Binding Mode Prediction: Docking visualizes how the molecule fits into the binding pocket and identifies key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with specific amino acid residues.[10][12] The hydrazide moiety is an excellent hydrogen bond donor and acceptor, and docking can reveal how it satisfies the polar environment of a binding site.[12]

  • Structure-Activity Relationship (SAR) Analysis: By docking a series of related N-acetylated hydrazide derivatives, one can rationalize their observed biological activities. For example, it can explain why adding a specific substituent enhances potency by showing that it forms a new, favorable interaction with the receptor.[14]

  • Virtual Screening: Docking can be used to screen large virtual libraries of compounds against a target protein to identify potential new hits, prioritizing which molecules to synthesize and test experimentally.

This protocol describes a general workflow using common tools like AutoDock Vina or the Schrödinger Suite.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-ligands, adding hydrogen atoms, and assigning partial charges. This step is critical for correctly modeling the electrostatic environment of the binding site.[13]

    • Identify the binding site. This can be done based on the position of a co-crystallized ligand or by using pocket detection algorithms.

    • Define the docking grid box, which is a cubic region encompassing the binding site where the software will search for ligand poses.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of the N-acetylated hydrazide as the input.

    • Assign partial charges and define rotatable bonds. The flexibility of the ligand is a key parameter in the docking simulation.

  • Docking Simulation:

    • Run the docking algorithm. The software will systematically or stochastically explore different conformations and orientations of the ligand within the grid box.

    • The software scores each generated pose using a scoring function that approximates the binding free energy.

  • Results Analysis:

    • Analyze the top-ranked poses. Examine the binding energy or docking score (the lower, the better).

    • Visualize the ligand-receptor complex to identify key intermolecular interactions. 2D interaction diagrams are highly effective for this purpose.[12]

    • Compare the binding modes of different analogs to understand SAR.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability and Dynamics

Expertise & Experience: Molecular docking provides a static snapshot of a potential binding mode. However, biological systems are inherently dynamic. MD simulations allow us to simulate the movement of atoms in the ligand-receptor complex over time (typically nanoseconds to microseconds), providing a much more realistic view of the binding event.[15] This is particularly important for flexible ligands like N-acetylated hydrazides and for receptors that may undergo conformational changes upon binding. MD helps us assess the stability of the docked pose and refine our understanding of the key interactions.[9][10]

Trustworthiness: The stability of an MD simulation is evaluated by monitoring parameters like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable simulation will show these values converging to a plateau.[10] Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are rigid and which are flexible, often correlating with experimental B-factors from X-ray crystallography.

Below is a conceptual workflow illustrating how these three core techniques are integrated in a typical molecular modeling study of N-acetylated hydrazides.

G cluster_QM Quantum Mechanics (QM) cluster_MM Molecular Mechanics (MM) cluster_input Input cluster_output Insights & Validation dft Density Functional Theory (DFT) Geometry Optimization Electronic Properties docking Molecular Docking Binding Mode Prediction Virtual Screening dft->docking Optimized Ligand sar Structure-Activity Relationships (SAR) dft->sar md Molecular Dynamics (MD) Complex Stability Binding Free Energy docking->md Top-Ranked Pose docking->sar md->sar mol 2D Structure of N-acetylated Hydrazide mol->dft 3D Conformer protein 3D Protein Structure (from PDB) protein->docking Prepared Receptor design New Molecule Design sar->design exp Experimental Validation design->exp

Caption: Integrated workflow for molecular modeling analysis.

Comparative Data Summary

To provide a practical comparison, the following table summarizes typical outputs and considerations for each technique when applied to N-acetylated hydrazides.

FeatureDensity Functional Theory (DFT)Molecular DockingMolecular Dynamics (MD)
Primary Goal Determine intrinsic properties of the ligandPredict ligand binding pose and affinityAssess stability and dynamics of the complex
Key Output Optimized geometry, HOMO/LUMO energies, MEP, vibrational frequenciesBinding score (e.g., kcal/mol), binding pose, key interactionsRMSD/RMSF plots, interaction lifetimes, binding free energy
Computational Cost High (scales poorly with system size)Low to MediumVery High (requires significant time and resources)
Typical Software Gaussian, ORCA, Schrödinger JaguarAutoDock, Glide, GOLD, MOEGROMACS, AMBER, NAMD, Desmond
Validation Method Comparison with experimental spectra (NMR, IR), crystal structuresRe-docking of co-crystallized ligand, correlation with IC50Convergence of RMSD, comparison with experimental B-factors

Visualizing the Outcome: Ligand-Receptor Interaction

The primary output of a successful docking study is a plausible model of how the N-acetylated hydrazide binds to its target. The diagram below conceptualizes this, highlighting the types of interactions that are crucial for binding affinity.

G cluster_protein Protein Binding Pocket cluster_ligand N-acetylated Hydrazide res1 Hydrophobic Residue (e.g., Leu, Val) res2 H-bond Donor Residue (e.g., Ser, Thr) res3 H-bond Acceptor Residue (e.g., Asp, Glu) linker Hydrazide Core -CO-NH-NH-CO- res3->linker H-bond res4 Aromatic Residue (e.g., Phe, Tyr) arom_ring Aromatic Ring (R1) arom_ring->res1 Hydrophobic Interaction arom_ring->res4 π-π Stacking linker->res2 H-bond acetyl Acetyl Group (R2)

Caption: Key intermolecular interactions for N-acetylated hydrazides.

Conclusion

The molecular modeling analysis of N-acetylated hydrazides is a powerful, multi-faceted approach that provides critical insights for drug design and development. By intelligently combining the strengths of DFT, molecular docking, and MD simulations, researchers can build robust, predictive models that explain experimental observations and guide future synthetic efforts. The key to success is not merely applying these tools, but understanding the causality behind each step and rigorously validating the computational results against experimental data. This integrated strategy transforms computational chemistry from a theoretical exercise into a cornerstone of modern, rational drug discovery.

References

  • Khan, I., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. PubMed Central. Available at: [Link]

  • Beyzaei, H., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. Available at: [Link]

  • Haque, M. M., et al. (2022). Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. MDPI. Available at: [Link]

  • da Silva, G. G., et al. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. Available at: [Link]

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  • Ucun, Y. S., et al. (2023). Synthesis, α-Glucosidase Inhibition, Anticancer, DFT and Molecular Docking Investigations of Pyrazole Hydrazone Derivatives. Taylor & Francis Online. Available at: [Link]

  • Khan, I., et al. (2022). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. NIH National Library of Medicine. Available at: [Link]

  • Alam, M. S., et al. (2025). DFT Study, Molecular Docking, and Dynamics Simulation of Hydrazone-Based Compound. Springer. Available at: [Link]

  • Gomaa, H. A. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Beyzaei, H., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. ResearchGate. Available at: [Link]

  • Yılmaz, Ö., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Beyzaei, H., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. NIH National Library of Medicine. Available at: [Link]

  • Kassab, A. E. (2023). Anticancer agents incorporating the N-acylhydrazone scaffold: Progress from 2017 to present. PubMed. Available at: [Link]

  • Yılmaz, Ö., et al. (2024). Biological Evaluation and Computational Modelling Studies on N-acyl Hydrazone and 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives as Non-toxic Antimicrobial Agents. PubMed. Available at: [Link]

  • Ullah, S., et al. (2025). Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies. Royal Society of Chemistry. Available at: [Link]

  • Kumar, D., et al. (2023). Design, Synthesis, Molecular Modelling and in Vitro Evaluation of Indolyl Ketohydrazide-Hydrazone Analogs as Potential Pancreatic Lipase Inhibitors. PubMed. Available at: [Link]

  • Banerjee, S., et al. (2023). Hydrazides as Potential HDAC Inhibitors: Structure-activity Relationships and Biological Implications. PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Chloro-6-fluorophenyl)acetohydrazide

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-(2-Chloro-6-fluorophenyl)acetohydrazide (CAS No. 669740-15-2).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-(2-Chloro-6-fluorophenyl)acetohydrazide (CAS No. 669740-15-2). As a research chemical with a complex hazard profile, understanding its specific properties is paramount to ensuring the safety of laboratory personnel and maintaining environmental stewardship. This guide moves beyond simple instructions to explain the causality behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Inherent Risk Profile

2-(2-Chloro-6-fluorophenyl)acetohydrazide is a halogenated aromatic hydrazide. Its hazard profile is dictated by these two key functional groups. A thorough risk assessment is the first step in any disposal plan.

  • Halogenated Aromatic Structure: The presence of chlorine and fluorine on the phenyl ring classifies this compound as a halogenated organic waste .[1][2] Improper disposal, particularly through non-specialized incineration, can lead to the formation of hazardous dioxins and furans. Therefore, it must be segregated into a dedicated halogenated waste stream.[3][4]

  • Hydrazide Moiety: Hydrazine and its derivatives are recognized for their potential reactivity and toxicity.[5][6] They can be corrosive, act as reducing agents, and some are considered potential carcinogens.[5][7] Safety data for analogous compounds indicates hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[8][9][10]

The combination of these features necessitates a cautious and systematic approach to disposal.

Key Chemical and Safety Data
PropertyValueSource(s)
CAS Number 669740-15-2[11]
Molecular Formula C₈H₈ClFN₂O[11]
Molecular Weight 202.61 g/mol [11]
Known Hazards Harmful if swallowed (Acute Toxicity, Oral, Cat. 4), Causes skin irritation (Cat. 2), Causes serious eye irritation (Cat. 2). May be harmful if inhaled or in contact with skin.[8][9][10]TCI, Sigma-Aldrich SDS
Incompatibilities Strong oxidizing agents, strong acids, bases, and reducing agents.[9]Fisher Scientific SDS
Waste Classification Halogenated Organic Hazardous WasteEHS Guidelines

Pre-Disposal Safety and Handling: Your Personal Protective Barrier

Before handling the waste, ensuring adequate personal protective equipment (PPE) is in place is non-negotiable. The causality is simple: prevent all routes of exposure—dermal, ocular, and inhalation.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.[8]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Work Area: All handling of 2-(2-Chloro-6-fluorophenyl)acetohydrazide, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures that the waste is handled, segregated, and stored in a manner that is safe, compliant, and ready for final disposal by a licensed environmental health and safety (EHS) vendor.

Step 1: Waste Segregation

Action: Place solid 2-(2-Chloro-6-fluorophenyl)acetohydrazide and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) into a dedicated hazardous waste container labeled "Halogenated Organic Solids."

Rationale: This is the most critical step. Mixing halogenated and non-halogenated waste streams complicates the disposal process and can lead to regulatory non-compliance.[1] Halogenated wastes require high-temperature incineration with specialized scrubbers to safely neutralize the resulting acidic gases (e.g., HCl, HF).[12][13]

Step 2: Containerization

Action: Use a robust, leak-proof container with a secure, tight-fitting lid. The container must be chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice.

Rationale: Proper containerization prevents accidental spills and exposure.[3][14] The container must be in good condition, free from cracks or residues on the exterior. Never use food containers for chemical waste.

Step 3: Labeling

Action: Immediately label the waste container. The label must include:

  • The words "Hazardous Waste."[14]
  • The full, unabbreviated chemical name: "2-(2-Chloro-6-fluorophenyl)acetohydrazide."
  • An accurate estimation of the quantity.
  • The date accumulation started.
  • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container. It provides EHS personnel with the critical information needed to manage and transport the waste safely.[14]

Step 4: Storage Pending Disposal

Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14] This area should be located at or near the point of generation, be under the control of the laboratory personnel, and be clearly marked.

Rationale: The SAA ensures that hazardous waste is managed safely and minimizes the risk of it being mistaken for regular trash. It keeps incompatible waste types physically separated and provides secondary containment to manage potential leaks.

Step 5: Arranging for Pickup

Action: Once the container is approaching full (do not overfill, ~80% capacity is a good rule), or if the waste has been stored for an extended period, contact your institution's EHS department to schedule a waste pickup.[14]

Rationale: Laboratories are not final disposal facilities. The final step is always the transfer of waste to a licensed and regulated hazardous waste disposal company, which is managed by your EHS department.

Disposal Workflow Diagram

G cluster_lab Laboratory Responsibility cluster_ehs EHS & Vendor Responsibility A Waste Generation (Solid 2-(2-Chloro-6-fluorophenyl)acetohydrazide) B Step 1: Segregate Waste (Halogenated Organic Stream) A->B Crucial First Step C Step 2 & 3: Containerize & Label (HDPE Container, Full Label) B->C Prevent Exposure & Identify D Step 4: Store in SAA (Designated Satellite Accumulation Area) C->D Safe Temporary Storage E Step 5: Request Pickup (Contact EHS) D->E Container Nearing Full F EHS Pickup from Lab E->F Transfer of Custody G Consolidation at Central Facility F->G H Final Disposal by Licensed Vendor (High-Temperature Incineration) G->H caption Disposal Workflow for 2-(2-Chloro-6-fluorophenyl)acetohydrazide

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-fluorophenyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-6-fluorophenyl)acetohydrazide
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